Tak-603

Catalog No.
S544449
CAS No.
158146-85-1
M.F
C25H26N4O6
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-603

CAS Number

158146-85-1

Product Name

Tak-603

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3

InChI Key

CLQRMSBSMHXMMC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

ethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate, TAK 603, TAK-603

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC

The exact mass of the compound Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-3-quinolinecarboxylate is 478.18523 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-603 Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 is an antirheumatic agent that demonstrated efficacy in experimental models of autoimmune diseases like adjuvant arthritis (AA). Its primary mechanism of action is immunomodulation, specifically through the selective suppression of T-helper 1 (Th1) type cytokine production [1] [2]. This selective suppression is consistent with its more significant effect in animal models where cellular immunity plays a central role [2].

  • Cytokine Profiling: In established Th1- and Th2-dominant T-cell lines, this compound suppressed the production of Th1 cytokines (IFN-γ and IL-2) but did not affect the production of Th2 cytokines (IL-4, IL-5) [2].
  • In Vivo Correlation: In adjuvant arthritis (AA) rats, a model characterized by Th1-dominant cytokine production, this compound administration significantly reduced the expression of IFN-γ mRNA both in the arthritic joints and the spleen. In contrast, it had little effect on type-II collagen-induced arthritis, a model where Th2 cytokines are more important [2].
  • Effect on Disease-Causative T-cells: In an AA adoptive transfer system, splenocytes from this compound-treated AA rats caused much milder arthritis in recipient rats compared to splenocytes from untreated AA rats. This suggested that this compound acts on the induction phase of the autoimmune response. Furthermore, using a limiting dilution assay, the frequency of disease-causative antigen-reactive T-cells was found to be reduced in this compound-treated AA rats [1].

The following diagram summarizes this primary immunomodulatory pathway based on the published research.

G TAK603 This compound Administration ImmuneMod Immunomodulation TAK603->ImmuneMod Th1 Suppression of Th1-type T-cells ImmuneMod->Th1 Th2 Th2-type T-cells (Unaffected) ImmuneMod->Th2 Cytokines1 Reduced production of: • IFN-γ • IL-2 Th1->Cytokines1 Cytokines2 Normal production of: • IL-4 • IL-5 Th2->Cytokines2 Outcome Inhibition of Arthritis Progression Cytokines1->Outcome

Fig. 1: The primary immunomodulatory pathway of this compound involves selective suppression of Th1-cell activity and cytokine production, leading to inhibition of arthritis progression in experimental models.

Quantitative Data from Key Studies

The table below summarizes quantitative data from pivotal in vitro and in vivo studies on this compound.

Model System Dosage / Concentration Key Measured Outcomes Effect Observed Source
In Vitro (Allo-reactive T-cell line) 1 µM, 10 µM IFN-γ production Suppressed [2]
In Vitro (Allo-reactive T-cell line) 1 µM, 10 µM IL-4 production No effect [2]
In Vivo (Adjuvant Arthritis Rats) 6.25 mg/kg/day (p.o.) Arthritic paw swelling ~65% inhibition [2] [3]
In Vivo (Adjuvant Arthritis Rats) 6.25 mg/kg/day (p.o.) IFN-γ mRNA in joints Significantly reduced [2]
In Vivo (AA Adoptive Transfer) 6.25 mg/kg/day (to donors) Arthritis-causing activity of splenocytes Reduced to <1/3 of control [1]

Detailed Experimental Protocols

Based on the historical literature, here are the methodologies used in the key experiments cited above.

In Vitro Cytokine Suppression Assay [2]
  • Cell Lines: Established Th1-dominant T-cell lines (e.g., BALB/c mouse allo-reactive T cells) and a Th2-dominant line (BALB/c mouse ovalbumin-reactive T cells).
  • Treatment: T-cells were cultured with this compound at various concentrations (e.g., 1 µM and 10 µM) for 48 hours.
  • Stimulation & Measurement: Cytokine production was stimulated by relevant antigens. The concentrations of cytokines (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant were quantified, likely using an ELISA method.
  • Analysis: The effect of this compound on Th1 vs. Th2 cytokine production was compared.
In Vivo Efficacy in Adjuvant Arthritis (AA) Rats [1] [2]
  • Animal Model: Lewis rats (7-week-old male) were used.
  • Disease Induction: Arthritis was induced by an intradermal injection of 250 µg of Mycobacterium tuberculosis (H37Ra) suspended in liquid paraffin into a hind foot pad.
  • Drug Administration: this compound (6.25 mg/kg) was administered orally, daily. For mechanistic studies, it was sometimes administered only during the induction phase (days 0-10).
  • Assessment: Paw swelling was measured to assess arthritis severity. For cytokine analysis, mRNA was extracted from arthritic joints and spleens, and the expression of IFN-γ, IL-2, IL-4, and IL-5 was analyzed using reverse transcription-polymerase chain reaction (RT-PCR).
Adoptive Transfer and Limiting Dilution Assay (LDA) [1]
  • Donor Treatment: AA rats were treated with this compound or vehicle.
  • Cell Transfer: Splenocytes were isolated from donor rats 10-11 days after adjuvant injection, cultured with Concanavalin A (Con A) to activate T-cells, and then transferred to naive syngeneic recipient rats.
  • Arthritis Assessment: The incidence and severity of arthritis in the recipient rats were monitored.
  • Frequency Analysis: The limiting dilution assay (LDA) was used to estimate the frequency of disease-causative, antigen-reactive T-cells in the spleens of treated versus control AA rats. In experimental autoimmune encephalomyelitis (EAE) rats, the frequency of myelin basic protein (MBP)-reactive T-cells was measured.

Pharmacokinetic Consideration

One study identified a factor that may complicate the dosing of this compound. The compound exhibits nonlinear pharmacokinetics in rats. As the dose increases, the total body clearance of the unchanged drug decreases significantly [4].

  • Proposed Mechanism: This nonlinearity is likely due to product inhibition, where the major demethylated metabolite (M-I) competitively inhibits the further metabolism of the parent this compound compound in the liver [4].

Strategies for Finding Updated Information

The age of the available data indicates that this compound's development may have been discontinued. For a contemporary review, I suggest the following:

  • Check Clinical Trial Registries: Search platforms like ClinicalTrials.gov to see if any later-stage studies were completed.
  • Explore Patent Landscapes: Review patent filings from the original developer (Takeda) for technical details.
  • Investigate Analogues: Look for research on modern compounds with similar molecular targets or mechanisms of action.

References

Basic Properties of TAK-603

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information for TAK-603:

Property Description
Modality Small Molecule [1]
Status Experimental [1]
Chemical Formula C₂₅H₂₆N₄O₆ [1] [2] [3]
Molecular Weight 478.50 g/mol [1] [2] [3]
CAS Number 158146-85-1 [1] [2] [3]
Mechanism of Action Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); described as an interferon-gamma modulator [4] [5] [1]
Primary Research Use Investigation of adjuvant arthritis and other autoimmune disease models [6] [2] [3]

Proposed Mechanism of Action and Signaling Pathway

This compound selectively targets the cellular immune response. Research indicates it is more effective in disease models where cellular immunity, mediated by Th1 cells, plays a central role [4] [5] [6]. The proposed mechanism involves a selective suppression of Th1-type cytokines, while leaving Th2-type cytokines largely unaffected [4] [5] [7]. The following diagram illustrates this selective action on the Th1 pathway and the resulting therapeutic effect in a specific arthritis model:

G TAK603 This compound Administration Inhibition Inhibits TAK603->Inhibition NoEffect No Significant Effect TAK603->NoEffect ImmuneResponse Immune Challenge (e.g., Adjuvant) Th1Path Th1 Cell Pathway ImmuneResponse->Th1Path Th2Path Th2 Cell Pathway ImmuneResponse->Th2Path Th1Cytokines Production of Th1 Cytokines (IFN-γ, IL-2) Th1Path->Th1Cytokines Arthritis Adjuvant Arthritis Progression Th1Cytokines->Arthritis Th2Cytokines Production of Th2 Cytokines (IL-4, IL-5) Th2Path->Th2Cytokines Inhibition->Th1Path NoEffect->Th2Path

This compound selectively inhibits the Th1 pathway to suppress arthritis progression.

Key Experimental Findings and Data

The efficacy of this compound has been demonstrated in both in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Efficacy Data

In established mouse T-cell lines, this compound demonstrated a clear selective inhibition of Th1-type cytokine production [4] [5] [3]:

Cell Line / Type Cytokine Measured Effect of this compound (at 1-10 µM)
Allo-reactive T-cells (Th1-dominant) IFN-γ Suppressed [4] [3]
Ovalbumin-reactive T-cells (Th2-dominant) IL-4, IL-5 No significant effect [4] [5]
T-cell clones (from OVA-reactive line) IFN-γ, IL-2 Suppressed [4] [5]
In Vivo Efficacy Data

In a rat model of adjuvant arthritis (AA), this compound showed significant therapeutic effects, reducing both physical symptoms and underlying molecular markers of disease [4] [8] [5]:

Experiment / Model This compound Dosage / Route Key Results
Adjuvant Arthritis (AA) Rat 6.25 mg/kg/day, Oral (Per os) 65% inhibition of arthritic paw swelling; significantly reduced IFN-γ mRNA expression in arthritic joints and spleen [4] [5] [3].
AA Adoptive Transfer 6.25 mg/kg/day to donor rats Splenocytes from treated rats induced much milder arthritis in recipients, indicating an effect on the disease induction phase [6].
Limiting Dilution Assay 6.25 mg/kg/day Reduced the frequency of disease-causative antigen-reactive T-cells in both AA and experimental autoimmune encephalomyelitis (EAE) models [6].

Detailed Experimental Protocols

For research reproducibility, here are the methodologies from key experiments.

In Vitro Cytokine Production Assay [4] [5]
  • Cell Culture: Th1-dominant (allo-reactive, mite antigen-reactive) and Th2-dominant (ovalbumin-reactive) T-cell lines and clones are established and maintained.
  • Drug Treatment: Cells are treated with this compound (e.g., at 0, 1, and 10 µM) for a 48-hour period.
  • Cytokine Measurement: The production of cytokines (IFN-γ, IL-2, IL-4, IL-5) is measured in the culture supernatant. mRNA expression can also be analyzed using reverse transcription-polymerase chain reaction (RT-PCR).
In Vivo Adjuvant Arthritis Model [4] [6] [3]
  • Animal Model: Lewis rats (7-week-old male) are used.
  • Arthritis Induction: Arthritis is induced by an intradermal injection of 250 μg of M. tuberculosis (H37RA) in liquid paraffin into a hind foot pad.
  • Drug Administration: this compound is emulsified in a 0.5% methylcellulose solution and administered orally at 6.25 mg/kg daily. Treatment can span the induction phase (e.g., days 0-10) or the progression phase.
  • Disease Assessment: Paw swelling is measured to score arthritis severity. At endpoint, cytokine mRNA expression in joints and spleen is analyzed via RT-PCR.
Adoptive Transfer Experiment [6]
  • Donor Treatment: AA rats are treated with this compound or vehicle during the disease induction phase (days 0-10).
  • Cell Isolation & Transfer: Splenocytes are isolated from donor rats 10-11 days after adjuvant injection, cultured with Concanavalin A (Con A), and then transferred into naive, syngeneic recipient rats.
  • Assessment: The incidence and severity of arthritis in the recipient rats are monitored and scored.

Research Context and Status

This compound is classified as a Disease-Modifying Antirheumatic Drug (DMARD) in the research context, as it slows the course of disease in models rather than just relieving symptoms [6]. Its lack of efficacy in a Th2-driven model (type-II collagen-induced arthritis) further confirms its specific mechanism [4] [5]. According to DrugBank, it remains an experimental compound and has not been approved for human use [1].

References

Comprehensive Technical Guide: TAK-603 Immunomodulating Activities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

TAK-603 is a synthetically developed anti-rheumatic drug characterized by its immunomodulating and articular protecting activities. Its primary mechanism of action involves selective suppression of T-helper 1 (Th1) cytokine production, which distinguishes it from broad-spectrum immunosuppressants. Research indicates this compound specifically targets cellular immunity pathways without significant effects on humoral immunity or acute inflammatory responses, positioning it as a promising candidate for Th1-dominant autoimmune conditions like rheumatoid arthritis [1] [2].

The drug demonstrates a unique cytokine modulation profile, suppressing key Th1 cytokines including interferon-gamma (IFN-γ) and interleukin-2 (IL-2) while exhibiting minimal effects on Th2 cytokines such as IL-4 and IL-5. This selective immunomodulation occurs through intracellular signaling pathways that remain partially characterized, with evidence suggesting interference with T-cell activation and differentiation processes specific to the Th1 lineage [2].

Detailed Experimental Protocols and Models

In Vivo Experimental Models

The pharmacological profile of this compound was primarily established using adjuvant-induced arthritis (AA) models in rats, a well-characterized model for rheumatoid arthritis research. The standard protocol involved administering this compound orally at various dosages following the induction of arthritis through adjuvant injection [1].

Adjuvant Arthritis Rat Model Protocol:

  • Induction Method: Arthritis induced via injection of complete Freund's adjuvant
  • Dosing Regimen: Daily oral administration of this compound at 3.13-25 mg/kg/day
  • Treatment Windows: Both prophylactic (immediately post-adjuvant) and therapeutic (after disease establishment) protocols were evaluated
  • Assessment Parameters: Hind paw swelling measurement, body weight monitoring, histological analysis of synovial tissues, radiographic evaluation of joint and bone destruction [1]

The experimental design included comprehensive histological and radiographic analyses to quantify articular protection. Tissue samples were processed using standard hematoxylin and eosin staining for inflammatory cell infiltration assessment, while Safranin-O staining evaluated proteoglycan loss in articular cartilage. Radiographic scoring systems quantified joint space narrowing, erosions, and bone destruction [1].

In Vitro Experimental Systems

Multiple in vitro systems elucidated this compound's cellular mechanisms:

Lymphocyte Proliferation and Cytokine Production Assay:

  • Cell Sources: Mouse lymphocytes and rat lymphocyte cultures
  • Stimulation: Mitogen activation (Concanavalin A, Phytohemagglutinin)
  • Culture Conditions: 72-hour cultures with this compound (10⁻⁷ to 10⁻⁵ M)
  • Cytokine Measurement: IFN-γ and IL-2 quantification in supernatants
  • Proliferation Assessment: ³H-thymidine incorporation measurement [1] [2]

Chondrocyte Protection Assay:

  • Cell System: Rabbit chondrocyte cultures
  • Stimulation: IL-1-induced extracellular matrix degradation
  • This compound Exposure: Co-incubation with inflammatory stimulus
  • Outcome Measures: Extracellular matrix component quantification, proteoglycan synthesis measurement [1]

Quantitative Data Summary

The following tables consolidate key quantitative findings from this compound pharmacological studies:

Table 1: In Vivo Efficacy of this compound in Adjuvant Arthritis Rats

Parameter Minimum Effective Dose Maximum Effect Model Specificity
Hind paw swelling inhibition 3.13 mg/kg/day (p.o.) Significant suppression at 25 mg/kg/day Effective in AA rats
Body weight loss prevention 3.13 mg/kg/day (p.o.) Complete prevention at higher doses Specific to inflammatory cachexia
Articular destruction suppression 6.25 mg/kg/day (p.o.) Marked protection at 25 mg/kg/day Confirmed histologically/radiographically
Type IV allergy suppression 25 mg/kg/day (p.o.) Significant inhibition Cellular immunity specific
Type III allergy effect No effect No suppression No humoral immunity effect

Table 2: In Vitro Activity Profile of this compound

Experimental System Concentration Range Key Effects Potency
Mouse lymphocyte proliferation 10⁻⁷ to 10⁻⁵ M Concentration-dependent suppression IC₅₀ ~10⁻⁶ M
Rat IFN-γ production (ConA-induced) 10⁻⁷ to 10⁻⁵ M Significant inhibition Maximum effect at 10⁻⁵ M
Rat IL-2 production (ConA-induced) 10⁻⁷ to 10⁻⁵ M Significant inhibition Maximum effect at 10⁻⁵ M
Rabbit chondrocyte matrix protection 10⁻⁷ to 10⁻⁵ M IL-1-induced damage reduction Concentration-dependent
PGE2 production (rat peritoneal cells) Up to 10⁻⁵ M No significant effect Not prostaglandin-mediated

Table 3: Cytokine Selectivity Profile of this compound

Cytokine/Cell Type Effect of this compound Significance Experimental System
IFN-γ (Th1) Suppression Selective Th1 inhibition Allo-reactive T-cell lines
IL-2 (Th1) Suppression Selective Th1 inhibition Mite antigen-reactive T-cells
IL-4 (Th2) No significant effect Th2 sparing Ovalbumin-reactive T-cells
IL-5 (Th2) No significant effect Th2 sparing Ovalbumin-reactive T-cells
Th1-dominant mRNA expression in AA rats Suppression (local & systemic) Correlation with efficacy AA rat joints and spleen

Signaling Pathway Context

While the precise molecular target of this compound requires further elucidation, its effects align with modulation of key immunoregulatory pathways. The following diagram illustrates the Th1/Th2 differentiation pathway that this compound selectively influences:

G cluster_TAK603_Effect This compound Inhibition Naive_TCell Naive_TCell Th1 Th1 Naive_TCell->Th1 IL-12/IFN-γ Th2 Th2 Naive_TCell->Th2 IL-4 IFN_gamma IFN_gamma Th1->IFN_gamma IL_2 IL_2 Th1->IL_2 Cellular_Immunity Cellular_Immunity Th1->Cellular_Immunity IL_4 IL_4 Th2->IL_4 IL_5 IL_5 Th2->IL_5 Humoral_Immunity Humoral_Immunity Th2->Humoral_Immunity

Diagram: this compound selectively suppresses Th1 cytokine production (IFN-γ, IL-2) without affecting Th2 cytokines (IL-4, IL-5), preferentially inhibiting cellular immunity pathways. Adapted from [2].

The drug's activity is particularly relevant in conditions with demonstrated Th1-dominance. In adjuvant arthritis rats, which show predominant Th1 cytokine production in both arthritic joints and spleen, this compound (6.25 mg/kg/day, p.o.) significantly reduced cytokine mRNA expression locally and systemically. Conversely, in collagen-induced arthritis models where Th2 cytokines appear more relevant and this compound shows minimal efficacy, this differential response further confirms its Th1-selective mechanism [2].

Research Applications and Future Directions

This compound represents an important pharmacological tool for understanding Th1-mediated immunopathology. Its well-characterized profile in animal models and selective mechanism provides a template for developing targeted immunomodulators with improved safety profiles.

Current research gaps include precise molecular target identification, potential combination therapies with other immunomodulators, and application to other Th1-dominant conditions. The historical data suggests promising articular protective properties worthy of reinvestigation with modern pharmacological approaches, particularly given the continued need for disease-modifying anti-rheumatic drugs with favorable benefit-risk profiles [1] [2].

References

TAK-603 interferon gamma modulation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Key Findings

TAK-603 is an orally active antirheumatic agent identified as a selective suppressor of T-helper 1 (Th1)-type cytokine production, including IFN-γ and Interleukin-2 (IL-2), without significantly affecting Th2-type cytokines like IL-4 and IL-5 [1] [2]. This selective suppression is consistent with its efficacy in animal models where cellular immunity plays a central role, such as adjuvant arthritis (AA) [1].

The diagram below illustrates this selective mechanism.

G TAK603 This compound Th1 Th1 Cell TAK603->Th1 Suppresses Th2 Th2 Cell TAK603->Th2 No Significant Effect IFN_g IFN-γ Production Th1->IFN_g IL2 IL-2 Production Th1->IL2 IL4 IL-4 Production Th2->IL4 IL5 IL-5 Production Th2->IL5

Summary of Quantitative Data

The table below consolidates the key experimental findings from in vitro and in vivo studies.

Model System This compound Concentration/Dose Key Outcome(s) Source / Reference
In Vitro
Allo-reactive T-cell line (BALB/c mouse) 1-10 µM Suppressed IFN-γ production [1]. Immunology, 1997
OVA-reactive T-cell line (BALB/c mouse) 1-10 µM Suppressed IFN-γ production; no effect on IL-4 production [1]. Immunology, 1997
In Vivo
Adjuvant Arthritis (AA) Rats 6.25 mg/kg (p.o., daily) ~65% inhibition of paw swelling; significant reduction of IFN-γ mRNA in joints and spleen [1]. Immunology, 1997
Adjuvant Arthritis (AA) Rats 6.25 mg/kg (p.o., daily, days 0-10) Reduced disease-causative T-cells; splenocytes from treated rats showed reduced capacity to transfer arthritis [3]. Immunopharmacology, 1997

Detailed Experimental Protocols

For reproducibility, here are the methodologies from the key studies cited above.

In Vitro T-Cell Cytokine Production Assay [1]
  • Cell Lines: Th1-dominant T-cell lines were used, including an allo-reactive T-cell line (BALB/c mouse) and a mite antigen-reactive T-cell line (C57BL mouse). A Th2-dominant ovalbumin (OVA)-reactive T-cell line (BALB/c mouse) served as a control.
  • Stimulation & Culture: Cells were stimulated with their specific antigen (e.g., irradiated spleen cells for the allo-reactive line, mite antigen, or OVA) and incubated for 48 hours.
  • This compound Treatment: this compound was dissolved in DMSO and added to the cultures at final concentrations of 1 µM and 10 µM. A control group received DMSO vehicle only.
  • Cytokine Measurement: After the incubation period, culture supernatants were collected. The production of cytokines (IFN-γ, IL-2, IL-4, IL-5) was measured, likely by enzyme-linked immunosorbent assay (ELISA).
In Vivo Adjuvant Arthritis Model [1] [3]
  • Animal Model: Male Lewis rats (7 weeks old) are commonly used.
  • Disease Induction: Arthritis is induced by a single intradermal injection of 250 μg of *Mycobacterium tuberculosis* (strain H37RA) suspended in liquid paraffin into a hind footpad.
  • Drug Administration: this compound is suspended or dissolved in a 0.5% methylcellulose solution [3] [2]. The typical effective dose is 6.25 mg/kg, administered orally (p.o.) once daily. The treatment period can vary:
    • For assessing disease progression and cytokine mRNA expression, treatment often lasts throughout the experiment (e.g., until day 18-20 post-induction) [1].
    • To study the induction phase, treatment may be limited to the first 7-10 days after adjuvant injection [3].
  • Outcome Measures:
    • Arthritis Score: Paw swelling is measured periodically using a plethysmometer.
    • Cytokine mRNA Analysis: At the end of the experiment, tissues (spleen, arthritic joints) are collected. RNA is extracted, and the expression of cytokine mRNA (e.g., IFN-γ, IL-2) is analyzed using reverse transcription-polymerase chain reaction (RT-PCR).
    • T-cell Frequency: A limiting dilution assay (LDA) can be performed on splenocytes to determine the frequency of disease-causative antigen-reactive T-cells [3].

Research Status and Next Steps

The search results indicate that this compound remains a research compound and is not approved for human treatment [2]. Its development appears to have been primarily in the preclinical stage, with the latest available data being over 25 years old.

To further your research, I suggest:

  • Investigating Newer Analogues: Explore whether more recent drugs with a similar mechanism of action (selective Th1 suppression) have been developed.
  • Searching Clinical Trial Databases: Check registries like ClinicalTrials.gov to see if this compound ever progressed to human trials.
  • Exploring Recent Reviews: Look for contemporary reviews on the history of DMARD development or Th1-targeted therapies for context.

References

TAK-603 Th1 cytokine suppression

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

TAK-603 is a novel anti-rheumatic drug that demonstrates a selective suppressive effect on T-helper 1 (Th1)-type cytokines without significantly impacting Th2-type cytokines [1] [2].

  • Targeted Cytokines: It specifically suppresses the production of Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are characteristic of the Th1 immune response [1].
  • Cellular Specificity: This selective suppression was confirmed across multiple systems, including established Th1- and Th2-dominant T-cell lines and T-cell clones derived from an ovalbumin-reactive T-cell line [1].
  • Immunological Context: The drug's efficacy is linked to conditions where cellular immunity and a Th1-dominant response are central. It was effective in adjuvant arthritis rats, where a Th1-dominant cytokine profile was observed, but had little effect in a type-II collagen-induced arthritis model, where Th2 cytokines were more prominent [1].

Experimental Data Summary

The table below summarizes key quantitative findings from the 1997 study.

Experimental Model Key Findings This compound Dosage/Concentration
In Vitro T-cell Lines & Clones Selective suppression of Th1 cytokines (IFN-γ, IL-2); no suppression of Th2 cytokines (IL-4, IL-5) [1]. Information not specified in abstract.
Adjuvant Arthritis Rat Model Significantly lower Th1 cytokine mRNA expression in arthritic joints and spleen [1]. 6.25 mg/kg/day, per os (orally) [1].

Key Experimental Protocols

The seminal 1997 study used a combination of in vitro and in vivo methodologies to establish the selective mechanism of this compound [1].

  • In Vitro T-cell Culture and Cytokine Measurement
    • Cell Lines: Established Th1-dominant (BALB/c mouse alloreactive T cells and C57BL mouse mite antigen-reactive T cells) and Th2-dominant (BALB/c mouse ovalbumin-reactive T cells) lines.
    • Treatment & Analysis: T-cell lines and clones were treated with this compound. Cytokine production (IFN-γ, IL-2, IL-4, IL-5) was measured to assess the drug's effect.
  • In Vivo Animal Models of Arthritis
    • Models Used: Adjuvant arthritis rats (responsive to this compound) and type-II collagen-induced arthritis rats (non-responsive).
    • mRNA Analysis: Cytokine messenger RNA expression in the arthritic joint and spleen was analyzed using reverse transcription-polymerase chain reaction (RT-PCR).
    • Drug Administration: this compound was administered orally to adjuvant arthritis rats, and the resulting cytokine mRNA expression was compared to untreated controls.

Visualizing the Workflow and Mechanism

The following diagrams outline the logical flow of the key experiments and the specific signaling pathway affected by this compound, based on the study's findings.

Diagram 1: Experimental workflow for evaluating this compound, integrating in vitro and in vivo approaches.

Diagram 2: this compound selectively inhibits Th1 cytokine production to suppress cellular immunity.

Modern Context and Development Status

It is important to note that the primary data for this compound is from 1997, and the search results do not indicate any subsequent clinical development or approval for human use.

  • Current Status: this compound appears to be a historical research compound from the late 1990s. Its development was likely discontinued, as no recent clinical trials or publications were found.
  • Contrast with Modern "TAK" Compounds: The search results listed other, more recent investigational drugs with "TAK" prefixes (e.g., TAK-788, TAK-063) [3] [4]. These are distinct molecular entities with different mechanisms (e.g., EGFR/HER2 inhibition, PDE10 inhibition) and are not related to this compound.

References

Mechanism of Action and Pharmacological Effects

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 is characterized as an interferon-gamma (IFN-γ) modulator [1]. Key research indicates its effects are linked to the selective suppression of T-helper type 1 (Th1) cytokines.

  • Selective Cytokine Suppression: In studies using mouse and rat T-cell lines, this compound suppressed the production of Th1 cytokines (IFN-γ and IL-2) but did not inhibit Th2 cytokines (IL-4, IL-5). This selective action is consistent with its efficacy in animal models where cellular immunity is dominant [2].
  • Efficacy in Arthritis Models: The drug inhibited the progression of adjuvant arthritis in rats. In this model, the suppression of disease paralleled the reduced expression of Th1 cytokine mRNA, both in the arthritic joints and the spleen. In contrast, this compound had little effect on type-II collagen-induced arthritis, a model where Th2 cytokines are more important [2].

The following diagram illustrates the proposed mechanism of this compound based on the available research:

G TAK603 This compound Th1 Th1 Cell Line TAK603->Th1 Suppresses Th2 Th2 Cell Line TAK603->Th2 No Effect AdjuvantArthritis Adjuvant Arthritis TAK603->AdjuvantArthritis Inhibits IFN_gamma IFN-γ Production Th1->IFN_gamma IL2 IL-2 Production Th1->IL2 IL4_IL5 IL-4, IL-5 Production Th2->IL4_IL5

Proposed immunomodulatory mechanism of this compound.

Key Experimental Data and Protocols

The pharmacological assessment of this compound involved several key experiments. The tables below summarize the methodologies and findings from these studies.

Table 1: In Vitro Cytokine Production Assay [2]

Parameter Description
Objective To determine the effect of this compound on cytokine production in T-helper cell subsets.

| Cell Models | • Allo-reactive T-cell lines (BALB/c mouse) • Mite antigen-reactive T-cell lines (C57BL mouse) • Ovalbumin-reactive T-cell line (BALB/c mouse) & derived clones | | Experimental Protocol | 1. Establishment of Th1-dominant and Th2-dominant T-cell lines. 2. Treatment of cells with this compound. 3. Measurement of cytokine levels (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant. | | Key Finding | Selective suppression of Th1-type cytokines (IFN-γ, IL-2); no suppression of Th2-type cytokines (IL-4, IL-5). |

Table 2: In Vivo Animal Model & mRNA Analysis [2]

Parameter Description
Objective To investigate the effect of this compound on cytokine production in an animal model of arthritis.
Animal Model Rat adjuvant-induced arthritis model.
Dosing Regimen 6.25 mg/kg/day, administered orally (per os).

| Analytical Method | Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

  • Extraction of mRNA from arthritic joints and spleen tissue.
  • Reverse transcription to cDNA.
  • PCR amplification using cytokine-specific primers.
  • Analysis of cytokine mRNA expression. | | Key Finding | this compound treatment significantly reduced the expression of Th1 cytokine mRNA at the disease site and systemically. |

Pharmacokinetics and Metabolism

This compound exhibits nonlinear (dose-dependent) pharmacokinetics in both animals and humans [3] [4]. Research in rats suggests this is due to product inhibition, where a major demethylated metabolite (M-I) competitively inhibits the cytochrome P450 (CYP)-mediated metabolism of the parent drug [3] [4].

Knowledge Gaps and Current Status

It is important to note that comprehensive data for a full pharmacological profile is unavailable. Key information on human pharmacokinetics, precise molecular targets, toxicity, and clinical efficacy is missing from the public domain. The most recent specific studies on this compound found in this search are from 1999, indicating that its development may have been discontinued.

References

ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate

Author: Smolecule Technical Support Team. Date: February 2026

This guide synthesizes the available scientific data on TAK-603, a quinoline derivative developed as a potential disease-modifying antirheumatic drug (DMARD). The information below covers its core properties, pharmacological activities, and metabolic fate.

Core Compound Identification

The table below summarizes the fundamental chemical and regulatory information for this compound.

Property Description
Systematic IUPAC Name ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate [1]
Molecular Formula C₂₅H₂₆N₄O₆ [2] [1]
Average Mass 478.505 g/mol [2] [1]
CAS Registry Number 158146-85-1 [2] [1]
DrugBank Accession Number DB17892 (Experimental Status) [1]

Pharmacology and Mechanism of Action

This compound was discovered during research aimed at developing new drugs for bone and joint diseases, starting from the natural product justicidins as lead compounds [3] [4].

  • Immunomodulatory Action: Early studies indicated that this compound preferentially suppresses the production of Interferon-gamma (IFN-γ) by Th1-type T-cell clones over Interleukin-4 (IL-4) production by Th2-type clones. This selective suppression of Th1 cytokine production was considered a key immunomodulating action [4]. DrugBank lists IFN-gamma as a target, with this compound acting as a modulator [1].
  • Bone Resorption Inhibition: Beyond its immunomodulatory effects, this compound and related compounds demonstrate direct bone resorption inhibitory effects. They are effective in preventing both osteoclast formation and bone resorption activity by mature osteoclasts [3] [5]. In an animal model, this compound was also effective in preventing bone loss in ovariectomized mice [3] [5].

The following diagram illustrates the proposed primary and secondary pharmacological actions of this compound based on pre-clinical research:

G TAK This compound IFN IFN-γ Production TAK->IFN Preferentially Suppresses Bone Inhibits Bone Resorption TAK->Bone DMARD DMARD & Bone Protective Effects IFN->DMARD Th1 Th1 Cell Th1->IFN Osteo Osteoclast Formation & Activity Bone->Osteo Bone->DMARD

Efficacy and Pharmacokinetic Data

The tables below summarize quantitative data from pre-clinical efficacy and disposition studies.

Table 1: Pharmacological Efficacy Profile

Findings from various disease models and experimental assays.

Model/Assay Finding/Effect Dosage / Concentration
Adjuvant Arthritic (AA) Rat Model Potent anti-inflammatory effect [4] ED₅₀: 2.6 mg/kg/day (oral) [4]
AA Rat Model (Metabolite M-I) Anti-inflammatory effect (potency lower than this compound) [6] Not fully specified [6]
Bone Resorption (Raisz's Method) Activity comparable/superior to justicidins [3] [5] In vitro evaluation [3]
Ovariectomized Mice Effective in preventing bone loss [3] [5] Not fully specified [3]
Table 2: Pharmacokinetic Parameters (Single Oral Dose)

Data from radiolabeled ([¹⁴C]) this compound studies in animal models [7].

Parameter Rat Dog
Cₘₐₓ (Peak Plasma Concentration) 0.31 μg/mL 0.36 μg/mL
Tₘₐₓ (Time to Cₘₐₓ) 2 hours 1.7 hours
Apparent Half-Life (t₁/₂β) 3.6 hours 10.8 hours
Extent of Absorption Quantitative 54%
Bioavailability 53% 42%

Key Distribution Findings [7]:

  • Tissue Distribution: In rats, this compound and its radioactivity were widely distributed, with high concentrations in the liver, adrenal gland, and gastrointestinal tract. Elimination from the thyroid was slower than from other tissues.
  • Target Site Distribution: Both the unchanged this compound and its active metabolite M-I were detected in articular soft tissues and synovial fluids of rats and dogs, respectively.
  • Excretion: Most of the dosed radioactivity was excreted within 48 hours (rats) and 96 hours (dogs), primarily via feces over urine. In rats, significant biliary excretion (69% of dose) and enterohepatic circulation were observed.

Metabolism and Metabolites

This compound undergoes extensive metabolism, and several metabolites have been identified and synthesized for toxicological and pharmacological studies [8].

Table 3: Key Identified Metabolites

Synthesized metabolites and their noted characteristics [6] [7] [8].

Metabolite Chemical Description Reported Activity
M-I (2c) 4-(4-hydroxy-3-methoxyphenyl) derivative (phenolic O-demethylation) [6] Anti-inflammatory effect in AA rats (slightly lower potency than this compound) [6]
1a Carboxylic acid derivative (ester hydrolysis) [8] Synthesized for identification and toxicology [8]
1d 4-(3-hydroxy-4-methoxyphenyl) derivative (phenolic O-demethylation) [8] Synthesized for identification and toxicology [8]
1e Pyridazinoquinolinone derivative [8] Novel metabolite, synthesized for toxicology [8]

The overall experimental workflow from discovery to metabolic profiling is summarized below:

G Lead Lead Compound (Justicidins) Design Chemical Modification Lead->Design Synthesize Synthesize this compound Design->Synthesize InVivo In Vivo Efficacy (AA Rat Model) Synthesize->InVivo PK Pharmacokinetic & Disposition Studies InVivo->PK Meta Metabolite Identification & Synthesis PK->Meta

Summary and Research Status

Based on the gathered information, this compound is an experimental compound that has not advanced to approved drug status. The available data is from pre-clinical and early clinical research phases. Key aspects of its profile include:

  • Dual Activity: It exhibits a combination of immunomodulatory effects (via Th1/IFN-γ suppression) and direct inhibitory effects on bone resorption, making it a candidate for treating rheumatoid arthritis and related bone conditions [3] [4].
  • Pharmacokinetics: It is well absorbed in rats but moderately in dogs, with good bioavailability. It reaches target joint tissues and is extensively metabolized and eliminated [7].
  • Active Metabolites: At least one metabolite, M-I, contributes to the overall pharmacological activity [6].

References

Mechanism of Action and Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 is a small molecule compound with the chemical formula C₂₅H₂₆N₄O₆ [1]. Its primary documented mechanism of action is the selective suppression of Th1-type cytokine production, specifically inhibiting interferon-gamma (IFN-γ) and interleukin-2 (IL-2) without affecting Th2-type cytokines (IL-4, IL-5) [2] [3] [1]. This action is consistent with its greater efficacy in animal models where cellular immunity is dominant.

The compound's effectiveness and mechanism are summarized in the table below:

Aspect Finding
Molecular Target Interferon gamma (IFN-γ) [1]
Primary MoA Selective suppression of Th1 cytokine production (IFN-γ, IL-2) [2] [3]
Test Systems Mouse T-cell lines (allo-reactive, mite antigen-reactive), T-cell clones, adjuvant arthritis (AA) rats [2] [3]
Efficacy in Models Effective in adjuvant arthritis rats; little effect in type-II collagen-induced arthritis (CIA) [2] [3]
Key Pharmacokinetic Trait Nonlinear pharmacokinetics in rats due to product inhibition by its major metabolite, M-I [4] [5]

Experimental Protocols for Key Findings

Here are the methodologies used in the foundational this compound studies.

In Vitro T-Cell Cytokine Production
  • Cell Culture: Established Th1-dominant and Th2-dominant T-cell lines were used. Th1 lines included BALB/c mouse allo-reactive T cells and C57BL mouse mite antigen-reactive T cells. The Th2 line was from BALB/c mouse ovalbumin-reactive T cells [2].
  • Drug Treatment & Measurement: Cells were treated with this compound. The production of cytokines (IFN-γ, IL-2, IL-4, IL-5) was measured, showing suppressed production of Th1 but not Th2 cytokines [2].
In Vivo Adjuvant Arthritis Model
  • Animal Model: Adjuvant arthritis was induced in rats [2].
  • Treatment Protocol: Arthritic rats were treated orally with this compound at 6.25 mg/kg/day [2] [3].
  • Analysis: Cytokine mRNA expression in arthritic joints and spleens was analyzed using reverse transcription-polymerase chain reaction (RT-PCR). This compound treatment significantly reduced Th1 cytokine mRNA levels both locally and systemically [2].

Diagrams of Mechanisms and Workflows

Based on the research findings, the following diagrams illustrate the core mechanisms and experimental workflows.

This compound Selective Th1 Suppression in Arthritis

The diagram below illustrates the proposed mechanism by which this compound exerts its therapeutic effect in responsive arthritis models like Adjuvant Arthritis.

G This compound Mechanism in Adjuvant Arthritis TAK603 This compound Administration ImmuneActivation Immune System Activation TAK603->ImmuneActivation  In Vivo Model Th1Cytokines Th1 Cytokine Production (IFN-γ, IL-2) TAK603->Th1Cytokines  Suppresses Th1Response Th1 Cell Response ImmuneActivation->Th1Response Th2Response Th2 Cell Response ImmuneActivation->Th2Response Th1Response->Th1Cytokines Th2Cytokines Th2 Cytokine Production (IL-4, IL-5) Th2Response->Th2Cytokines ArthritisProgression Arthritis Progression Th1Cytokines->ArthritisProgression  Promotes Th2Cytokines->ArthritisProgression  Minor Role

This compound selectively inhibits the Th1 pathway, reducing arthritis progression.

Nonlinear Pharmacokinetics via Product Inhibition

The diagram below outlines the metabolic pathway of this compound and the mechanism behind its nonlinear pharmacokinetics.

G This compound Nonlinear Pharmacokinetics ParentDrug This compound (Parent Drug) Metabolism Liver Metabolism (CYP Enzymes) ParentDrug->Metabolism MetaboliteM1 Demethylated Metabolite M-I Metabolism->MetaboliteM1  Produces Inhibition Product Inhibition MetaboliteM1->Inhibition Inhibition->Metabolism  Inhibits Clearance Reduced Metabolic Clearance Inhibition->Clearance

Metabolite M-I inhibits this compound metabolism, reducing clearance and causing nonlinear kinetics.

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics in rats, meaning its clearance changes with the dose [4]. The primary factor is product inhibition: its major demethylated metabolite, M-I, competitively inhibits the CYP enzymes responsible for metabolizing the parent this compound drug [4] [5]. In bile-cannulated rats where M-I levels were reduced, the elimination rate of this compound increased, confirming this mechanism [5].

References

Drug Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information and proposed mechanism of action of TAK-603.

Attribute Description
Drug Name This compound
Therapeutic Class Experimental Disease-Modifying Antirheumatic Drug (DMARD) [1]
Chemical Description Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate [2]
Modality Small Molecule [2]
Key Proposed Mechanism Selective suppression of T-helper 1 (Th1)-type cytokine production, including Interferon-gamma (IFN-γ) and IL-2, without affecting Th2-type cytokines [3]. It also directly protects cartilage by inhibiting IL-1-induced extracellular matrix reduction in chondrocytes [1].
Molecular Target Described as a modulator of Interferon gamma (IFN-γ) in structured databases [2].

Key Preclinical Findings and Experimental Data

This compound's efficacy and immunomodulatory action were primarily evaluated in rodent models of arthritis. Key quantitative data from these studies are summarized below.

Study Model/System Dosing Key Experimental Findings
Adjuvant Arthritic (AA) Rats (in vivo) 3.13 mg/kg/day (p.o.) Minimum effective dose for inhibiting hind paw swelling and body weight loss [1].
6.25 mg/kg/day (p.o.) ~65% inhibition of arthritic paw swelling; significantly reduced IFN-γ mRNA expression in arthritic joints and spleen [3] [4].
25 mg/kg/day (p.o.) Suppressed type IV (delayed-type) allergy [1].
Histological/Radiographic Studies (AA Rats) Effective doses (e.g., 6.25 mg/kg/day) Suppressed development of synovial lesions and joint/bone destruction [1].
Mouse/Rat Lymphocytes (in vitro) 10⁻⁷ to 10⁻⁵ M Suppressed mitogen-induced proliferation and ConA-induced IFN-γ & IL-2 production [1].
Allo-reactive T-cell Line (in vitro) 1-10 µM Suppressed IFN-γ production, but showed little effect on IL-4 production [3] [4].
Rabbit Chondrocytes (in vitro) 10⁻⁷ to 10⁻⁵ M Significantly inhibited IL-1-induced extracellular matrix reduction [1].

The proposed mechanism and key experimental findings can be visualized in the following workflow:

tf_activation This compound Administration (p.o.) This compound Administration (p.o.) Pharmacological Activity Pharmacological Activity This compound Administration (p.o.)->Pharmacological Activity Immunomodulatory Effects Immunomodulatory Effects In Vitro Cytokine Modulation In Vitro Cytokine Modulation Immunomodulatory Effects->In Vitro Cytokine Modulation In Vivo In Vivo Immunomodulatory Effects->In Vivo ↓ IFN-γ Production ↓ IFN-γ Production In Vitro Cytokine Modulation->↓ IFN-γ Production ↓ IL-2 Production ↓ IL-2 Production In Vitro Cytokine Modulation->↓ IL-2 Production No Effect on Th2 Cytokines (IL-4, IL-5) No Effect on Th2 Cytokines (IL-4, IL-5) In Vitro Cytokine Modulation->No Effect on Th2 Cytokines (IL-4, IL-5) Direct Cartilage Protection Direct Cartilage Protection Inhibition of IL-1 Effects Inhibition of IL-1 Effects Direct Cartilage Protection->Inhibition of IL-1 Effects Prevention of Extracellular Matrix Reduction Prevention of Extracellular Matrix Reduction Direct Cartilage Protection->Prevention of Extracellular Matrix Reduction Pharmacological Activity->Immunomodulatory Effects Pharmacological Activity->Direct Cartilage Protection ↓ Paw Swelling ↓ Paw Swelling In Vivo->↓ Paw Swelling ↓ Bone Destruction ↓ Bone Destruction In Vivo->↓ Bone Destruction ↓ IFN-γ mRNA Expression ↓ IFN-γ mRNA Expression In Vivo->↓ IFN-γ mRNA Expression Selective Suppression of Th1 Cytokines Selective Suppression of Th1 Cytokines In Vivo->Selective Suppression of Th1 Cytokines

Pharmacokinetics and Drug Design

  • Unique Pharmacokinetic Phenomenon: Studies in rats identified that a demethylated metabolite of this compound, known as M-I, inhibits the metabolic clearance of the parent drug. This "product inhibition" is a key factor causing the non-linear, dose-dependent pharmacokinetics of this compound [5].
  • Chemical Optimization: The quinoline structure of this compound served as a template for further drug design. Subsequent research synthesized novel thienodipyridine derivatives, with one candidate (compound 21) reportedly exhibiting more potent anti-inflammatory activity than this compound in an adjuvant arthritis model [6].

Research Significance and Development Status

This compound was characterized as a promising immunomodulatory agent with a unique mechanism focused on suppressing the overactive cellular (Th1) immune response thought to drive conditions like rheumatoid arthritis [1] [3]. Its ability to directly protect cartilage from destruction further distinguished it from simpler anti-inflammatory drugs.

Note on Current Status: The available data primarily comes from preclinical studies published in the 1990s. This compound is consistently classified in databases as an experimental drug [2], indicating it did not progress to become an approved medicine.

References

IFN-γ Signaling Pathway and Inhibition Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Interferon-gamma (IFN-γ) is a key cytokine in regulating innate and adaptive immune responses [1]. The core signaling pathway is outlined below, as it is fundamental to understanding how an inhibitor would work.

G IFNγ IFN-γ (Dimer) IFNGR1 IFNGR1 (α chain) IFNγ->IFNGR1 Binds to IFNGR2 IFNGR2 (β chain) IFNGR1->IFNGR2 Dimerizes with JAK1 JAK1 IFNGR1->JAK1 JAK2 JAK2 IFNGR1->JAK2 IFNGR2->JAK1 IFNGR2->JAK2 JAK1->JAK2 Trans- phosphorylation STAT1 STAT1 JAK1->STAT1 Phosphorylates JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 (Dimer) STAT1->pSTAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates to ISRE ISRE/GAS Nucleus->ISRE Binds to & Transcribes Inhibitor Potential Inhibitor Target Inhibitor->JAK1  Blocks Inhibitor->JAK2  Blocks

Figure 1: Core IFN-γ signaling pathway and potential inhibition points. Inhibitors often target the JAK-STAT cascade [2].

Based on this pathway, therapeutic strategies to inhibit IFN-γ signaling primarily target its key nodes, as summarized below.

Table 1: Strategies for Inhibiting IFN-γ Signaling

Target Node Strategy Example Agents Mechanism of Action
IFN-γ Cytokine Neutralizing Monoclonal Antibodies (MAbs) Fontolizumab, Emapalumab [2] Binds directly to IFN-γ, preventing its interaction with the receptor [2].
JAK-STAT Pathway Small Molecule JAK Inhibitors Various JAK inhibitors [2] Blocks kinase activity of JAK1/JAK2, preventing phosphorylation and activation of STAT1 [2].
Downstream Effects Bioactive Phytochemicals Plant-derived compounds (under investigation) [2] Modulates the inflammatory cascade through various mechanisms [2].

Experimental Approaches for Profiling IFN-γ Inhibitors

To characterize a compound like TAK-603, researchers use a suite of established in vitro and in vivo assays. The workflow typically progresses from simple cellular models to more complex functional and disease-relevant models.

G Start 1. Pathway Activation Assay M1 Method: Cell-based phospho-STAT1 ELISA or Western Blot Start->M1 A2 2. Functional Cellular Assay M2 Method: Co-culture of immune cells with target cells A2->M2 A3 3. Gene Expression Analysis M3 Method: RT-qPCR of ISGs (e.g., CXCL9, CXCL10) A3->M3 A4 4. In Vivo Disease Models M4 Method: Preclinical IBD models (e.g., murine colitis) A4->M4 R1 Readout: ↓ STAT1 phosphorylation M1->R1 R2 Readout: ↓ MHC expression ↓ Immune-mediated killing M2->R2 R3 Readout: ↓ ISG mRNA levels M3->R3 R4 Readout: ↓ Disease activity ↓ Histological inflammation M4->R4 R1->A2 R2->A3 R3->A4

Figure 2: A multi-assay experimental workflow for profiling IFN-γ inhibitors, progressing from target to disease models.

The specific methodologies for key experiments include:

  • Pathway Activation Assays: Cells (e.g., human T-lymphocyte lines) are stimulated with recombinant IFN-γ (e.g., 10-100 ng/mL) with/without the inhibitor. Phospho-STAT1 levels are quantified via Western Blot using antibodies against pY701-STAT1 or a cell-based ELISA for higher throughput [2] [1].
  • Functional Cellular Assays: The antigen presentation capacity of cells is measured by co-culturing IFN-γ-treated antigen-presenting cells (APCs) with reporter T cells. Inhibition is measured by reduced T-cell activation, often via flow cytometry for activation markers (e.g., CD69) or cytokine release (e.g., IL-2) [2] [3].
  • Gene Expression Analysis: Cells treated with IFN-γ and the inhibitor are lysed for RNA extraction. Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the mRNA levels of Interferon-Stimulated Genes (ISGs) like CXCL9 and CXCL10 [2] [3].
  • In Vivo Efficacy Models: The inhibitor is administered (orally or intraperitoneally) to mice with experimental colitis (e.g., induced by DSS or TNBS). Efficacy is assessed by tracking disease activity index (DAI), histological scoring of colon tissue, and measuring IFN-γ and ISG levels in mucosal tissue [2].

A Path Forward for Your Research on this compound

Since this compound is not described in the available scientific literature, I suggest these steps to find the technical information you need:

  • Check Patent Filings: The most detailed technical information on a developmental compound is often found in patents. Search the USPTO, WIPO (World Intellectual Property Organization), and Google Patents for "this compound".
  • Search Clinical Trial Registries: If this compound has entered clinical development, details on its mechanism and design may be on ClinicalTrials.gov or other international registries.
  • Explore Company Pipeline: If "TAK" refers to Takeda Pharmaceutical, review their official R&D pipeline and scientific publications for related programs.

References

TAK-603 target identification

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 Profile Summary

The table below summarizes the core identification and status of this compound:

Property Description
IUPAC Name ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate [1]
Chemical Formula C25H26N4O6 [1]
Molecular Weight 478.505 g/mol [1]
DrugBank Status Experimental [1]
Proposed Indication Rheumatoid Arthritis (investigational) [2] [3]

Target Identification and Mechanism of Action

The primary identified biological target of this compound is Interferon-gamma (IFN-γ), where it acts as a modulator [1]. The key mechanistic insight is that this compound selectively suppresses the production of T-helper type 1 (Th1) cytokines, including IFN-γ and Interleukin-2 (IL-2), without significantly affecting Th2 cytokines (IL-4, IL-5) [2] [3] [4].

This selective immunomodulation is consistent with its efficacy profile in animal models where cellular immunity is dominant [2] [3]. The compound was more effective in adjuvant-induced arthritis models in rats, which exhibit a Th1-dominant cytokine profile, and less effective in type-II collagen-induced arthritis models, where Th2 cytokines appear more relevant [2] [3].

Supporting Experimental Evidence

The following table summarizes the key experimental findings that support the target identification and mechanism of action for this compound:

Experimental Model Finding Reference
In Vitro T-Cell Lines Suppressed IFN-γ and IL-2 (Th1) production; no suppression of IL-4 or IL-5 (Th2). [2] [3]
Adjuvant Arthritis Rats Reduced Th1 cytokine mRNA expression in joints and spleen; paralleled inhibition of disease progression. [2] [3]
Type-II Collagen-Induced Arthritis Showed little effect, consistent with the non-Th1-dominant nature of this model. [2] [3]

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics in rats. Studies identified that its major demethylated metabolite (M-I) competitively inhibits the cytochrome P450-mediated metabolism of the parent drug. This product inhibition is a key factor responsible for the nonlinearity, as saturation of elimination occurs with increasing doses [5] [6] [7].

  • Absorption & Distribution: In rats, this compound is absorbed quantitatively after oral administration and is widely distributed in tissues, with high concentrations in the liver, adrenal gland, and gut. Both this compound and its active metabolite M-I distribute into target tissues like articular soft tissues and synovial fluid [8].
  • Elimination: The drug is primarily excreted in feces, with significant biliary excretion and enterohepatic circulation observed in rats [8].

Experimental Protocol Summary

The foundational evidence for this compound's mechanism came from studies using established Th1-dominant and Th2-dominant T-cell lines [2] [3]:

  • Cell Lines: Th1 lines (BALB/c mouse alloreactive T cells; C57BL mouse mite antigen-reactive T cells) and a Th2 line (BALB/c mouse ovalbumin-reactive T cells) were used.
  • Treatment: Cell lines and derived T-cell clones were treated with this compound.
  • Cytokine Measurement: Production of Th1 cytokines (IFN-γ, IL-2) and Th2 cytokines (IL-4, IL-5) was measured to assess the selective effect of the drug.
  • In Vivo Validation: Adjuvant arthritis rats were treated orally with this compound (6.25 mg/kg/day). The expression of cytokine mRNA in arthritic joints and the spleen was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) to correlate the suppression of Th1 cytokines with the inhibition of disease progression.

Proposed Mechanism of Action Pathway

The following diagram illustrates the proposed mechanism by which this compound exerts its selective immunomodulatory effect, based on the available research:

G TAK603 This compound IFNgamma IFN-γ Production TAK603->IFNgamma Suppresses Th2 Th2 Cell Response TAK603->Th2 Minimal Effect Th1 Th1 Cell Response IFNgamma->Th1 Drives Arthritis Adjuvant Arthritis Progression Th1->Arthritis Promotes

This proposed mechanism of selective Th1 suppression underpinned the development of this compound as a potential disease-modifying antirheumatic drug (DMARD) [9].

Important Limitations

  • Dated Information: The most specific and conclusive scientific literature on this compound's pharmacology and target is from 1997-1999. Its current status as an experimental drug suggests development may have been discontinued.
  • Limited Data: Many sections in modern databases (like DrugBank) are listed as "Not Available" [1], including detailed pharmacodynamics, toxicity, and full clinical trial results.

The available evidence strongly supports IFN-γ and Th1 cytokine suppression as the core mechanism of this compound. For the most current research in this area, it would be best to investigate literature on modern IFN-γ inhibitors or Th1 pathway modulators for rheumatoid arthritis.

References

Molecular Targets and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core molecular and pharmacological interactions of TAK-603.

Aspect Description
Primary Known Target Acts as a modulator of Interferon-gamma (IFN-γ) [1].
Key Mechanism Selectively suppresses Th1-type cytokines (IFN-γ, IL-2) without inhibiting Th2-type cytokines (IL-4, IL-5) [2] [3] [4].
Cellular Effect Reduces the frequency of disease-causative, antigen-reactive T-cells in vivo [5].
Overall Therapeutic Hypothesis Modulates immune responses where cellular immunity (often driven by Th1) plays a central role, such as in adjuvant-induced arthritis [2] [4].

Key Experimental Evidence and Protocols

The efficacy and mechanism of this compound have been characterized through a series of standardized experimental models.

In Vitro T-Cell Cytokine Production Assay

This methodology is used to demonstrate the selective suppression of Th1 cytokines [2] [3].

  • Cell Lines: Established Th1-dominant (e.g., BALB/c mouse alloreactive T-cells, C57BL mouse mite antigen-reactive T-cells) and Th2-dominant (e.g., BALB/c mouse ovalbumin-reactive T-cells) lines [2].
  • Treatment: Cells are cultured with this compound across a concentration range (e.g., 1-10 µM) [6].
  • Stimulation: T-cell lines are stimulated with mitogens like Concanavalin A (ConA) to induce cytokine production [4].
  • Measurement: Cytokine levels (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant are quantified. Studies consistently show this compound inhibits IFN-γ and IL-2 production (Th1) without affecting IL-4 and IL-5 (Th2) [2] [3] [4].
In Vivo Adjuvant Arthritis (AA) Model

This model is pivotal for evaluating the disease-modifying activity of this compound [2] [5] [4].

  • Animal Model: Female Lewis rats induced with arthritis via intradermal injection of complete Freund's adjuvant (CFA) [2] [4].
  • Dosing: this compound is administered orally at 3.13-6.25 mg/kg/day. It is effective when given during the induction phase of the disease [2] [4].
  • Efficacy Endpoints:
    • Clinical Scoring: Reduction in hind paw swelling and overall arthritis score [5] [4].
    • Histological/Radiographic Analysis: Suppression of synovial inflammation, and joint/bone destruction [4].
    • Molecular Analysis: mRNA expression of Th1 cytokines in arthritic joints and spleens is significantly reduced, as measured by RT-PCR [2].
    • Adoptive Transfer: Splenocytes from this compound-treated AA rats, when transferred to healthy syngeneic recipients, induce only mild arthritis, indicating a reduction in pathogenic T-cells [5].
Ex Vivo Limiting Dilution Assay (LDA)

This protocol quantifies the frequency of antigen-reactive T-cells [5].

  • Cell Source: Splenocytes are harvested from Adjuvant Arthritis (AA) rats, both treated and untreated with this compound.
  • Setup: Splenocytes are serially diluted and cultured in multiple wells with antigen (e.g., PPD) and antigen-presenting cells.
  • Readout: The frequency of T-cells proliferating in response to the specific antigen is calculated. LDA shows that this compound treatment reduces the frequency of PPD-reactive T-cells in AA rats [5].

The following diagram illustrates the experimental workflow that integrates these in vivo and ex vivo methods to evaluate this compound's effects.

G CFA CFA Injection (Induces Arthritis) Drug This compound Administration (6.25 mg/kg/day, p.o.) CFA->Drug In Vivo Phase Splenocytes Harvest Splenocytes Drug->Splenocytes Analysis Ex Vivo Analysis Splenocytes->Analysis LDA Limiting Dilution Assay (Frequency of PPD-reactive T-cells) Analysis->LDA Cytokine Cytokine mRNA Measurement (IFN-γ, IL-2) via RT-PCR Analysis->Cytokine Transfer Adoptive Transfer to Healthy Recipients Analysis->Transfer Clinical Clinical & Histological Assessment (Paw Swelling, Joint Destruction) Transfer->Clinical

Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics in rats, which is relevant for dose selection in preclinical and clinical studies [7].

  • Nonlinearity: After intravenous administration, the total body clearance of unchanged this compound decreases significantly with increasing dose, suggesting saturation of its elimination [7].
  • Proposed Mechanism: In vitro studies with rat liver microsomes indicate that product inhibition is a likely factor. A major demethylated metabolite (M-I) competitively inhibits the CYP-mediated metabolism of the parent drug, this compound [7].

Research Significance and Context

  • Therapeutic Niche: this compound represents a class of agents intended to modify the disease course of rheumatoid arthritis by targeting underlying immune dysregulation, specifically Th1-driven pathology, rather than just providing symptomatic relief [4].
  • Differentiated Profile: Its lack of effect on prostaglandin E2 (PGE2) production and models of acute inflammation distinguishes it from classic non-steroidal anti-inflammatory drugs (NSAIDs) [4].
  • Model-Dependent Efficacy: The drug's effectiveness in adjuvant arthritis (a Th1-dominant model) but not in type II collagen-induced arthritis (where Th2 cytokines are more prominent) underscores its specific mechanism and provides a framework for understanding which patient populations might respond best to such therapy [2].

References

TAK-603 in vitro lymphocyte proliferation assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of TAK-603

This compound exerts its effects by selectively suppressing cytokines characteristic of a Th1 immune response, which is often dominant in cell-mediated autoimmune pathologies. The table below summarizes its core pharmacological actions:

Aspect of Action Specific Effect Experimental Observation
Cytokine Profile Suppresses Th1-type cytokines [1] [2] [3] Dose-dependent suppression of IFN-γ and IL-2 production.
Does not suppress Th2-type cytokines [1] [2] No significant effect on IL-4 and IL-5 production.
Immunity Type Inhibits cellular immunity [1] [4] Effective in Th1-dominant models (e.g., adjuvant arthritis, GVHD).
Minimal effect on humoral immunity [1] Little effect in Th2-dominant models (e.g., type-II collagen-induced arthritis).

This selective suppression is consistent with its efficacy in preclinical models where cellular immunity plays a central role, such as adjuvant-induced arthritis and acute graft-versus-host disease (GVHD) [1] [4].

In Vitro Protocol: Assessing this compound Effects on T-Cell Cytokine Production

This protocol outlines a method for evaluating the selective effect of this compound on cytokine production in antigen-reactive T-cell lines.

Key Materials and Reagents
  • This compound: Prepare a stock solution in DMSO; aliquot and store at -20°C [3].
  • T-Cell Cultures: Established Th1-dominant (e.g., mouse allo-reactive T-cells or mite antigen-reactive T-cells) and Th2-dominant (e.g., mouse ovalbumin-reactive T-cells) lines [1] [2].
  • Cell Culture Plates: 96-well plates for cell culture.
  • Stimulating Antigens: Specific antigens for each T-cell line (e.g., ovalbumin, mite antigen).
  • ELISA Kits: For quantifying IFN-γ, IL-2, IL-4, and IL-5.
Experimental Procedure
  • Step 1: Cell Seeding and Pre-treatment
    • Seed T-cells in 96-well plates at a density of 1-5 x 10⁵ cells/mL in complete medium.
    • Pre-treat cells with this compound across a concentration range (e.g., 1 µM and 10 µM) for a specified period (e.g., 1 hour) prior to antigen stimulation [2] [3]. Include a vehicle control (DMSO at the same dilution).
  • Step 2: Antigen Stimulation
    • Stimulate the T-cell cultures with their specific antigens.
    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator [2].
  • Step 3: Supernatant Collection and Cytokine Measurement
    • After incubation, centrifuge the plates at approximately 1,500-2,000 rpm for 5 minutes to pellet cells and debris [5].
    • Carefully collect the cell culture supernatant from each well.
    • Quantify the concentrations of IFN-γ, IL-2, IL-4, and IL-5 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Expected Results and Data Analysis

Treatment with this compound should result in a dose-dependent suppression of the Th1 cytokines IFN-γ and IL-2 in the Th1-dominant cell lines, while the production of the Th2 cytokines IL-4 and IL-5 in the Th2-dominant line should remain largely unaffected [1] [2]. Data is typically presented as mean cytokine concentration ± SEM from multiple replicates.

Workflow for this compound In Vitro Assay

The following diagram illustrates the key steps of the protocol:

Start Start Experiment Seed Seed T-cell lines (Th1 & Th2) Start->Seed Treat Pre-treat with This compound/Vehicle Seed->Treat Stimulate Stimulate with Specific Antigen Treat->Stimulate Incubate Incubate for 48h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure Cytokines via ELISA Collect->Measure Analyze Analyze Data Measure->Analyze

Application Notes and Troubleshooting

  • Confirming Th1/Th2 Phenotype: Prior to main experiments, confirm the cytokine profile of T-cell lines using mitogen stimulation and cytokine measurement [1].
  • This compound Solubility: Ensure DMSO concentration is ≤0.1% to avoid cytotoxicity. A 10 mM stock allows for a 1:1000 dilution to achieve a 10 µM working concentration.
  • Optimal Incubation Time: A 48-hour incubation is standard [2], but preliminary kinetic experiments (e.g., 24, 48, 72 hours) can determine the peak cytokine production for your system.
  • Cell Viability Assessment: Use an LDH release assay alongside ELISA to confirm that cytokine suppression is not due to general cytotoxicity [6] [5]. The basic workflow involves collecting supernatant, adding LDH assay reagent, incubating in the dark, stopping the reaction, and measuring absorbance at 490 nm [6].

References

Comprehensive Application Notes and Protocols for Evaluating TAK-603 Chondroprotective Activity in Rheumatoid Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-603 and Chondrocyte Protection

This compound (ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate) represents a promising disease-modifying antirheumatic drug (DMARD) with a unique mechanism of action targeting the underlying immunopathological processes in rheumatoid arthritis. This synthetic compound was developed through chemical modification of justicidins, natural products known for their potent bone resorption inhibitory activity [1] [2]. This compound exhibits a distinctive immunomodulatory profile characterized by selective suppression of T-helper 1 (Th1)-type cytokine production, which plays a central role in cellular immunity-driven joint pathology [3] [4]. The therapeutic potential of this compound extends beyond immunomodulation to direct chondroprotective effects through inhibition of osteoclast formation and prevention of bone resorption by mature osteoclasts, making it a valuable candidate for protecting articular integrity in inflammatory arthritis [2].

The pathophysiological context of rheumatoid arthritis involves complex interactions between immune cells and joint tissues, where activated T-cells and macrophages infiltrate the synovium and release pro-inflammatory cytokines that drive chondrocyte apoptosis and matrix degradation [5]. In this cascade, Th1-type cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2) promote inflammatory responses that contribute to cartilage destruction. This compound addresses this pathology through its selective suppression of Th1 cytokines while sparing Th2 cytokines (IL-4, IL-5), thereby modulating the immune balance in favor of cartilage protection and joint homeostasis [3] [4].

Drug Profile and Mechanism of Action

Basic Pharmacological Properties

This compound is characterized by its quinoline derivative structure with a triazole moiety, contributing to its favorable pharmacological properties including oral bioavailability [6] [2]. The compound demonstrates dose-dependent nonlinear pharmacokinetics in rat models, attributed to product inhibition where its major demethylated metabolite (M-I) competitively inhibits cytochrome P450-mediated metabolism of the parent compound [7]. This unique pharmacokinetic profile necessitates careful consideration of dosing regimens in experimental designs and therapeutic applications. With a molecular weight of 478.50 and chemical formula C₂₅H₂₆N₄O₆, this compound is suitable for in vitro and in vivo investigations, typically administered orally in suspension formulations using 0.5% methylcellulose as vehicle [6].

Molecular Mechanisms and Signaling Pathways

The primary mechanism of this compound involves selective modulation of T-cell differentiation and cytokine production, particularly through suppression of Th1-type responses while preserving Th2 functionality [3] [4]. At the molecular level, this selective cytokine suppression disrupts the inflammatory cascade that leads to chondrocyte apoptosis and cartilage degradation. In adjuvant-induced arthritis (AA) models, this compound treatment significantly reduces IFN-γ mRNA expression in both arthritic joints and spleen tissue, correlating with improved clinical outcomes and histopathological findings [3] [4]. Additionally, this compound demonstrates direct bone protective effects by inhibiting osteoclast formation and activity, thereby preventing pathological bone resorption that accompanies progressive joint destruction in inflammatory arthritis [2].

Table 1: Key Properties of this compound

Property Description Reference
Chemical Name Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate [6] [2]
CAS Number 158146-85-1 [6]
Molecular Weight 478.50 g/mol [6]
Molecular Formula C₂₅H₂₆N₄O₆ [6]
Mechanism of Action Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); Inhibition of osteoclast formation and activity [3] [4] [2]
Primary Indication Adjuvant arthritis; Rheumatoid arthritis (investigational) [1] [3]
Solubility Soluble in 0.5% methylcellulose for in vivo administration [6]

The following diagram illustrates the proposed mechanism of TANDEM-603 in chondrocyte protection:

G TAK603 This compound Administration ImmuneMod Immune Cell Modulation TAK603->ImmuneMod OsteoclastInh Osteoclast Inhibition TAK603->OsteoclastInh Th1Supp Suppression of Th1 Cells ImmuneMod->Th1Supp CytokineRed Reduced Pro-inflammatory Cytokines (IFN-γ, IL-2) Th1Supp->CytokineRed ChondrocyteProt Chondrocyte Protection CytokineRed->ChondrocyteProt OsteoclastInh->ChondrocyteProt MatrixPres Cartilage Matrix Preservation ChondrocyteProt->MatrixPres JointProt Joint Protection MatrixPres->JointProt

In Vitro Protocol: Chondrocyte Protection Assay

Primary Chondrocyte Isolation and Culture

The isolation of primary chondrocytes from articular cartilage represents a critical first step in establishing reliable in vitro models for evaluating chondroprotective compounds. For murine chondrocytes, articular cartilage is aseptically harvested from 24-day-old C57BL/6J mice and subjected to sequential collagenase digestion (0.2% collagenase Type II) for 2-3 hours at 37°C with continuous stirring [8]. The isolated chondrocytes are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [8]. Chondrocyte characterization should be confirmed through toluidine blue staining (sulfated proteoglycan detection) and collagen II immunofluorescence labeling before experimental use, with first or second passage cells typically providing optimal responsiveness while maintaining phenotypic stability [8].

Inflammation Induction and this compound Treatment

To model the inflammatory environment of rheumatoid arthritis, chondrocytes are stimulated with recombinant interleukin-1β (IL-1β), a key pro-inflammatory cytokine that drives cartilage matrix degradation and chondrocyte apoptosis in joint diseases [8]. Cells are typically pretreated with varying concentrations of this compound (0.1-10 µM) for 2 hours prior to induction of inflammation with IL-1β (10 ng/mL) for 24 hours [3] [8]. The treatment protocol should include appropriate controls: untreated cells (negative control), IL-1β-stimulated cells (positive control), and vehicle-treated cells (to account for solvent effects). For this compound, which is dissolved in DMSO, the final DMSO concentration should not exceed 0.1% to maintain cell viability and prevent solvent-induced artifacts [6].

Assessment of Chondroprotective Effects

Comprehensive evaluation of this compound-mediated chondroprotection involves multiple analytical approaches targeting different aspects of chondrocyte function and inflammatory response:

  • Inflammatory Mediator Analysis: Measurement of nitric oxide (NO) production using Griess reagent, prostaglandin E₂ (PGE₂) levels via ELISA, and expression of inflammatory enzymes including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by Western blotting [8].
  • Cytokine Profiling: Quantification of IL-6 and TNF-α secretion using enzyme-linked immunosorbent assays (ELISA) to assess the broader inflammatory cascade [8].
  • Cartilage Matrix Metabolism Evaluation: Analysis of matrix metalloproteinase-3 (MMP-3) and aggrecan expression through Western blotting and quantitative PCR to evaluate extracellular matrix turnover [8].
  • Apoptosis Assessment: Measurement of chondrocyte apoptosis using Annexin V-FITC/propidium iodide flow cytometry and analysis of apoptosis-related proteins including Bcl-2, Bax, and caspase-3 [8].

Table 2: In Vitro Experimental Parameters for this compound Chondrocyte Protection Assays

Parameter Standard Condition Range Tested Assessment Method
This compound Concentration 1 µM 0.1-10 µM Dose-response [3]
IL-1β Induction 10 ng/mL 5-20 ng/mL Inflammation induction [8]
Pretreatment Time 2 hours 1-4 hours Pre-incubation [8]
Treatment Duration 24 hours 6-48 hours Time-course [8]
NO Production ~20 µM (reduced) Measure reduction Griess assay [8]
LDH Release ~30% reduction Measure reduction Cytotoxicity assay [8]
MMP-3 Expression ~40% decrease Measure decrease Western blot, qPCR [8]

In Vivo Protocol: Adjuvant Arthritis Model

Arthritis Induction and this compound Administration

The adjuvant-induced arthritis (AA) model in Lewis rats provides a well-characterized experimental system for evaluating the therapeutic potential of anti-arthritic compounds like this compound. Arthritis is induced in male Lewis rats (200-250 g) through intradermal injection of 100 μL Complete Freund's Adjuvant (CFA) containing 0.03 g heat-killed Mycobacterium butyricum emulsified in sterile mineral oil into the base of the tail [3] [9]. Disease progression typically begins around day 12 post-immunization, with acute phase around day 21 and severe chronic phase by day 28 [9]. This compound is administered orally at 6.25 mg/kg/day dissolved in 0.5% methylcellulose solution, with treatment initiation at disease onset (day 12) continuing through the experimental endpoint [3] [6]. The dosing regimen should include daily monitoring of paw swelling, body weight, and clinical signs of arthritis to track disease progression and drug efficacy.

Tissue Collection and Processing

At appropriate experimental endpoints (typically days 21 and 28 post-immunization), animals are euthanized for comprehensive tissue collection and analysis. Hind limb joints should be carefully dissected and processed for various analytical approaches:

  • Histological Analysis: Joints are fixed in 4% paraformaldehyde, decalcified in EDTA solution, embedded in paraffin, and sectioned (5-7 μm thickness) for staining with Safranin-O Fast Green (proteoglycan content), hematoxylin and eosin (general morphology), and toluidine blue (cartilage matrix integrity) [9] [8].
  • mRNA Expression Analysis: Synovial tissue and cartilage are snap-frozen in liquid nitrogen and stored at -80°C for RNA isolation. RNA extraction is performed using acid guanidinium thiocyanate-phenol-chloroform method, followed by cDNA synthesis and quantitative PCR analysis of cytokine expression (IFN-γ, IL-2, IL-4, IL-5) using appropriate reference genes [3] [4].
  • Micro-Computed Tomography (μCT): High-resolution μCT imaging is conducted to quantify bone volume, erosion parameters, and osteophyte formation in arthritic joints [9].
Outcome Measures and Analysis

Comprehensive assessment of this compound efficacy in the AA model involves multiple outcome measures at molecular, cellular, and tissue levels:

  • Clinical Scoring: Daily evaluation of arthritic index based on paw swelling (dorsoplantar width), joint redness, and deformity using standardized scoring systems [3] [9].
  • Histopathological Evaluation: Semi-quantitative scoring of cartilage degradation, synovial inflammation, pannus formation, and osteoclast activity using established grading scales [9].
  • Cytokine mRNA Quantification: Analysis of Th1/Th2 cytokine balance in joint tissues and spleen using RT-PCR to confirm mechanism of action [3] [4].
  • Bone Morphometry: Quantitative assessment of bone volume fraction, trabecular thickness, bone surface density, and erosion parameters from μCT data [9].

The following workflow diagram outlines the key steps in the in vivo evaluation of this compound:

G AA Adjuvant Arthritis Induction (CFA, day 0) Onset Disease Onset (day 12) AA->Onset Treatment This compound Administration (6.25 mg/kg/day, p.o.) Onset->Treatment Monitoring Clinical Monitoring (Paw volume, Weight) Treatment->Monitoring Terminal Terminal Analysis (Days 21 & 28) Monitoring->Terminal Histology Histological Analysis (Safranin-O, H&E) Terminal->Histology Molecular Molecular Analysis (qPCR, Western blot) Terminal->Molecular Imaging Imaging Analysis (μCT) Terminal->Imaging

Data Analysis and Interpretation

Quantitative Assessment of Chondroprotection

The efficacy of this compound in protecting chondrocytes and preserving articular cartilage should be evaluated through integrated data analysis combining molecular, cellular, and structural parameters. In the AA rat model, this compound treatment at 6.25 mg/kg/day demonstrates significant inhibition of arthritic paw swelling with an inhibition rate of approximately 65% compared to vehicle-treated controls [3]. This clinical improvement correlates with significant reduction in IFN-γ mRNA expression in both arthritic joints and spleen tissue, confirming the compound's mechanism of action through Th1 cytokine suppression [3] [4]. Histomorphometric analysis typically reveals preserved cartilage structure with significantly higher proteoglycan content (Safranin-O staining intensity) and reduced chondrocyte clustering in this compound treated animals compared to arthritic controls [9].

Statistical Considerations and Data Reporting

Robust statistical analysis is essential for validating the chondroprotective effects of this compound. Experimental designs should include appropriate sample sizes (typically n=6-8 animals per group for in vivo studies) to ensure adequate statistical power. Data are commonly expressed as mean ± standard error of the mean (SEM) and analyzed using one-way ANOVA with post-hoc tests for multiple comparisons or Student's t-test for two-group comparisons, with p<0.05 considered statistically significant [3] [8]. For comprehensive reporting, data should include both quantitative metrics (paw volume measurements, cytokine levels, histological scores) and representative images (histological sections, immunofluorescence staining) to provide complete contextual understanding of treatment effects.

Table 3: Expected Outcomes from this compound Treatment in Adjuvant Arthritis Models

Parameter Vehicle-Treated AA Rats This compound-Treated AA Rats Change Assessment Method
Paw Swelling Severe inflammation ~65% reduction Plethysmometry [3]
IFN-γ mRNA Markedly elevated Significantly reduced RT-PCR [3] [4]
Cartilage Integrity Severe proteoglycan loss Protected structure Safranin-O staining [9]
Bone Erosion Extensive joint destruction Preserved bone volume μCT analysis [9]
Osteoclast Number Elevated Significantly decreased TRAP staining [2]
Inflammatory Infiltrate Extensive Reduced H&E staining [9]

Application Notes and Technical Considerations

Model Selection and Experimental Design

The choice of experimental models significantly influences the outcome and interpretation of this compound efficacy studies. Researchers should note that this compound demonstrates differential activity across various arthritis models, with robust efficacy observed in adjuvant-induced arthritis where Th1-type immune responses predominate, but limited effects in type-II collagen-induced arthritis where Th2 cytokines appear more influential [3] [4]. This model-specific activity aligns with the compound's mechanism of action centered on selective Th1 cytokine suppression. For comprehensive chondroprotection assessment, combined approaches utilizing both in vitro chondrocyte systems and in vivo arthritis models provide complementary data on direct cellular effects and integrated joint protection. When designing experiments, consideration should be given to treatment initiation timing (prophylactic vs. therapeutic), with this compound demonstrating particular efficacy when administered after disease onset in AA models [3].

Optimization and Troubleshooting

Several technical aspects require careful optimization to ensure reliable assessment of this compound-mediated chondroprotection:

  • Dosing Considerations: Given the nonlinear pharmacokinetics of this compound attributed to product inhibition of its metabolism, researchers should establish dose-response relationships specific to their experimental systems [7]. The recommended oral dose of 6.25 mg/kg/day in rats provides significant efficacy while maintaining tolerability [3] [6].
  • Vehicle Compatibility: this compound is typically dissolved in 0.5% methylcellulose for in vivo administration, while DMSO (not exceeding 0.1%) is suitable for in vitro applications [6]. Appropriate vehicle controls are essential to account for potential solvent effects.
  • Endpoint Selection: Comprehensive chondroprotection assessment requires multiple endpoints capturing different aspects of joint integrity. Histopathological evaluation should include specific attention to cartilage-bone junctions where erosion initiation often occurs, while molecular analysis should encompass both pro-inflammatory and anti-inflammatory mediators to confirm the Th1-specific mechanism [3] [9] [8].
  • Artifact Avoidance: During tissue processing for histology, proper decalcification time should be optimized to preserve antigenicity for immunohistochemical analysis while ensuring complete mineral removal for high-quality sectioning [8].

Conclusion

This compound represents a promising disease-modifying agent with demonstrated efficacy in protecting chondrocytes and preserving articular integrity in experimental arthritis models through its unique mechanism of selective Th1 cytokine suppression and osteoclast inhibition. The protocols outlined in this document provide comprehensive methodologies for evaluating the chondroprotective properties of this compound in both controlled in vitro systems and complex in vivo environments. The model-dependent efficacy of this compound, with particular potency in Th1-dominant arthritis models like adjuvant-induced arthritis, highlights the importance of target population stratification for maximal therapeutic benefit. Further investigation into the precise molecular pathways governing this compound's selective cytokine modulation and its potential synergistic combinations with existing anti-arthritic agents represents a promising direction for advancing rheumatoid arthritis therapeutics.

References

TAK-603 Th1 cell line cytokine suppression protocols

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 Application Notes & Experimental Protocols

1. Compound Profile & Mechanism of Action this compound is a potent, orally active antirheumatic agent identified for adjuvant arthritis research. Its primary mechanism of action is the selective suppression of T-helper 1 (Th1)-type cytokine production, including key cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without significantly inhibiting Th2-type cytokines (IL-4, IL-5) [1] [2] [3]. This selective immunomodulation is consistent with its superior efficacy in animal models where cellular immunity is dominant [1].

2. Key Experimental Findings Summary The table below summarizes quantitative data from key experiments on this compound [1] [2] [3]:

Experimental Model This compound Treatment Key Findings & Outcome Citation
In Vitro: Allo-reactive BALB/c mouse T-cell line (Th1-dominant) 1, 10 µM for 48 hours Suppressed IFN-γ production; little effect on IL-4 production. [1] [3]
In Vitro: OVA-reactive BALB/c mouse T-cell line (Th2-dominant) 1, 10 µM for 48 hours Showed little effect on IL-4 production. [1] [3]
In Vivo: Adjuvant Arthritis Rats 6.25 mg/kg/day, orally (p.o.) Reduced IFN-γ mRNA in arthritic joint; 65% inhibition of paw swelling. [1] [2] [3]
In Vivo: Adjuvant Arthritis Rats (systemic effect) 6.25 mg/kg/day, orally (p.o.) Reduced Th1-type cytokine mRNA expression in the spleen. [1] [2]

Detailed Experimental Protocols

Protocol 1: In Vitro Suppression of Cytokine Production in T-Cell Lines

This protocol outlines the process for evaluating the selective effect of this compound on cytokine production in established T-cell lines [1].

  • 1.1 T-Cell Line Preparation

    • Th1-Dominant Lines: Use BALB/c mouse alloreactive T-cells or C57BL mouse mite antigen-reactive T-cells.
    • Th2-Dominant Line: Use BALB/c mouse ovalbumin (OVA)-reactive T-cell line.
    • Culture Conditions: Maintain cells in appropriate culture medium (e.g., RPMI 1640 with serum and cytokines) to preserve their Th1 or Th2 polarity.
  • 1.2 Drug Treatment and Stimulation

    • Prepare this compound solution in a suitable solvent (e.g., DMSO), ensuring final solvent concentration does not affect cell viability (e.g., <0.1%).
    • Seed T-cells and pre-incubate with this compound at desired concentrations (e.g., 0 µM, 1 µM, 10 µM).
    • Stimulate cells with their specific antigen (e.g., mite antigen for Th1, OVA for Th2) or a general T-cell activator (e.g., anti-CD3 antibody).
  • 1.3 Cytokine Measurement

    • After 48 hours of culture, collect supernatant by centrifugation.
    • Quantify cytokine levels (IFN-γ, IL-2, IL-4, IL-5) using standard immunoassays (e.g., ELISA).
    • Expected Outcome: Dose-dependent suppression of IFN-γ and IL-2 in Th1 lines, with minimal change in IL-4 and IL-5 from Th2 lines.

Protocol 2: In Vivo Efficacy in Adjuvant Arthritis (AA) Rats

This protocol describes the evaluation of this compound in a live animal model of rheumatoid arthritis [1] [2].

  • 2.1 Animal Model Induction

    • Use a suitable rat strain (e.g., Lewis rat).
    • Induce arthritis by a single intradermal injection of heat-killed Mycobacterium tuberculosis in complete Freund's Adjuvant (CFA) into the tail base or footpad.
  • 2.2 Drug Administration

    • Begin drug treatment around the time of disease onset or according to study design.
    • Administer this compound orally (e.g., by gavage) at 6.25 mg/kg/day. Prepare a vehicle control group.
    • Monitor paw swelling regularly using a plethysmometer to measure volume.
  • 2.3 Sample Collection and Analysis

    • At the study endpoint, euthanize animals and collect tissues:
      • Arthritic Joints & Spleens: Process for mRNA analysis.
    • RNA Isolation & Analysis: Extract total RNA using a single-step acid guanidinium thiocyanate-phenol-chloroform method. Analyze cytokine mRNA expression (IFN-γ, IL-2, IL-4, IL-5) via Reverse Transcription-Polymerase Chain Reaction (RT-PCR).
    • Expected Outcome: this compound treated group will show significantly reduced mRNA expression of IFN-γ and IL-2 in both joint and spleen tissues, paralleling the inhibition of paw swelling.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the hypothesized mechanism and experimental workflow for evaluating this compound, based on its documented effects and common pathways involved in Th1/Th2 differentiation and cytokine signaling. The core mechanism involves the selective inhibition of the Th1 pathway.

G cluster_Th1 Th1 Cell Pathway cluster_Th2 Th2 Cell Pathway Th1Color Th1Color Th2Color Th2Color DrugColor DrugColor AssayColor AssayColor Antigen1 Antigenic Stimulation Th1Cell Naive T-Cell (Differentiation) Antigen1->Th1Cell Th1Cytokines Th1 Cytokines (IFN-γ, IL-2) Th1Cell->Th1Cytokines CellularImmunity Cellular Immunity & Inflammation Th1Cytokines->CellularImmunity InVitroAssay In Vitro Assay (Cytokine ELISA) Th1Cytokines->InVitroAssay Measured via InVivoAssay In Vivo Assay (AA Rat Model, RT-PCR) CellularImmunity->InVivoAssay Evaluated in Antigen2 Antigenic Stimulation Th2Cell Naive T-Cell (Differentiation) Antigen2->Th2Cell Th2Cytokines Th2 Cytokines (IL-4, IL-5, IL-10) Th2Cell->Th2Cytokines HumoralImmunity Humoral Immunity Th2Cytokines->HumoralImmunity Th2Cytokines->InVitroAssay Measured via TAK603 This compound Treatment TAK603->Th1Cytokines Suppresses TAK603->Th2Cytokines No/Little Effect Outcome Outcome: Selective Th1 Suppression InVitroAssay->Outcome InVivoAssay->Outcome

Critical Considerations for Researchers

  • Model Selection is Crucial: this compound is effective in adjuvant arthritis (AA) rats, a model characterized by a dominant Th1 immune response [1]. It shows little effect in the type-II collagen-induced arthritis (CIA) model, where Th2 cytokines appear more important [1]. Choose your disease model carefully based on the immunological profile of interest.
  • Confirm Specificity: The selectivity of this compound for Th1 cytokines is its defining characteristic. Always include assays for both Th1 (IFN-γ, IL-2) and Th2 (IL-4, IL-5, IL-10) cytokines to confirm this specific mechanism of action in your experimental system.
  • Follow-Up Research: The available detailed data is from 1997. Before designing new experiments with this compound, a thorough literature review is recommended to check for any subsequent studies, potential clinical trial data, or investigations into its molecular target, which were not identified in this search.

References

TAK-603 oral administration in research

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 Application Notes

1. Basic Compound Information

  • IUPAC Name: Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate [1].
  • Primary Mechanism of Action: Selective suppression of T-helper 1 (Th1)-type cytokine production (e.g., interferon-gamma and interleukin-2) without significantly affecting Th2-type cytokines (e.g., IL-4, IL-5) [2] [3].
  • Key Indications (Preclinical): Prevention of acute graft-versus-host disease (GVHD) and treatment of adjuvant-induced arthritis [2] [3].
  • Metabolism: Its major metabolite, M-I (a demethylated derivative), is pharmacologically active and contributes to the drug's nonlinear pharmacokinetics through product inhibition [4] [5].

2. Key Pharmacological Findings The table below summarizes quantitative findings from preclinical studies:

Model System Dose & Administration Key Findings Source
Mouse GVHD Model 6.25 mg/kg/day, oral Markedly reduced mortality; minimal GVHD pathology in liver, intestine, and skin; reduced production of Th1-type cytokines and proportion of Th1 cells. [3]
Rat (Pharmacokinetics) 10 mg/kg, oral Peak plasma concentration (Cmax): 0.31 μg/mL; Time to Cmax (Tmax): 2 h; Bioavailability: ~53%. [1]
Dog (Pharmacokinetics) 10 mg/kg, oral Peak plasma concentration (Cmax): 0.36 μg/mL; Time to Cmax (Tmax): 1.7 h; Bioavailability: ~42%. [1]
In Vitro T-Cell Lines N/A Suppressed production of IFN-γ and IL-2 (Th1 cytokines) but not IL-4 or IL-5 (Th2 cytokines). [2]

Detailed Experimental Protocols

Protocol 1: Oral Administration in a Mouse Model of Acute GVHD

This protocol is adapted from a study demonstrating the efficacy of this compound in preventing lethal acute GVHD [3].

1. Materials

  • Animals: BALB/c (H-2Kd) mice as recipients; C57BL/6 (H-2Kb) mice as donors.
  • Drug Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Equipment: Irradiator, equipment for bone marrow and spleen cell isolation.

2. Pre-Treatment Procedures

  • Recipient Conditioning: Lethally irradiate BALB/c mice with a total body irradiation dose of 10 Gy [3].
  • Donor Cell Preparation:
    • Harvest bone marrow cells from donor C57BL/6 mice.
    • Harvest spleen cells from the same donors.
    • Create an inoculum containing both T cell-depleted (TCD) bone marrow cells and splenocytes.

3. Induction and Dosing

  • Transplantation: Intravenously transplant the prepared donor cells into the conditioned recipients to induce GVHD.
  • Drug Administration: Orally administer this compound at a dose of 6.25 mg/kg/day to the recipient mice. The dosing should commence on the day of transplantation and continue daily for the duration of the study [3].

4. Assessment and Endpoints

  • Primary Endpoint: Monitor and record survival daily.
  • Secondary Endpoints:
    • Measure body weight regularly.
    • Clinically score the severity of GVHD.
    • Upon termination, conduct histopathological analysis of target organs (liver, intestine, and skin) to assess GVHD pathology.
    • Analyze cytokine production and T-cell subsets (e.g., proportion of Th1 cells) from splenocytes or serum.

The following diagram illustrates the overall workflow of this protocol:

G Start Start GVHD Model Setup A Irradiate BALB/c Recipient Mice (10 Gy) Start->A D Transplant Cells into Recipients A->D B Harvest Cells from C57BL/6 Donor Mice C Prepare Inoculum: T cell-depleted BM + Splenocytes B->C C->D E Administer this compound (6.25 mg/kg/day, p.o.) D->E F Monitor Outcomes: E->F G • Survival • Body Weight • Clinical Score • Histopathology • Cytokine/T-cell Analysis F->G

Protocol 2: In Vitro Assessment of Th1/Th2 Cytokine Modulation

This protocol details a method to evaluate the selective effect of this compound on T-helper cell cytokine production [2].

1. Materials

  • Cell Cultures: Antigen-specific T-cell lines or clones (e.g., mite antigen-reactive Th1 line, ovalbumin-reactive Th2 line).
  • Stimulation: Specific antigen or mitogen (e.g., concanavalin A).
  • Drug: this compound dissolved in DMSO (ensure final DMSO concentration is non-cytotoxic, e.g., <0.1%).
  • Assay Kits: ELISA kits for IFN-γ, IL-2, IL-4, IL-5.

2. Cell Stimulation and Treatment

  • Seed T-cell lines in culture plates.
  • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) for a short period (e.g., 1 hour).
  • Stimulate the cells with their specific antigen or a mitogen to activate cytokine production.

3. Cytokine Measurement

  • After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.
  • Use ELISA to measure the concentrations of Th1 cytokines (IFN-γ, IL-2) and Th2 cytokines (IL-4, IL-5) in the supernatant according to the manufacturer's instructions.

4. Data Analysis

  • Compare cytokine levels in this compound-treated groups against vehicle-controlled groups.
  • The expected result is a dose-dependent suppression of IFN-γ and IL-2 with minimal effect on IL-4 and IL-5 [2].

Pharmacokinetics and Metabolism Profile

Understanding the unique PK properties of this compound is critical for experimental design and data interpretation.

1. Nonlinear Pharmacokinetics

  • Observation: this compound exhibits dose-dependent, nonlinear pharmacokinetics in rats and dogs. Total body clearance decreases with increasing dose [4] [6].
  • Mechanism - Product Inhibition: The major demethylated metabolite, M-I, competitively inhibits the cytochrome P450 (CYP)-mediated metabolism of the parent drug, this compound. This "product inhibition" is a key factor for the nonlinearity [4] [5].

2. Key Parameters in Animal Models The table below summarizes pharmacokinetic parameters from rat and dog studies:

Parameter Rat (10 mg/kg, p.o.) Dog (10 mg/kg, p.o.)
Cmax (μg/mL) 0.31 0.36
Tmax (h) 2.0 1.7
t½ α (h) 1.5 1.2
t½ β (h) 3.6 10.8
Bioavailability ~53% ~42%
Key Finding High distribution in liver, adrenal, gut; enterohepatic circulation. Slower terminal elimination phase compared to rats.
Sources [1] [1]

The following diagram illustrates the metabolic pathway and the key phenomenon of product inhibition:

G TAK This compound (Parent Drug) CYP CYP Enzymes TAK->CYP Metabolism MI M-I Metabolite (Active, Demethylated) MI->CYP Competitive Inhibition (Product Inhibition) CYP->MI Inactive Further Oxidation (Inactive Metabolites) CYP->Inactive

Important Considerations for Researchers

  • Dated Information: The core data on this compound is over two decades old. Its development status for rheumatoid arthritis or GVHD in humans is unclear from these sources. It is crucial to search for contemporary research or clinical trial data.
  • Vehicle and Formulation: The specific vehicle used for suspending this compound in the cited studies is not explicitly detailed, which is a critical factor for replicating the experiments. Standard vehicles like 0.5% methylcellulose or carboxymethylcellulose are typical for such compounds.
  • Metabolite Interference: The active metabolite M-I contributes to efficacy but also complicates pharmacokinetics. Researchers should account for this in PK/PD modeling and high-dose studies [5].

References

Mechanism of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 is a selective suppressor of T-helper 1 (Th1)-type cytokine production. This mechanism is central to its efficacy in animal models where cellular immunity is a key factor [1].

The table below summarizes the key experimental findings from the identified studies:

Experimental Model Key Finding Reported Dosage/Context
In vitro: Th1- and Th2-dominant T-cell lines and clones [1] Suppressed production of Th1 cytokines (IFN-γ, IL-2). Did not suppress Th2 cytokines (IL-4, IL-5). In vitro system (specific concentration not stated)
In vivo: Adjuvant Arthritis Rats [1] Inhibited disease progression and reduced Th1 cytokine mRNA expression in joints and spleen. 6.25 mg/kg/day (oral administration)
Pharmacokinetics in Rats [2] [3] Exhibits nonlinear pharmacokinetics due to saturation of elimination and product inhibition by its major metabolite (M-I). Intravenous injection at 1, 5, and 15 mg/kg

Detailed Experimental Protocols

While the exact cell culture concentration of this compound is not provided, the methodologies from the foundational paper can be reconstructed as follows.

Protocol 1: In Vitro Assessment of Cytokine Production in T-Cell Lines

This protocol is based on the experiments used to establish this compound's selective suppression of Th1 cytokines [1].

  • T-Cell Line Generation: Establish antigen-specific T-cell lines.
    • Th1-Lines: Generate allo-reactive T-cells from BALB/c mice or mite antigen-reactive T-cells from C57BL mice.
    • Th2-Line: Generate ovalbumin-reactive T-cells from BALB/c mice.
  • Cell Culture & Stimulation: Maintain cells in appropriate culture medium (e.g., RPMI-1640 with serum and cytokines). Stimulate cells with their specific antigen.
  • Drug Treatment: Treat stimulated T-cells with this compound. The original study does not specify the concentration used in vitro.
  • Cytokine Measurement: After a defined incubation period (e.g., 24-72 hours), collect culture supernatants.
    • Assay: Measure cytokine levels (IFN-γ, IL-2 for Th1; IL-4, IL-5 for Th2) using specific immunoassays (e.g., ELISA).
  • Data Analysis: Compare cytokine levels in this compound-treated groups versus vehicle-controlled groups to determine the percentage of suppression.
Protocol 2: In Vivo Efficacy in Adjuvant Arthritis Rats

This protocol describes the in vivo model where this compound showed efficacy [1].

  • Animal Model Induction: Induce arthritis in rats by injecting with Freund's Complete Adjuvant (FCA) at the tail base or footpad.
  • Drug Administration: Orally administer this compound (e.g., 6.25 mg/kg/day) or a vehicle control. Treatment can begin at the time of induction (prophylactic) or after the onset of symptoms (therapeutic).
  • Disease Monitoring: Monitor and score animals for paw swelling, erythema, and joint stiffness over several weeks.
  • Terminal Analysis: At the experiment endpoint:
    • Tissue Collection: Harvest spleen and arthritic joint tissues.
    • mRNA Analysis: Isolate total RNA and analyze the expression of cytokine mRNAs (IFN-γ, IL-2, etc.) using Reverse Transcription-Polymerase Chain Reaction (RT-PCR).
  • Correlation: Correlate reduced clinical arthritis scores with a reduction in Th1 cytokine mRNA levels in the this compound treated group.

Pharmacokinetic Considerations for Experimental Design

A critical factor to consider when planning experiments with this compound is its nonlinear pharmacokinetics [2] [3]. Studies in rats have shown that its clearance decreases with increasing dose, attributed to the saturation of elimination pathways and, importantly, product inhibition.

  • Major Metabolite: The primary metabolite, M-I (a demethylated product), competitively inhibits the cytochrome P450 (CYP)-mediated metabolism of the parent this compound.
  • Experimental Implication: The effective concentration and activity of this compound in a system over time may be influenced by the accumulation of its own metabolite. This is a crucial variable for dose-response studies and when interpreting results from prolonged in vitro assays.

Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the proposed mechanism of this compound and a generalized experimental workflow based on the protocols.

Diagram 1: Proposed Mechanism of this compound Action

mechanism TAK603 This compound Treatment Th1 Th1 Cell Line TAK603->Th1 Acts on Th2 Th2 Cell Line TAK603->Th2 Acts on CytokineTh1 Th1 Cytokines (IFN-γ, IL-2) Th1->CytokineTh1 Produces CytokineTh2 Th2 Cytokines (IL-4, IL-5) Th2->CytokineTh2 Produces Suppression Suppressed Production CytokineTh1->Suppression Leads to NoEffect No Significant Effect CytokineTh2->NoEffect Leads to

Diagram 2: In Vitro T-Cell Assay Workflow

workflow Start Generate T-Cell Lines Culture Culture & Antigen Stimulation Start->Culture Treat Treat with this compound Culture->Treat Measure Measure Cytokines (e.g., via ELISA) Treat->Measure Analyze Analyze Data (Th1 vs. Th2 Profile) Measure->Analyze

Important Note on this compound and TAK-243

It is crucial to distinguish between this compound and a similarly named compound, TAK-243. While this compound is an anti-rheumatic agent, TAK-243 is a first-in-class inhibitor of the ubiquitin-like modifier activating enzyme 1 (UBA1) and is being investigated as an anti-cancer agent, particularly for triple-negative breast cancer [4]. They are different molecules with distinct molecular targets.

References

TAK-603 ConA-induced cytokine production protocol

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603: Mechanism and Quantitative Data

This compound is an orally active antirheumatic agent characterized by its selective suppression of T-helper 1 (Th1)-type cytokine production [1] [2] [3].

The table below summarizes key quantitative data from in vitro and in vivo studies:

Model / System This compound Concentration/Dose Key Effects & Results
In Vitro: Allo-reactive & OVA-reactive BALB/c mouse T-cell lines [2] [3] 1-10 µM (48h incubation) Suppressed IFN-γ (Th1) production; showed little to no effect on IL-4 (Th2) production.
In Vivo: Adjuvant Arthritis (AA) Rats [1] [2] [3] 6.25 mg/kg/day (oral gavage) Inhibited arthritic paw swelling (~65% inhibition rate); significantly reduced IFN-γ mRNA expression in arthritic joints and spleen.

Established Experimental Models and Methodologies

While a ConA protocol is not specified, the search results detail robust methodologies for evaluating this compound's effects in other immune models. You can adapt the core techniques from these approaches.

In Vitro T Cell Cytokine Production Assay This method is used to demonstrate the selective suppression of Th1 cytokines [1] [2].

  • Cell Culture: Establish Th1-dominant T-cell lines (e.g., BALB/c mouse allo-reactive T cells or C57BL mouse mite antigen-reactive T cells) and Th2-dominant lines (e.g., BALB/c mouse ovalbumin-reactive T cells) [1] [2].
  • Treatment: Incubate cells with this compound (e.g., 1 and 10 µM) for a 48-hour period [2] [3].
  • Stimulation: Activate T-cell lines using their specific antigens or mitogens.
  • Measurement: Quantify cytokine levels in the supernatant. The studies specifically measured:
    • Th1 Cytokines: Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
    • Th2 Cytokines: Interleukin-4 (IL-4) and Interleukin-5 (IL-5).
  • Analysis: Data is typically presented as a concentration-dependent suppression of Th1 cytokines without significant change in Th2 cytokines [1] [2].

In Vivo Adjuvant Arthritis Model This model shows where this compound is effective and outlines methods for assessing systemic and local cytokine response [1] [2].

  • Animal Model: Induce arthritis in rats using complete Freund's adjuvant [1].
  • Dosing: Administer this compound orally (e.g., 6.25 mg/kg/day) following the establishment of arthritis [2] [3].
  • Assessment:
    • Clinical Scoring: Monitor and score paw swelling and arthritis progression over time.
    • Tissue Collection: Harvest arthritic joints and spleen at the endpoint.
    • mRNA Analysis: Isolate total RNA and analyze cytokine mRNA expression (e.g., for IFN-γ) using reverse transcription-polymerase chain reaction (RT-PCR) [1] [2].

Proposed Workflow for Protocol Development

To design a protocol for ConA-induced cytokine production, you can integrate the established methods above with the standard use of Concanavalin A (ConA), a nonspecific T-cell mitogen. The following diagram outlines this logical workflow.

f Start Protocol Objective: Assess this compound on ConA-induced Cytokine Production CellPrep 1. Cell Preparation: Isolate splenocytes or establish T-cell lines Start->CellPrep Treatment 2. Drug Treatment: Pre-incubate cells with This compound (e.g., 1-10 µM) CellPrep->Treatment Stimulation 3. T-Cell Stimulation: Add ConA mitogen (e.g., 1-5 µg/mL) Treatment->Stimulation Incubation 4. Incubation: Culture for 48-72 hours Stimulation->Incubation Harvest 5. Assay Harvest: Collect supernatant and cells Incubation->Harvest Analysis 6. Analysis: Cytokine ELISA (IFN-γ, IL-2, IL-4, IL-5) and/or RT-PCR Harvest->Analysis

Important Pharmacokinetic Consideration

When designing in vivo experiments, be aware that this compound exhibits nonlinear pharmacokinetics in rats. Its total body clearance decreases with increasing dose, primarily due to product inhibition where its major metabolite (M-I) inhibits the cytochrome P450-mediated metabolism of the parent drug [4] [5]. This means that dose increases may lead to a disproportionate rise in systemic exposure.

Application Note Summary

This information supports the development of this compound as a selective immunomodulatory agent. Its consistent profile across in vitro and in vivo systems makes it a valuable tool for researching Th1-driven autoimmune pathologies like adjuvant arthritis. The provided data and methodologies offer a solid foundation for crafting a specific ConA-induced cytokine production protocol.

References

Application Note: Histological and Immunological Analysis of TAK-603 in Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-603

This compound is a novel synthetic anti-rheumatic drug investigated for its immunomodulating and articular protecting activities. Preclinical studies indicate its primary mechanism involves selective suppression of T-helper 1 (Th1) cytokine production and protection of cartilage from destruction, rather than acting as a broad anti-inflammatory or analgesic agent [1] [2]. The table below summarizes its core pharmacological profile.

Table 1: Key Pharmacological Profile of this compound

Aspect Description
Drug Class Small Molecule, Anti-rheumatic [3]
Primary Indication (Experimental) Rheumatoid Arthritis [1]
Mechanism of Action Selective suppression of Th1-type cytokines (IFN-γ, IL-2); modulation of interferon-gamma; protection of cartilage from IL-1 induced extracellular matrix reduction [1] [2] [3]
Key In Vivo Model Adjuvant-Induced Arthritic (AA) Rats [1]
Effective Oral Dose (AA Rats) 3.13 - 6.25 mg/kg/day [1] [2]

Key Findings from Preclinical Studies

Research on this compound reveals several critical findings for histological and immunological assessment.

  • In Vivo Efficacy: In adjuvant arthritic (AA) rats, this compound significantly inhibited hind paw swelling and body weight loss. Histological and radiographic studies confirmed it suppressed the development of synovial lesions, joint destruction, and bone destruction [1].
  • Immunological Selectivity: The drug selectively suppresses Th1-type cytokines (Interferon-gamma and IL-2) without affecting Th2-type cytokines (IL-4, IL-5). This effect was observed both in vitro using T-cell lines and in vivo within the arthritic joints and spleens of AA rats [2].
  • Cellular Target: In vitro, this compound suppresses mitogen-induced lymphocyte proliferation and ConA-induced IFN-γ and IL-2 production. It also significantly inhibits IL-1 induced extracellular matrix reduction in rabbit chondrocytes, indicating a direct cartilage-protecting effect [1].

Recommended Histological Analysis Protocol

While the exact protocols from the literature are not fully detailed, the following is a reconstructed and recommended methodology based on the described studies and standard histological practice [1] [4].

Tissue Collection and Preparation
  • Animal Model: Use Adjuvant-Induced Arthritic (AA) rats. A common model involves injecting heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant into the tail base or footpad.
  • Dosing: Administer this compound orally at 3.13 - 6.25 mg/kg/day. Include vehicle-treated arthritic controls and healthy non-arthritic controls.
  • Tissue Harvest: Euthanize animals at the study endpoint (typically 2-4 weeks post-adjuvant injection). Dissect and harvest the hind paws and knee joints.
  • Fixation: Immerse joints in 10% Neutral Buffered Formalin for 48-72 hours to ensure complete penetration and tissue preservation [4].
  • Decalcification: Due to the bony nature of joints, decalcify fixed tissues in a suitable agent like EDTA (for longer, gentler decalcification) or formic acid (faster). Confirm endpoint decalcification via radiography or chemical testing.
  • Processing and Embedding: Process tissues through a graded series of ethanol and xylene, then infiltrate and embed in paraffin wax [4].
  • Sectioning: Cut serial sections of 4-6 μm thickness using a microtome. Mount sections on glass slides.
Staining and Qualitative Assessment

Stain sections to evaluate different aspects of joint pathology. The expected results for this compound treatment are summarized below.

Table 2: Staining Protocols for Joint Histopathology

Staining Method Target Structures Purpose in this compound Analysis Expected Outcome with this compound
Hematoxylin & Eosin (H&E) General histology: nuclei (blue), cytoplasm & matrix (pink) [4]. Assess overall joint architecture, synovial inflammation (synovitis), pannus formation, and cellular infiltration. Reduced synovial hyperplasia, less immune cell infiltration, and minimal pannus invasion compared to arthritic controls.
Safranin O / Fast Green Proteoglycans (red/orange), cartilage (green). Evaluate cartilage integrity and proteoglycan loss. Directly tests the "articular protecting" claim [1]. Stronger Safranin O staining, indicating preserved proteoglycan content and cartilage matrix.
Toluidine Blue Metachromatic staining of proteoglycans and cartilage matrix (purple). Similar to Safranin O, assesses cartilage health. More intense metachromatic staining, suggesting healthy cartilage.
Masson's Trichrome Collagen fibers (blue/green), nuclei (dark), muscle/cytoplasm (red) [4]. Visualize collagen deposition and fibrosis in the synovium and subchondral bone. Potentially reduced abnormal collagen deposition and fibrosis.
Quantitative Histomorphometry

For objective analysis, perform quantitative measurements on stained sections using image analysis software (e.g., ImageJ) [4].

  • Synovial Inflammation Score: Develop a semi-quantitative score (e.g., 0-3) based on the thickness of the synovial lining layer and the density of infiltrating immune cells.
  • Cartilage Erosion Measurement: Measure the area or percentage of cartilage surface that is eroded or lacks Safranin O staining.
  • Bone Resorption Assessment: Quantify the number of osteoclasts (using TRAP staining) or the area of bone resorption pits on the trabecular bone surface.

Analysis of Immunological Mechanisms

To corroborate histological findings with the proposed mechanism of action, the following protocols are recommended.

Cytokine Production Analysis (In Vivo)
  • Sample Collection: Collect synovial tissue and spleen at sacrifice.
  • mRNA Extraction: Isolate total mRNA from homogenized tissues.
  • RT-PCR Analysis: Perform reverse transcription-polymerase chain reaction (RT-PCR) to quantify the expression of cytokine mRNAs, specifically IFN-γ and IL-2 (Th1) and IL-4 and IL-5 (Th2) [2].
  • Expected Result: this compound treated AA rats should show significantly lower expression of IFN-γ and IL-2 mRNA, both locally (joint) and systemically (spleen), with no significant suppression of Th2 cytokines [2].
Key Signaling Pathways

The immunological effects of this compound are linked to cytokine signaling networks. The following diagram illustrates the primary immunological mechanism of this compound, centered on the selective suppression of the Th1 pathway.

G Antigen Antigen Th0 Naive T-Cell (Th0) Antigen->Th0 Th1 Th1 Cell Th0->Th1  IL-12 etc. Th2 Th2 Cell Th0->Th2  IL-4 etc. IFN_gamma IFN-γ Th1->IFN_gamma IL2 IL-2 Th1->IL2 IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 Cellular Cellular Immunity (e.g., Activated Macrophages) IFN_gamma->Cellular IL2->Cellular Humoral Humoral Immunity IL4->Humoral IL5->Humoral TAK603 This compound TAK603->Th1  Suppresses TAK603->IFN_gamma  Suppresses TAK603->IL2  Suppresses

Beyond the specific cytokine suppression, this compound's cartilage-protective effects may involve broader signaling pathways implicated in inflammation and joint integrity. The following workflow outlines a comprehensive experimental plan from in vivo modeling to integrated analysis.

G Start Induce Adjuvant Arthritis (In Vivo Model) Group Randomize & Treat (this compound vs. Vehicle) Start->Group Harvest Harvest Tissues (Joints, Spleen, Lymph Nodes) Group->Harvest Histology Histological Processing & Staining Harvest->Histology Molecular Molecular Analysis (RT-PCR for Cytokines) Harvest->Molecular Scoring Quantitative Histomorphometry Histology->Scoring Integrate Integrate Data & Correlate Findings Scoring->Integrate Molecular->Integrate

Conclusion

This compound represents a promising immunomodulatory agent with a unique mechanism focused on suppressing pathogenic Th1-driven immune responses and directly protecting articular cartilage. The recommended protocols provide a framework for quantitatively analyzing its efficacy through detailed histology, histomorphometry, and molecular biology. Researchers should adapt decalcification times and antibody concentrations based on preliminary experiments. Combining these techniques will provide a comprehensive picture of this compound's effects on joint structure and the underlying immune pathology.

References

TAK-603: Application Notes and Experimental Guidance for Joint Damage Assessment in Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

TAK-603 is an investigational anti-rheumatic agent characterized by its selective immunomodulatory action. Its primary documented mechanism is the selective suppression of T-helper 1 (Th1)-type cytokine production, including key mediators like interferon-gamma (IFN-γ) and interleukin-2 (IL-2). It does not significantly suppress Th2-type cytokines (IL-4, IL-5), which is consistent with its greater efficacy in disease models where cellular immunity is dominant [1]. Furthermore, this compound is identified as an inhibitor of the IκB kinase (IKK) complex, specifically targeting both IKKα and IKKβ [2]. This action potently suppresses the NF-κB signaling pathway, a central regulator of inflammation and joint destruction in rheumatoid arthritis (RA).

Efficacy in Preclinical Models of Arthritis

The therapeutic efficacy of this compound has been demonstrated in specific animal models, with its effectiveness closely linked to the underlying immunopathology.

  • Adjuvant Arthritis Rats: In this model, a Th1-dominant immune response is observed, and the progression of arthritis parallels the expression of Th1 cytokine mRNA. Treatment with this compound at an oral dose of 6.25 mg/kg/day significantly inhibited the progression of arthritis and reduced the expression of Th1 cytokines both in the arthritic joints and systemically in the spleen [1].
  • Type-II Collagen-Induced Arthritis: In contrast, this compound showed little effect in this model, where a Th1-dominant cytokine profile was not observed and Th2 cytokines appeared to play a more critical role [1].

The table below summarizes the key quantitative findings from these models:

Animal Model Reported Effective Dose Key Pharmacodynamic Effects Impact on Radiographic Progression
Adjuvant Arthritis Rat 6.25 mg/kg/day (p.o.) Suppression of IFN-γ and IL-2; reduced Th1 cytokine mRNA in joints and spleen [1] Inhibited progression of arthritis [1]
Type-II Collagen Arthritis Ineffective No significant suppression of Th1 cytokines [1] Not applicable

Pharmacokinetics and Metabolism

A critical consideration for designing experiments with this compound is its nonlinear pharmacokinetic profile in rats. Studies indicate that with increasing intravenous doses (1 to 15 mg/kg), the total body clearance of the unchanged drug significantly decreases, suggesting saturation of its elimination processes [3]. Evidence points towards product inhibition by its major demethylated metabolite (M-I) as a key factor responsible for this nonlinearity. Therefore, researchers should be cautious when extrapolating doses and anticipate that exposure may not increase proportionally with dose [3].

Guidance for Radiographic Joint Assessment

While specific protocols for this compound are not published, the following workflow outlines the general principles for assessing joint damage in arthritis models, informed by standard practices and the known pathophysiology of RA.

G Start Start: Establish Arthritis Model A1 Animal Model Selection (e.g., Adjuvant-Induced) Start->A1 A2 Dosing Regimen (this compound: 6.25 mg/kg/day p.o.) A1->A2 A3 Control Groups (Vehicle, Disease, Healthy) A1->A3 B1 In Vivo Monitoring (Clinical Scoring, Paw Volume) A2->B1 A3->B1 B2 Terminal Timepoints (e.g., Day 21 post-induction) B1->B2 C1 Tissue Collection B2->C1 C2 Joints for Histology C1->C2 C3 Joints for Radiography C1->C3 C4 Spleen/Lymph Nodes for Cytokine Analysis C1->C4 E2 Histopathology (Synovitis, Cartilage Damage) C2->E2 D1 Radiographic Analysis C3->D1 E3 Cytokine Measurement (IFN-γ, IL-2, IL-6, TNF-α) C4->E3 D2 High-Resolution Imaging (Micro-CT, X-ray) D1->D2 D3 Blinded Scoring of: - Bone Erosion - Joint Space Narrowing - Osteophyte Formation D2->D3 D4 Quantitative Bone Metrics D2->D4 E1 Correlative Biology D3->E1 E2->E1 E3->E1 E4 Molecular Analysis (p65 NF-κB translocation, IκB degradation) E4->E1

Correlative Biomarker Assessment

To comprehensively evaluate the drug's effect, radiographic data should be correlated with mechanistic biomarkers. The 14-3-3η protein is a relevant mediator, as it activates key signaling pathways like ERK and JNK, and induces pro-inflammatory factors (IL-1, IL-6) and joint damage mediators (MMP-1) at concentrations found in RA patients [4]. Furthermore, serum 14-3-3η levels are associated with radiographic damage and progression in RA, providing a potential soluble biomarker to complement imaging data [4].

The following diagram illustrates the proposed signaling pathway of this compound and its relationship to joint pathology, integrating the role of 14-3-3η.

G Extracellular Extracellular Space Intracellular Intracellular Space Nuclear Nucleus A1 Inflammatory Stimuli B1 IKK Complex (IKKα/IKKβ) A1->B1 Activates A2 14-3-3η Protein A2->B1 Activates ERK/JNK B3 IκB Protein B1->B3 Phosphorylates & Targets for Degradation B2 This compound B2->B1 Inhibits B4 NF-κB (p65/p50) B3->B4 Sequesters (inactive state) C1 NF-κB (p65/p50) B4->C1 Translocates C2 DNA C1->C2 Binds C3 Pro-Inflammatory Genes (TNF-α, IL-1, IL-6) C2->C3 Transcribes C4 Joint Damage Mediators (MMP-1, RANKL) C2->C4 Transcribes D1 Th1 Cell Differentiation & Cytokine Production (IFN-γ, IL-2) C3->D1 Promotes

Considerations for Protocol Development

  • Model Selection: Prioritize the use of adjuvant-induced arthritis models over collagen-induced arthritis for this compound studies, as its efficacy is strongly linked to the suppression of Th1-driven pathology [1].
  • Dosing Regimen: Account for the nonlinear pharmacokinetics. Pilot studies are recommended to establish the dose-exposure relationship in your specific experimental setup [3].
  • Multiparametric Endpoints: A robust efficacy assessment should combine radiographic scoring with histological analysis of joints and quantification of relevant cytokines (e.g., IFN-γ, IL-2, IL-6) and biomarkers (e.g., 14-3-3η) in serum or tissue lysates [1] [4].
  • Federated Data Analysis: For multi-center studies, consider implementing a federated data analysis platform, such as the Joint Imaging Platform (JIP), which enables collaborative image analysis while maintaining data sovereignty and overcoming data-sharing hurdles [5].

References

TAK-603 rat adjuvant arthritis model application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAK-603 and its Mechanism

This compound, a quinoline derivative, is a disease-modifying antirheumatic drug (DMARD) investigated for rheumatoid arthritis treatment. It is a potent, orally active agent that acts on the immune system, particularly cellular immunity, to reduce the number of antigen-reactive T-cells and selectively suppress Th1-type cytokine production [1] [2] [3]. In models where cellular immunity is central, like adjuvant arthritis (AA), this compound is highly effective.

The table below summarizes its core properties and primary mechanism:

Property Description
Drug Name This compound [3]
Chemical Class Quinoline derivative [1]
Administration Orally active [3]
Primary Indication (Research) Adjuvant Arthritis (AA) [1] [2] [3]
Key Molecular Targets Reduces disease-causative, antigen-reactive T-cells; selectively inhibits Th1-type cytokine production (IFN-γ, IL-2) [1] [2]

Key Experimental Data and Efficacy

Studies in AA rats demonstrate that this compound significantly suppresses disease progression. Treatment with 6.25 mg/kg/day, orally, from day 0 to 10 after adjuvant injection, resulted in pronounced inhibition of paw swelling and lower arthritis scores [1] [2]. The efficacy is linked to its specific immunomodulatory action, as summarized below:

Experimental Model This compound Dosage & Regimen Key Quantitative Findings Biological Significance
Adjuvant Arthritis (AA) Rats [1] [2] 6.25 mg/kg/day, p.o., days 0-10 65% inhibition of arthritic paw swelling [2] Suppresses disease severity in a therapeutic model.
AA Rat Splenocyte Transfer [1] 6.25 mg/kg/day to donor rats Arthritis-causing activity of splenocytes reduced to less than 1/3 of control [1] Acts on the induction phase of the immune response.
Cytokine mRNA Expression in AA Rats [2] 6.25 mg/kg/day, p.o. Significantly reduced IFN-γ mRNA in arthritic joint and spleen [2] Selective suppression of Th1-type immunity at disease sites.
In Vitro T-Cell Lines [2] 1-10 µM, 48 hours Suppressed IFN-γ production; little effect on IL-4 production [2] Confirmed direct and selective inhibition of Th1-cell function.

Detailed Experimental Protocols

Protocol 1: Induction of Adjuvant Arthritis and this compound Evaluation

This protocol outlines the core in vivo experiment for assessing this compound's efficacy [1] [2].

  • Animals: Lewis rats (7 weeks old, male).
  • Disease Induction: Administer a single intradermal injection of 250 μg of Mycobacterium tuberculosis (H37RA) suspended in 0.05 ml of liquid paraffin into one hind foot pad [1].
  • Drug Formulation: Dissolve this compound in 0.5% methylcellulose solution for oral administration [2] [3].
  • Treatment Regimen: Administer this compound orally at 6.25 mg/kg/day. A key finding is that treatment from day 0 to 10 post-induction is sufficient to suppress disease, indicating an effect on the induction phase [1] [2].
  • Assessment:
    • Clinical Scoring: Monitor and score arthritis based on foot pad swelling and visual arthritis scores.
    • Molecular Analysis: At sacrifice, analyze cytokine mRNA expression (e.g., IFN-γ) in the arthritic joint and spleen using RT-PCR [2].
Protocol 2: Adoptive Transfer of Arthritis with this compound-Treated Splenocytes

This protocol confirms this compound's action on the immune system's induction phase [1].

  • Donor Treatment: Induce AA in donor Lewis rats and treat them with this compound (6.25 mg/kg/day) or vehicle from day 0 to 10.
  • Cell Preparation: On day 10-11, isolate splenocytes from donor rats. Culture the cells with Concanavalin A (Con A) to activate them [1].
  • Transfer: Inject 1x10⁸ to 3x10⁸ splenocytes intravenously into naive, syngeneic recipient rats.
  • Assessment: Monitor the recipient rats for the onset and severity of arthritis over the following 4-5 days. Splenocytes from this compound-treated donors will cause significantly milder arthritis than those from control donors [1].
Protocol 3: Limiting Dilution Assay (LDA) for Antigen-Reactive T-Cells

This method quantifies the frequency of disease-relevant T-cells [1].

  • Cell Source: Use splenocytes from AA rats treated with this compound or vehicle.
  • Antigen Stimulation: In the AA model, PPD is used as an index antigen. For the EAE model, myelin basic protein (MBP) is the causative antigen.
  • Assay Setup: Plate serially diluted splenocytes in multiple wells with antigen-presenting cells and the relevant antigen (PPD or MBP).
  • Readout: Determine the frequency of T-cell proliferation responsive to the antigen. Treatment with this compound reduces the frequency of these reactive T-cells [1].

Mechanism and Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the proposed mechanism of this compound and the experimental workflow.

Diagram 1: Immunological Mechanism of this compound in Adjuvant Arthritis

This diagram illustrates how this compound selectively targets the Th1 pathway to reduce arthritis symptoms.

mechanism Antigen Disease Antigen (e.g., PPD) APC Antigen Presenting Cell (APC) Antigen->APC Presentation Th1Cell Naive T-cell (Differentiates to Th1) APC->Th1Cell Activates Th1Active Active Th1 Cell Th1Cell->Th1Active Differentiation Cytokines Th1 Cytokines (IFN-γ, IL-2) Th1Active->Cytokines Produces Pathology Arthritis Pathology (Joint Inflammation) Cytokines->Pathology Drug This compound Drug->Th1Active Suppresses Activation & Drug->Cytokines Inhibits Production

Diagram 2: Experimental Workflow for Efficacy Assessment

This diagram outlines the key steps for evaluating this compound in the AA rat model.

workflow Start Day 0: Induce AA in Rats Group Group Rats: • this compound (6.25 mg/kg/day, p.o.) • Vehicle Control Start->Group Treat Days 0-10: Oral Treatment Group->Treat Assess1 Monitor: • Paw Swelling • Arthritis Score Treat->Assess1 Sacrifice Day 10/11: Sacrifice & Sample Assess1->Sacrifice Analysis Ex-Vivo Analysis: • Splenocyte Transfer • LDA for T-cells • Cytokine mRNA (RT-PCR) Sacrifice->Analysis Result Outcome: Reduced Disease & Th1 Immunity in Treated Group Analysis->Result

Conclusion and Research Implications

This compound demonstrates a clear disease-modifying effect in experimental autoimmune arthritis. Its efficacy stems from a targeted immunomodulatory mechanism: reducing the population of pathogenic T-cells and selectively suppressing pro-inflammatory Th1-type cytokines during the induction phase of the disease [1] [2]. The provided data, protocols, and visualizations offer a foundation for researchers to further explore its potential application.

References

TAK-603 in an Acute GVHD Mouse Model: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The following information is primarily derived from a foundational study published in Blood in 2001 [1]. This resource provides the essential quantitative data and experimental parameters for using TAK-603 in a preclinical mouse model of lethal acute GVHD.

Experimental Model Summary

The table below outlines the key components used to establish the acute GVHD model in the this compound study [1].

Model Parameter Description
Recipient Mice BALB/c (H-2d)
Donor Mice C57BL/6 (H-2b)
Conditioning 10 Gy (1000 cGy) Total Body Irradiation (TBI)
Transplant Bone marrow cells and spleen cells from donor mice
GVHD Type MHC-mismatched, lethal acute GVHD
This compound Treatment Protocol & Efficacy

This table details the administration protocol and the primary outcomes observed with this compound treatment in the established model [1].

Parameter Details
Drug This compound (a quinoline derivative)
Route of Administration Oral (administered in drinking water)
Treatment Duration From day 0 to day 20 after transplantation
Key Findings Markedly reduced mortality; Minimal signs of GVHD pathology in the liver, intestine, and skin
Mechanistic Action Reduced production of Th1-type cytokines (IFN-γ, TNF-α); Decreased proportion of Th1 cells in CD4+ T cells

Detailed Experimental Protocol

This section provides a step-by-step methodology for establishing the acute GVHD model and testing this compound, based on the cited study [1].

Materials and Reagents
  • Mice: BALB/c (recipients) and C57BL/6 (donors), 8-12 weeks old.
  • This compound: Prepare a stock solution suitable for oral administration via drinking water.
  • Irradiation Source: For delivering 10 Gy total body irradiation.
  • Cell Culture Media: Sterile PBS or HBSS for cell preparation.
Induction of Acute GVHD
  • Step 1: Recipient Conditioning: On day 0, expose BALB/c recipient mice to a lethal dose of 10 Gy (1000 cGy) total body irradiation [1].
  • Step 2: Donor Cell Preparation:
    • Harvest bone marrow cells from the femurs and tibias of C57BL/6 donor mice.
    • Prepare a single-cell suspension of spleen cells from the same donors.
    • Optional T-cell Depletion: To create a control group, deplete T cells from the bone marrow inoculum using anti-Thy-1.2 antibodies plus complement to prevent GVHD and ensure engraftment [1].
  • Step 3: Transplantation: Intravenously inject irradiated recipients with a mix of donor bone marrow cells (e.g., 5 x 10^6) and spleen cells (e.g., 2 x 10^6) on the same day (day 0) [1].
This compound Administration
  • Begin oral administration of this compound in the drinking water on day 0, immediately after transplantation.
  • Continue the treatment until day 20 post-transplantation.
  • Prepare fresh drug solutions regularly to ensure stability and accurate dosing.
Monitoring and Endpoint Analysis
  • Clinical Scoring: Monitor mice daily for signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity [1] [2].
  • Survival: Record survival rates daily.
  • Histopathological Analysis: Upon sacrifice (at a predetermined endpoint or when moribund), collect tissues (skin, liver, intestine) for histological examination. Score the severity of GVHD-specific damage [1].
  • Cytokine and Immune Cell Analysis: Analyze the production of Th1-type cytokines (e.g., IFN-γ, TNF-α) in serum or tissues. Use flow cytometry to evaluate the proportion of Th1 cells (e.g., IFN-γ-producing CD4+ T cells) in recipient spleens or lymph nodes [1].

Experimental Workflow Diagram

The diagram below illustrates the complete experimental workflow for establishing the GVHD model and evaluating this compound.

workflow cluster_a Pre-Transplant (Day 0) cluster_c Post-Transplant (Day 0 - 20) Start Start: Establish GVHD Model A1 Recipient BALB/c Mice Lethal Irradiation (10 Gy TBI) Start->A1 A2 Donor C57BL/6 Mice Harvest Bone Marrow & Spleen Cells Start->A2 B Transplantation IV Infusion of Donor Cells A1->B A2->B C1 This compound Group Oral administration in drinking water B->C1 C2 Control Group No treatment or Vehicle B->C2 D Monitoring & Analysis C1->D C2->D E Primary Endpoint: Survival & Clinical GVHD Score D->E F Secondary Endpoints: Histopathology & Th1 Cytokine/Cell Analysis D->F

Key Considerations for Researchers

  • Mechanism Insight: this compound is characterized as a selective Th1 inhibitor. Its efficacy in reducing GVHD pathology and mortality is linked to the suppression of key Th1 cytokines and a decrease in Th1 cell populations, underscoring the importance of the Th1 pathway in acute GVHD [1].
  • Model Relevance: While this TBI-based, MHC-mismatched model is a robust tool for proof-of-concept studies, researchers should be aware of its limitations. For increased clinical translation, consider supplementing with newer models, such as chemotherapy-based conditioning (e.g., busulfan/cyclophosphamide) and MHC-matched, minor antigen-mismatched transplants, which may better mimic human transplantation settings [3].
  • Combination Therapy: The success of combined immunosuppressive therapies in clinical practice [4] suggests that this compound could be investigated in combination with other agents, such as Cyclosporine A [5], to enhance efficacy or reduce side effects.

References

TAK-603 cell culture applications for immunology

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Application Notes for TAK-603

This compound is a selective suppressor of T-helper 1 (Th1)-type cytokine production and was investigated as a potential anti-rheumatic agent [1]. Its primary documented application in immunology is for modulating the Th1/Th2 balance in vitro and for researching adjuvant-induced arthritis models in vivo [1] [2].

The table below summarizes its core applications and effects:

Application Area Mechanism of Action Key Observed Effects Relevance to Immunology Research
Th1/Th2 Cytokine Modulation [1] Selective suppression of Th1-type cytokine production [1]. ↓ Production of IFN-γ and IL-2 (Th1 cytokines). No significant suppression of IL-4 or IL-5 (Th2 cytokines) [1]. Study of Th1-driven immune responses (e.g., cellular immunity, autoimmune pathologies).
Adjuvant Arthritis Research [1] [2] Inhibition of Th1-type cytokine mRNA expression locally (arthritic joint) and systemically (spleen) [1]. Reduced arthritic paw swelling (65% inhibition rate); decreased IFN-γ mRNA in joints [1] [2]. Research into rheumatoid arthritis and other inflammatory diseases where Th1 responses are dominant.

Proposed Cell Culture Protocol for this compound

The following protocol is reconstructed from methods described in the 1997 Immunology study [1].

Compound Preparation
  • Solubilization: Prepare a stock solution of this compound in a suitable solvent like DMSO.
  • Working Concentrations: Dilute the stock solution directly into the cell culture medium. The final DMSO concentration should not exceed 0.1-1% (v/v) to maintain cell viability. The effective concentrations used in the referenced study were 1 µM and 10 µM [1].
Cell Culture and Treatment
  • Cell Lines: The protocol was established using mouse T-cell lines, including:
    • Th1-dominant: BALB/c mouse alloreactive T cells or C57BL/6 mouse mite antigen-reactive T cells.
    • Th2-dominant: BALB/c mouse ovalbumin (OVA)-reactive T-cell line [1].
  • Culture Conditions: Maintain cells in standard culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics) at 37°C with 5% CO₂.
  • Treatment: Add the prepared this compound (e.g., 1 µM, 10 µM) or vehicle control (e.g., 0.1% DMSO) to the cell culture.
  • Stimulation: Activate the T-cell lines with their specific antigen (e.g., mite antigen, OVA) or via allogeneic stimulation.
  • Incubation: Incubate the cells for 48 hours in the presence of this compound and stimulus [1].
Downstream Analysis

After the incubation period, you can analyze the following endpoints:

  • Cytokine Production: Measure the concentration of IFN-γ and IL-2 (Th1) and IL-4/IL-5 (Th2) in the cell culture supernatant using ELISA.
  • mRNA Expression: Analyze cytokine mRNA levels using reverse transcription-polymerase chain reaction (RT-PCR). RNA can be isolated via the single-step acid guanidinium thiocyanate-phenol-chloroform extraction method [3].

Key Experimental Considerations

  • Dosing Information: The most consistent in vitro efficacy was observed at 10 µM [1].
  • Critical Controls: Always include a vehicle control (e.g., culture medium with the same concentration of DMSO but no this compound) to account for any solvent effects on the cells.
  • Viability Assessment: It is good practice to assess cell viability (e.g., using an MTS assay or trypan blue exclusion) concurrently with cytokine measurement to ensure that the observed effects are not due to general cytotoxicity.

Mechanism of Action and Signaling Pathway

This compound selectively suppresses Th1-type cytokine production. The diagram below illustrates its targeted action within the T-cell differentiation and cytokine production pathway.

G Antigen Antigen TCR TCR Antigen->TCR IKK Complex IKK Complex TCR->IKK Complex Activates NFkB NFkB Th1Diff Th1Diff NFkB->Th1Diff Promotes Th2Diff Th2Diff NFkB->Th2Diff Promotes IFN_Gamma IFN_Gamma Th1Diff->IFN_Gamma IL2 IL2 Th1Diff->IL2 IL4 IL4 Th2Diff->IL4 IL5 IL5 Th2Diff->IL5 IKK Complex->NFkB Activates (IκB phosphorylation & degradation) TAK603 TAK603 TAK603->IKK Complex Inhibits

Important Research Context

  • Status of this compound: this compound is an experimental compound that was investigated pre-clinically in the 1990s. It does not appear to have advanced to clinical use, and its availability for research is uncertain [1] [4] [5].
  • Non-linear Pharmacokinetics: Be aware that this compound exhibits non-linear pharmacokinetics in vivo, partly due to product inhibition by its major metabolite, M-I [4] [6]. This is a critical consideration if your research extends to animal models.

Protocol Summary Table

Protocol Step Key Details References
Cell Lines Mouse allo-reactive T cells (Th1); OVA-reactive T cells (Th2). [1]
This compound Stock Dissolved in DMSO. (Assumed standard practice)
Working Concentration 1 µM and 10 µM in culture medium. [1]
Treatment Duration 48 hours with antigenic stimulation. [1]
Key Readouts IFN-γ and IL-2 (Th1) vs. IL-4 and IL-5 (Th2) protein (ELISA) or mRNA (RT-PCR). [1] [3]

References

TAK-603 mRNA expression analysis in arthritis models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Rationale for mRNA Analysis

TAK-603 is an orally active anti-rheumatic agent characterized as a selective suppressor of T-helper type 1 (Th1) cytokine production [1] [2]. Its therapeutic effect is not achieved by altering its own mRNA levels, but by modulating the mRNA expression of key cytokines in specific disease models.

The core rationale for mRNA expression analysis in this compound studies is to demonstrate its immunomodulatory mechanism. Research has shown that this compound's efficacy in suppressing adjuvant arthritis (AA) in rats correlates with the inhibition of Th1-type cytokine mRNA expression at the site of inflammation and systemically [1].

Experimental Models & Key Findings

The following table summarizes the critical experimental models and the quantitative outcomes of this compound treatment on mRNA expression and disease pathology.

Experimental Model Treatment Regimen Key mRNA Expression Findings Pathological Outcome
Adjuvant Arthritis (AA) Rats [1] [2] 6.25 mg/kg/day, orally (p.o.) Significant reduction in IFN-γ and IL-2 mRNA in arthritic joints and spleen [1]. 65% inhibition of arthritic paw swelling [1] [2].
Type II Collagen-Induced Arthritis (CIA) [1] Not specified No observed suppression of Th1-type cytokines [1]. Little to no therapeutic effect [1].

| In Vitro T-Cell Lines (Allo-reactive & OVA-reactive) [1] | 0, 1, 10 µM; 48 hours | Dose-dependent suppression of IFN-γ and IL-2 (Th1). No significant effect on IL-4 or IL-5 (Th2) production [1]. | Not applicable (in vitro system). |

Workflow for mRNA Analysis in this compound Studies

The experimental workflow for analyzing the mRNA expression changes in response to this compound treatment involves sample collection from animal models, RNA extraction, and quantitative measurement. The diagram below outlines this general process.

workflow start Start: Establish Arthritis Model (e.g., Adjuvant Arthritis in Rats) a1 Administer this compound (6.25 mg/kg/day, p.o.) start->a1 a2 Collect Tissue Samples (Arthritic Joint, Spleen) a1->a2 a3 Isolate Total RNA (Using Trizol reagent) a2->a3 a4 Reverse Transcribe to cDNA a3->a4 a5 Quantitative PCR (qPCR) with Gene-Specific Primers a4->a5 a6 Analyze Th1/Th2 Cytokine mRNA (e.g., IFN-γ, IL-2, IL-4, IL-5) a5->a6 end Correlate mRNA Data with Disease Pathology a6->end

Detailed Methodology for Key Experiments

The methodologies below are compiled from the general experimental procedures used in the cited studies on this compound [1] and related immunological research [3] [4].

Animal Model & Drug Treatment
  • Adjuvant Arthritis (AA) Induction: Arthritis is induced in female Lewis rats by a single intradermal injection of complete Freund's adjuvant (CFA) into the tail base or footpad [1] [4].
  • This compound Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage at a dose of 6.25 mg/kg. Treatment typically begins around day 0 (prophylactic) or after disease onset (therapeutic) [1] [2].
  • Control Groups: Include diseased animals receiving vehicle only and healthy non-arthritic controls.
  • Disease Assessment: Paw swelling is measured periodically using a plethysmometer.
Tissue Collection and RNA Isolation
  • Sample Collection: At the peak of arthritis (e.g., day 16-18 post-injection), animals are euthanized. Target tissues (ankle joints, synovial membrane, or spleen) are collected and immediately frozen in liquid nitrogen [1].
  • RNA Extraction: Tissues are homogenized, and total RNA is isolated using a reagent like Trizol [3]. The RNA is then treated with DNase and purified. RNA concentration and purity are determined spectrophotometrically (A260/A280 ratio ~1.8-2.0), and integrity is confirmed by denaturing gel electrophoresis [3].
Analysis of Cytokine mRNA by RT-qPCR
  • Reverse Transcription: 1 µg of total RNA is reverse transcribed into cDNA using a commercial kit (e.g., PrimeScript RT reagent Kit with gDNA Eraser) to remove genomic DNA contamination [3].
  • Quantitative PCR (qPCR): The cDNA is amplified using SYBR Green chemistry on a real-time PCR system [3].
    • Reaction Mix: iTaq Universal SYBR Green Supermix, gene-specific forward and reverse primers (e.g., for IFN-γ, IL-2, IL-4, IL-5), and cDNA template.
    • Cycling Conditions:
      • Initial Denaturation: 95°C for 30 sec
      • 40 cycles of:
        • Denaturation: 95°C for 30 sec
        • Annealing: 56°C for 30 sec
        • Extension: 72°C for 40 sec
    • A melting curve analysis (65°C to 95°C) is performed to confirm amplification specificity.
  • Data Analysis: The expression level of target genes is calculated using the 2−ΔΔCq method. Beta-2-microglobulin (B2M) or Succinate dehydrogenase complex flavoprotein subunit A (SDHA) are commonly used as stable reference genes for normalization in rodent arthritis models [3].

Application Notes for Researchers

  • Model Selection is Critical: this compound demonstrates strong efficacy in the Adjuvant Arthritis model, which is a Th1-dominant disease. It shows little effect in the Collagen-Induced Arthritis model, where Th2 cytokines may play a more prominent role [1]. Your experimental outcomes will heavily depend on choosing the appropriate model.
  • Confirming the Mechanism: The primary readout for a successful this compound experiment is the selective downregulation of Th1 cytokine mRNA (IFN-γ, IL-2) without significant impact on Th2 cytokine mRNA (IL-4, IL-5) [1]. This confirms the drug's intended immunomodulatory action.
  • Correlation is Key: Always correlate mRNA expression data with histological scores of joint inflammation and bone erosion to link molecular mechanisms to pathological outcomes.

References to Primary Literature

  • Immunomodulating and articular protecting activities of a new anti-rheumatic drug, this compound [5].
  • This compound selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis [1].
  • This compound | CAS#:158146-85-1 [2].
  • Using the co-expression network of T cell-activation-related genes to assess the disease activity [3].
  • The role of T helper type 17 cells in inflammatory arthritis [4].

References

TAK-603 dosing for maximal efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: TAK-603

The table below summarizes the available key information on this compound:

Aspect Available Information Key Gaps & Limitations
Drug Name This compound (Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate) [1] Information is from historical research; current development status is unclear.
Drug Type Small Molecule, Anti-rheumatic [2] [1] Listed as "Experimental"; no approved indications found [1].
Mechanism of Action Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); protects cartilage from IL-1-induced destruction [2] [3]. Precise molecular target within the Th1 pathway is not fully detailed.

| Reported Efficacy | In Vivo (Adjuvant Arthritic Rats):

  • Inhibited paw swelling & body weight loss [2].
  • Minimum Effective Dose: 3.13 mg/kg/day (oral) [2].
  • Suppressed joint/bone destruction [2].
  • Effective with early administration (first 7 days post-induction) [2]. | Human efficacy data is not available in the search results. | | Pharmacokinetics | Exhibits nonlinear pharmacokinetics in rats and humans [4] [5]. Saturation of elimination and inhibition by its own metabolite (M-I) are contributing factors [4] [5]. | Detailed absorption, distribution, and half-life data are not available. |

Experimental Data from Historical Studies

The following tables consolidate quantitative data from pre-clinical studies, which form the basis for the proposed protocols.

Table 1: In Vivo Efficacy of this compound in Adjuvant Arthritic (AA) Rats This data is derived from [2].

Parameter Effect of this compound Notes
Hind Paw Swelling Inhibition
Body Weight Loss Inhibition
Synovial Lesions Suppression Based on histological study.
Joint & Bone Destruction Suppression Based on radiographic study.
Minimum Effective Dose 3.13 mg/kg/day (p.o.)
Effective Dosing Period First 7 days after adjuvant injection Suggests action on early immune response.
Effect on Immunity Suppressed Type IV (cellular) allergy; no effect on Type III allergy. Consistent with Th1-targeted mechanism.

Table 2: In Vitro Immunomodulatory Effects of this compound Data synthesized from [2] and [3].

Experimental System Observed Effect Effective Concentration
Mouse Lymphocytes Suppressed mitogen-induced proliferation ( 10^{-7} ) to ( 10^{-5} ) M
Rat Lymphocytes Suppressed ConA-induced IFN-γ and IL-2 production ( 10^{-7} ) to ( 10^{-5} ) M
Established T-cell Lines Selectively suppressed Th1 cytokine production (IFN-γ, IL-2); no suppression of Th2 cytokines (IL-4, IL-5) Consistent selective effect
Rabbit Chondrocytes Inhibited IL-1-induced extracellular matrix reduction Significant inhibition at tested concentrations
Rat Peritoneal Cells No effect on PGE2 production Suggests mechanism is prostaglandin-independent

Outlined Experimental Protocols

The following protocols are reconstructed based on methodologies described in the historical literature [2] [3]. Specific details like vendor sources for reagents are unavailable.

Protocol 1: Assessing Efficacy in Adjuvant Arthritic (AA) Rats

  • Objective: To evaluate the anti-arthritic and articular-protecting activity of this compound.
  • Model: Female Lewis rats induced with adjuvant arthritis.
  • Test Article: this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Dosing Groups:
    • Vehicle control
    • This compound (e.g., 1, 3.13, 10 mg/kg/day)
    • Positive control (e.g., methotrexate)
  • Dosing Regimen: Oral administration (p.o.) once daily. For maximal efficacy based on historical data, initiate dosing on the day of adjuvant injection and continue for at least 14-21 days [2].
  • Key Readouts:
    • Paw Volume: Measured by plethysmometry periodically throughout the study.
    • Body Weight: Recorded daily.
    • Clinical Score: Assess joint inflammation and damage.
    • Terminal Analysis: On day 21, collect hind paws for histological and radiographic evaluation of synovitis, cartilage damage, and bone erosion.

Protocol 2: In Vitro Analysis of Th1-Cytokine Suppression

  • Objective: To confirm the selective suppression of Th1 cytokines by this compound.
  • Cell System: Rat splenic lymphocytes or established antigen-specific Th1-cell lines.
  • Cell Stimulation: Activate cells with Concanavalin A (ConA, 5 µg/mL) or specific antigen.
  • Treatment: Co-incubate with this compound at a concentration range (e.g., ( 10^{-8} ) M to ( 10^{-5} ) M). Include a vehicle control.
  • Incubation: 24-48 hours at 37°C in a CO₂ incubator.
  • Sample Collection: Collect culture supernatant.
  • Analysis: Measure IFN-γ and IL-2 levels in the supernatant using ELISA.

Proposed Mechanism of Action

The diagram below illustrates the proposed immunomodulatory mechanism of this compound based on the search results.

G ImmuneSignal Immune Signal (e.g., Mitogen/Antigen) TLymphocyte T Lymphocyte ImmuneSignal->TLymphocyte Th1Pathway Th1 Pathway Activation TLymphocyte->Th1Pathway Th1Cytokines Production of Th1 Cytokines (IFN-γ, IL-2) Th1Pathway->Th1Cytokines CartilageDamage Cartilage Degradation & Joint Inflammation Th1Cytokines->CartilageDamage Chondrocyte Chondrocyte Chondrocyte->CartilageDamage IL1 IL-1 Stimulus IL1->Chondrocyte TAK603 This compound TAK603->Th1Pathway Suppresses TAK603->Chondrocyte Protects

Important Limitations and Future Directions

  • Information is Dated and Incomplete: The core data comes from 1996-1999, lacking modern research. Key details for protocol replication are missing.
  • Development Status Unclear: It is unknown if this compound advanced to later clinical trials or is still in development. The manufacturer Takeda is now developing TAK-279 (Zasocitinib) for psoriatic arthritis [6], suggesting a shift in research focus.
  • Use Search Results with Caution: Given the significant information gaps, treat these application notes as a historical reconstruction rather than a validated modern protocol.

References

TAK-603 preparation for in vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of TAK-603

This compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, is a small molecule with immunomodulating properties. It selectively suppresses cellular immunity and inhibits articular cartilage and bone destruction [1] [2] [3].

  • Mechanism of Action: this compound selectively suppresses T-helper 1 (Th1)-type cytokine production (IFN-γ and IL-2) without significant effects on Th2-type cytokines (IL-4, IL-5) [2] [4]. It also directly protects articular cartilage by inhibiting IL-1-induced extracellular matrix reduction in chondrocytes [1].
  • Primary Target: DrugBank lists Interferon-gamma (IFN-γ) as a target, with this compound acting as a modulator [5].

In Vivo Administration Protocols

The following protocols are compiled from peer-reviewed studies using rodent models of adjuvant-induced arthritis (AA).

Formulation Preparation
  • Solvent: 0.5% (w/v) Methylcellulose aqueous solution [4].
  • Procedure:
    • Weigh the appropriate amount of this compound powder (CAS 158146-85-1) [4].
    • Gradually add the 0.5% methylcellulose solution while vortexing or magnetically stirring to create a homogeneous suspension.
    • Ensure the suspension is well-mixed immediately before administration to ensure accurate dosing.
Dosing and Administration

The table below summarizes effective dosing regimens from published studies:

Animal Model Dose Route Dosing Frequency Key Efficacy Findings Source
Adjuvant Arthritic (AA) Rats 3.13 mg/kg Oral (p.o.) Daily Inhibition of hind paw swelling & body weight loss [1]
AA Rats 6.25 mg/kg Oral (p.o.) Daily 65% inhibition of paw swelling; reduced IFN-γ mRNA in joints & spleen [2] [4]
AA Rats 25 mg/kg Oral (p.o.) Daily Suppression of Type IV (delayed-type) allergy [1]
  • Key Notes:
    • Dosing is typically initiated after disease induction. This compound was effective when administered for the first 7 days after adjuvant injection [1].
    • The drug has little effect on acute inflammation, pain, or fever models, confirming its disease-modifying profile rather than a general anti-inflammatory one [1].

Efficacy Assessment Protocols

The following methodologies are used to evaluate the effects of this compound in animal models.

Primary Efficacy Readout: Paw Swelling
  • Method: Measure hind paw volume or diameter using a plethysmometer or calipers regularly throughout the study.
  • Data Analysis: Compare the average paw swelling in the this compound treatment group against the disease control group (vehicle-treated) to calculate the percentage inhibition.
Histological and Radiographic Evaluation
  • Protocol:
    • Sample Collection: At the study endpoint, collect hind paw joints and fix them in 10% neutral buffered formalin.
    • Decalcification: Decalcify the joints in EDTA or formic acid.
    • Processing: Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) for general histology, and Safranin O for cartilage proteoglycans.
    • Assessment: Score the sections for synovial inflammation, pannus formation, cartilage degradation, and bone erosion [1].
    • Radiography: Take X-ray images of the joints to score the extent of bone destruction and joint space narrowing [1].
Molecular Analysis: Cytokine mRNA Expression
  • Protocol:
    • Tissue Harvest: Extract total RNA from homogenized synovial tissue or spleen using a standard method (e.g., TRIzol reagent).
    • Reverse Transcription: Synthesize cDNA from the RNA.
    • Polymerase Chain Reaction (PCR): Perform semi-quantitative or real-time PCR using primers specific for IFN-γ, IL-2, IL-4, and IL-5, along with a housekeeping gene (e.g., GAPDH or β-actin) [2].
    • Data Analysis: Normalize the expression of cytokine mRNA to the housekeeping gene and compare across treatment groups.

Mechanism of Action Workflow

The following diagram illustrates the experimental workflow for investigating this compound's mechanism of action in an adjuvant arthritis (AA) rat model.

G Start Induce Adjuvant Arthritis in Rats A Administer this compound (Oral, Daily) Start->A B Monitor Paw Swelling A->B C Collect Tissue at Endpoint B->C D Histological & Radiographic Analysis C->D E Molecular Analysis (RT-PCR for Cytokines) C->E F Data Synthesis: Confirm Immunomodulatory and Joint Protective Effects D->F E->F

Critical Pharmacokinetic Considerations

This compound exhibits nonlinear pharmacokinetics in rats and humans, meaning its clearance changes with dose [6] [7] [8].

  • Major Factor: The primary mechanism is product inhibition. M-I, the major demethylated metabolite of this compound, competitively inhibits the cytochrome P450 (CYP) enzymes responsible for metabolizing the parent drug [6] [8].
  • Implications for Research:
    • Dose Selection: Exercise caution when extrapolating results across a wide dose range. The half-life and exposure (AUC) may not increase proportionally with dose.
    • Metabolite Monitoring: In advanced studies, monitoring M-I levels alongside the parent drug is advisable. A validated double column-switching HPLC method exists for simultaneously determining this compound and M-I concentrations in serum [9].

Key Conclusions for Researchers

This compound is a promising disease-modifying anti-rheumatic drug (DMARD) candidate that selectively targets Th1-driven pathology and directly protects joint integrity. For in vivo studies:

  • Use a stable suspension in 0.5% methylcellulose for oral administration.
  • A dose of 6.25 mg/kg/day p.o. is effective in AA rats for assessing immunomodulatory and joint-protective effects.
  • Account for its nonlinear pharmacokinetics due to metabolite-mediated product inhibition when designing studies and interpreting results.

References

TAK-603 metabolite M-I inhibition of clearance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What causes the nonlinear pharmacokinetics of TAK-603? The primary mechanism is product inhibition. M-I, the major demethylated metabolite of this compound, inhibits the further metabolism of the parent drug. As the dose increases, more M-I is formed, which in turn more strongly inhibits the clearance of this compound, leading to a dose-dependent decrease in its total body clearance [1] [2] [3].

  • What is the experimental evidence for this product inhibition? Evidence comes from both in vivo and in vitro studies [1] [2]:

    • In vivo: When rats were continuously infused with M-I, the total body clearance of this compound decreased significantly. Furthermore, in bile-cannulated rats (where systemic M-I levels were reduced), the elimination rate of this compound increased [1].
    • In vitro: Studies using rat liver microsomes showed that both this compound and M-I competitively inhibit CYP-catalyzed nifedipine oxidation, confirming their potential to inhibit metabolic enzymes [2].
  • How can this compound and its metabolites be measured in serum? A double column-switching high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of this compound, M-I, and another metabolite (M-III) in human serum. This method involves liquid-liquid extraction with ethyl acetate and has a low quantitation limit of 1 ng/mL for all three analytes [4].

  • Does M-I have pharmacological activity? Yes, M-I has been reported to possess the same pharmacological potency as the parent this compound compound [4].

Key Experimental Data and Protocols

The table below summarizes quantitative findings from pivotal rat studies on the product inhibition of this compound by M-I.

Table 1: Summary of Key In Vivo Findings on Product Inhibition

Experimental Model Dose of this compound Intervention Key Observation on this compound Clearance Source
Normal Rats (IV) 1, 5, 15 mg/kg None Total body clearance decreased significantly with increasing dose. [2]
Rats with M-I Infusion Not specified IV infusion of M-I (5.3 & 16.0 mg/h/kg) Total body clearance decreased remarkably; the decline depended on M-I steady-state concentration. [1]
Bile-cannulated Rats (IV) 1 & 15 mg/kg Enterohepatic circulation interrupted Elimination rate from plasma increased. [1]

Detailed Experimental Workflows

1. Investigating Product Inhibition via Metabolite Infusion This protocol directly tests the effect of pre-existing M-I on this compound clearance [1].

  • Step 1: Continuously infuse the M-I metabolite intravenously into rats at fixed rates (e.g., 5.3 and 16.0 mg/h/kg) to achieve steady-state plasma concentrations.
  • Step 2: Administer this compound intravenously.
  • Step 3: Collect serial blood samples to determine the plasma concentration-time profile of this compound.
  • Step 4: Calculation: Determine the total body clearance (CL) of this compound and correlate it with the steady-state concentration of M-I.
  • Expected Outcome: A significant, concentration-dependent decrease in the total body clearance of this compound in M-I-infused rats compared to controls.

2. Using Bile Cannulation to Study the Phenomenon This method reduces systemic levels of M-I by preventing its reabsorption [1].

  • Step 1: Prepare bile-cannulated rats to interrupt the enterohepatic circulation of M-I.
  • Step 2: Intravenously administer (^{14}\text{C})-labeled this compound at different doses (e.g., 1 and 15 mg/kg).
  • Step 3: Monitor plasma concentrations of both this compound and M-I over time.
  • Step 4: Kinetic Modeling: Develop a kinetic model based on product inhibition to simultaneously fit the plasma concentration-time profiles of both this compound and M-I.
  • Expected Outcome: The elimination rate of this compound is faster in bile-cannulated rats, and the developed model can describe the data at both low and high doses using a single set of parameters.

3. Analytical Method for Quantifying this compound and Metabolites For accurate measurement in serum samples [4].

  • Sample Preparation (Serum):
    • Add pyrogallol and propylene glycol to the serum sample to ensure quantitative recovery during the subsequent step.
    • Perform liquid-liquid extraction using ethyl acetate.
  • HPLC Analysis:
    • System: Use a double column-switching HPLC system.
    • Detection: Likely UV or fluorescence detection (specific details are optimized in the method).
    • Quantitation: The method is validated to simultaneously determine this compound, M-I, and M-III with a quantification limit of 1 ng/mL.

Metabolic Pathway and Inhibition Relationship

The following diagram illustrates the metabolic relationship and the key inhibition mechanism between this compound and M-I.

G TAK603 This compound (Parent Drug) Enzyme CYP Enzymes TAK603->Enzyme Metabolism MI M-I Metabolite (Demethylated) Enzyme->MI Formation Clearance Decreased Metabolic Clearance Enzyme->Clearance MI->Enzyme Product Inhibition

References

FAQ: TAK-603 Nonlinear Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions your team might have:

  • What causes the nonlinear pharmacokinetics of TAK-603 in rats? The primary mechanism is product inhibition. The major demethylated metabolite of this compound, known as M-I, accumulates and competitively inhibits the cytochrome P450 (CYP) enzymes responsible for metabolizing the parent drug, this compound. This creates a feedback loop where the product of metabolism slows down its own production [1] [2].

  • What is the evidence for this product inhibition mechanism? Evidence comes from both in vivo and in vitro studies:

    • In vivo: When this compound was administered intravenously to rats at increasing doses (1, 5, and 15 mg/kg), the total body clearance significantly decreased with higher doses, while the apparent volume of distribution remained unchanged. This points to saturation of metabolic elimination [1] [2].
    • In vitro: Experiments with rat liver microsomes demonstrated that both this compound and its metabolite M-I act as competitive inhibitors of CYP-catalyzed nifedipine oxidation, confirming their direct inhibitory effect on metabolic enzymes [1] [2].
    • Infusion Studies: When M-I was continuously infused into rats, the total clearance of a subsequent dose of this compound decreased remarkably as the steady-state concentration of M-I increased [3].
  • Does saturation of metabolic enzymes also play a role? While saturation of elimination processes is a factor, the observed first-order, dose-dependent disappearance of this compound from circulation indicates that saturation alone is not the sole cause. The data strongly suggests that inhibition by the M-I metabolite is the most significant factor for the nonlinearity [1] [2].

  • What is the biological activity of this compound? this compound is a new antirheumatic agent. It has been shown to selectively suppress the production of Th1-type cytokines (like IFN-γ and IL-2) and is effective in inhibiting the progression of adjuvant arthritis in rats [4] [5].

Experimental Data Summary

The table below summarizes key quantitative data from the foundational rat studies.

Parameter Findings and Dependence Experimental Context
Total Body Clearance (CLtot) Significantly decreased with increasing dose [1] [2]. Decreased with increasing steady-state concentration of M-I metabolite [3]. IV doses of 1, 5, 15 mg/kg [1] [2]. M-I infused at 5.3 and 16.0 mg/h/kg [3].
Apparent Volume of Distribution (Vd) Not significantly altered by increasing dose [1] [2]. Not altered by M-I infusion [3]. IV doses of 1, 5, 15 mg/kg [1] [2]. M-I infused at 5.3 and 16.0 mg/h/kg [3].
In Vitro Inhibition This compound and M-I competitively inhibited CYP-catalyzed nifedipine oxidation [1] [2]. Assays using rat liver microsomes [1] [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies.

1. In Vivo Pharmacokinetic Study in Rats

  • Objective: To characterize the dose-dependent pharmacokinetics of this compound.
  • Test System: Rats (specific strain should be selected based on metabolic relevance to humans).
  • Dosing: Intravenous (i.v.) administration of 14C-labeled this compound ([14C]this compound) at doses of 1, 5, and 15 mg/kg [1] [2].
  • Sample Collection: Serial blood samples collected at predetermined time points post-dose.
  • Bioanalysis: Measure plasma concentrations of unchanged this compound and its metabolites using a validated method (e.g., LC-MS/MS). Pharmacokinetic parameters (CLtot, Vd, half-life) are calculated using non-compartmental analysis [1] [2].

2. In Vitro Metabolite Inhibition Study

  • Objective: To investigate the inhibitory potential of the M-I metabolite on CYP enzymes.
  • System: Rat liver microsomes [1] [2].
  • Incubation: Microsomes are incubated with a probe substrate (e.g., nifedipine for CYP oxidation) in the presence of varying concentrations of this compound or its metabolite M-I.
  • Reaction Monitoring: The reaction is started by adding an NADPH-generating system and stopped at linear time points.
  • Analysis: Metabolite formation from the probe substrate is quantified (e.g., by HPLC). Data is analyzed using Dixon or Lineweaver-Burk plots to determine the inhibition constant (Ki) and mechanism (competitive, non-competitive) [1] [2].

3. In Vivo Metabolite Infusion Study

  • Objective: To directly assess the impact of circulating M-I on this compound clearance.
  • Test System: Rats with a chronic jugular vein cannula [3].
  • Procedure:
    • The metabolite M-I is intravenously infused at a constant rate (e.g., 5.3 and 16.0 mg/h/kg) to achieve a steady-state concentration (CssM-I).
    • While maintaining the infusion, a single i.v. dose of [14C]this compound (1 mg/kg) is administered.
    • Blood samples are collected to monitor the pharmacokinetics of this compound under these conditions [3].

Pathway and Workflow Diagrams

The following diagrams illustrate the key metabolic relationship and experimental workflow.

G TAK603 This compound (Parent Drug) Enzyme CYP Enzyme TAK603->Enzyme Metabolism MI M-I (Demethylated Metabolite) Enzyme->MI Production MI->Enzyme Competitive Inhibition

G Start Study Design PK_Study In Vivo PK Study (IV doses: 1, 5, 15 mg/kg) Start->PK_Study Infusion_Study In Vivo Infusion Study (M-I co-infusion) Start->Infusion_Study In_Vitro_Study In Vitro Inhibition (Liver microsomes) Start->In_Vitro_Study Result1 Result: Decreased Clearance with Dose PK_Study->Result1 Result2 Result: Decreased Clearance with M-I Infusion_Study->Result2 Result3 Result: Competitive Inhibition Confirmed In_Vitro_Study->Result3 Conclusion Conclusion: Nonlinear PK Driven by Product Inhibition Result1->Conclusion Result2->Conclusion Result3->Conclusion

References

optimizing TAK-603 administration schedule

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 Technical Support Center

This guide consolidates technical information on this compound, an experimental anti-rheumatic agent, to support your preclinical research.

FAQ: Frequently Asked Questions

  • What is the primary mechanism of action of this compound? this compound is characterized as a selective suppressor of Th1-type cytokine production. Evidence from in vitro and in vivo studies indicates that it suppresses key Th1 cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), without significantly affecting Th2 cytokines (IL-4, IL-5). This mechanism is consistent with its efficacy in animal models where cellular immunity is dominant [1]. One database also lists IFN-γ as a molecular target, describing this compound's action as "modulation" [2].

  • In which animal models has this compound shown efficacy? this compound has demonstrated significant efficacy in the rat adjuvant-induced arthritis model. Its therapeutic effect parallels the suppression of Th1 cytokine mRNA expression both in the arthritic joints and the spleen. In contrast, it showed little effect in the type-II collagen-induced arthritis model, where Th2 cytokines appear to play a more critical role [1].

  • What is a critical pharmacokinetic property to consider when dosing this compound? this compound exhibits nonlinear pharmacokinetics in rats. As the dose increases, the clearance of the parent drug decreases. In vitro evidence suggests this is likely due to product inhibition, where its major demethylated metabolite (M-I) competitively inhibits the cytochrome P450 enzymes responsible for this compound's own metabolism [3]. This property means that increases in dose may lead to a disproportionate increase in systemic exposure.

  • What was an effective dose in the rat adjuvant arthritis model? In the adjuvant arthritis rat model, treatment with 6.25 mg/kg/day, administered orally (p.o.), resulted in significantly lower Th1 cytokine mRNA expression and inhibited the progression of arthritis [1].

Troubleshooting Guide

Issue Potential Cause Suggested Action for Researchers
Lack of efficacy in disease model Model dependent on Th2 immunity Verify the immunology of your animal model. This compound is ineffective in Th2-dominant models like type-II collagen-induced arthritis [1].
Nonlinear exposure after dose increase Saturation of metabolic clearance and product inhibition Conduct careful dose-ranging pharmacokinetic studies. The nonlinear PK suggests that a small dose increase could lead to a large rise in exposure [3].
Variable response in in vitro systems Specificity for Th1-type T-cells Confirm the T-helper cell profile in your assay system. Efficacy is primarily observed in Th1-dominant cell lines and clones [1].

Experimental Data Summary

The table below summarizes key quantitative data from the literature to aid in your experimental design.

Table 1: Key Experimental Findings for this compound from Preclinical Studies

Parameter Value / Finding Experimental Context Source
Effective Dose 6.25 mg/kg/day (p.o.) Adjuvant Arthritis Rat Model [1]
Key Metabolite Demethylated metabolite (M-I) Rat and human liver microsomes [3]
Mechanism of Nonlinear PK Product inhibition by metabolite M-I Rat in vivo and in vitro (liver microsomes) [3]
Cytokine Suppression IFN-γ, IL-2 (Th1 cytokines) Mouse Th1 cell lines (allo-reactive, mite antigen-reactive) [1]
No Significant Effect On IL-4, IL-5 (Th2 cytokines) Mouse Th2 cell line (ovalbumin-reactive) [1]

Detailed Experimental Protocols

1. Protocol for Assessing Efficacy in Adjuvant Arthritis Rats

This method is adapted from the study that demonstrated the efficacy of this compound [1].

  • Animal Model: Rats with adjuvant-induced arthritis.
  • Dosing Regimen: Administer this compound orally at 6.25 mg/kg daily. The time-course of treatment should parallel the progression of arthritis.
  • Tissue Collection: Collect arthritic joint tissue and spleen at specified time points.
  • Analysis of Cytokine mRNA:
    • RNA Extraction: Homogenize tissues and extract total RNA using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
    • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Convert mRNA to cDNA using reverse transcriptase. Amplify the cDNA using gene-specific primers for Th1 cytokines (IFN-γ, IL-2) and Th2 cytokines (IL-4, IL-5).
    • Data Interpretation: Compare the expression of cytokine mRNA between this compound-treated and control groups. Effective treatment will show significantly lower expression of Th1 cytokine mRNA both locally (joint) and systemically (spleen).

2. Protocol for Investigating Nonlinear Pharmacokinetics

This in vitro approach can help elucidate the saturation and inhibition phenomena observed with this compound [3].

  • Preparation of Liver Microsomes: Isolate liver microsomes from test species (e.g., rat).
  • Incubation with this compound: Incubate this compound at varying concentrations (e.g., covering the 1-15 mg/kg range used in vivo) with the liver microsomes and necessary co-factors (like NADPH).
  • Identify Metabolites: Use analytical techniques (e.g., LC-MS) with radiolabeled [¹⁴C]this compound to identify and quantify major metabolites. The demethylated metabolite (M-I) is primary.
  • Test for Product Inhibition:
    • Incubate this compound with liver microsomes.
    • Add its metabolite M-I to the reaction mixture.
    • Measure the rate of this compound disappearance.
    • A significant decrease in the metabolism of this compound in the presence of M-I indicates competitive product inhibition.

Mechanism and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a key experimental workflow based on the search results.

G TAK603 This compound Administration ImmuneResponse Immune Response TAK603->ImmuneResponse Modulates CytokineTh1 Th1 Cytokines (IFN-γ, IL-2) TAK603->CytokineTh1 Suppresses CytokineTh2 Th2 Cytokines (IL-4, IL-5) TAK603->CytokineTh2 No Significant Effect Th1 Th1 Cell Line ImmuneResponse->Th1 Dominant in Cellular Immunity Th2 Th2 Cell Line ImmuneResponse->Th2 Not Targeted Th1->CytokineTh1 Produces Th2->CytokineTh2 Produces Arthritis Adjuvant Arthritis Progression CytokineTh1->Arthritis Promotes

Mechanism of this compound Action on Immune Pathways

G Start This compound Administered Metabolism Hepatic Metabolism (CYP Enzymes) Start->Metabolism Metabolite Major Metabolite M-I (Demethylated) Metabolism->Metabolite Inhibition Competitive Inhibition of CYP Enzymes Metabolite->Inhibition Acts As Inhibitor Inhibition->Metabolism Feedback Loop Outcome Reduced Clearance of this compound (Nonlinear PK) Inhibition->Outcome

Proposed Pathway for Nonlinear Pharmacokinetics

G Step1 Induce Adjuvant Arthritis in Rat Model Step2 Administer this compound (6.25 mg/kg/day p.o.) Step1->Step2 Step3 Collect Tissues (Joint & Spleen) Step2->Step3 Step4 Extract Total RNA Step3->Step4 Step5 Analyze Cytokine mRNA via RT-PCR Step4->Step5 Step6 Assess Th1/Th2 Profile & Drug Efficacy Step5->Step6

Workflow for Efficacy Assessment in Arthritis Model

Important Research Considerations

Please be aware of the following limitations when planning your research:

  • Information Currency: The foundational studies on this compound were published between 1997 and 1999, and the drug is considered an experimental compound. Its development status for rheumatoid arthritis is unclear, and more recent data was not found in this search.
  • Data Gaps: Critical information for researchers, such as detailed solubility, storage conditions, vehicle composition for in vivo dosing, and comprehensive in vitro assay protocols, is not available in the public search results consulted.

References

TAK-603 bile cannulation effect on pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Key Questions on TAK-603 Pharmacokinetics

  • What causes the nonlinear pharmacokinetics of this compound? The nonlinear pharmacokinetics (where clearance decreases with increasing dose) are primarily due to product inhibition [1] [2]. The major demethylated metabolite of this compound, known as M-I, inhibits the further metabolism of the parent drug. As the dose increases, more M-I is formed, which in turn more strongly inhibits the clearance of unchanged this compound [1].

  • How does bile duct cannulation help study this phenomenon? Bile duct cannulation (BDC) allows researchers to interrupt the enterohepatic circulation—the process where compounds excreted in the bile are reabsorbed from the intestine back into the bloodstream [1]. In this compound studies, when BDC was performed, the systemic levels of the inhibitory metabolite M-I were reduced. This led to an increased elimination rate of this compound, providing direct evidence that the enterohepatic circulation of M-I is a key factor in the observed product inhibition [1].

  • What is a critical checkpoint before using BDC rats in a study? It is recommended to exclude BDC rats with hyperbilirubinemia (elevated serum bilirubin, TBIL ≥0.20 mg/dl), however mild, from biliary excretion studies [3]. Hyperbilirubinemia indicates possible reduced function of the multidrug resistance-associated protein 2 (Mrp2), which can lead to significant underestimation of a drug's biliary excretion. For instance, in pravastatin studies, mild hyperbilirubinemia reduced biliary excretion by 54% [3].

Experimental Protocols & Models

Here are the methodologies used in the key studies to investigate this compound pharmacokinetics.

1. Study of Product Inhibition using BDC Rats [1]

  • Objective: To investigate the effect of the metabolite M-I on the clearance of this compound.
  • Model: Bile-duct-cannulated rats.
  • Protocol:
    • Rats were continuously infused intravenously with the M-I metabolite at set rates.
    • This compound was administered intravenously.
    • The total body clearance of this compound was significantly reduced in rats with higher steady-state plasma concentrations of M-I.
    • In a separate experiment, after intravenous injection of this compound, the enterohepatic circulation of M-I was interrupted in BDC rats. This resulted in increased elimination rates of this compound from plasma.
  • Data Analysis: A kinetic model based on product inhibition was developed and successfully simulated the plasma concentration-time profiles of both this compound and M-I at different doses.

2. In Vitro Metabolic Inhibition Study [2]

  • Objective: To identify the mechanism of nonlinearity in this compound pharmacokinetics.
  • Model: Rat liver microsomes.
  • Protocol:
    • The metabolic stability of this compound was studied in vitro.
    • This compound and its metabolite M-I were tested for their ability to inhibit CYP-catalyzed nifedipine oxidation.
    • Both the parent drug and M-I showed competitive inhibition of the cytochrome P450 enzyme activity.
  • Conclusion: The in vitro data supported the hypothesis that product inhibition by M-I is a major factor in the nonlinear pharmacokinetics.

3. Robust Bile Duct Cannulation Method [4]

  • Objective: To validate a surgical method for long-term bile collection in unrestrained and unstressed rats.
  • Model: Rats with dual cannulation of the common bile duct and duodenum.
  • Key Features of the Method:
    • Cannulae are tunnelled through the abdomen and exteriorized at the tail, protected by a stainless-steel tail cuff.
    • This allows the rat freedom of movement within a metabolism cage.
    • The setup permits continuous bile collection, intravenous infusion via a femoral vein cannula, and the option to reintroduce bile or compounds into the intestine to maintain enterohepatic circulation.
    • The method is reported to minimize stress and produce reliable, reproducible data.

Data Summary Table

The table below summarizes quantitative findings from the pharmacokinetic studies.

Study Focus Experimental Group Key Finding Reference
Product Inhibition Rats infused with M-I metabolite Total body clearance of this compound decreased remarkably. [1]
Dose-Dependent PK Rats dosed with this compound (1, 5, 15 mg/kg) Total body clearance significantly decreased with increasing dose. [2]
Impact of Hyperbilirubinemia BDC rats with mild hyperbilirubinemia Biliary excretion of pravastatin significantly reduced by 54%. [3]
Surgical Model Health BDC rats post-surgery (5 days) No significant difference in liver enzymes (ALT, AST, ALP) or total bilirubin vs. control groups. [5]

Workflow and Mechanism Diagrams

This workflow diagram illustrates the experimental steps and the key pharmacokinetic interaction for studying this compound using bile duct cannulation.

Start Study Objective: Investigate this compound Nonlinear PK Step1 In Vivo Experiment: Bile Duct Cannulation (BDC) Start->Step1 InVitro In Vitro Corroboration: Rat Liver Microsomes Start->InVitro Step2 Administer this compound (intravenous injection) Step1->Step2 Step3 Interrupt Enterohepatic Circulation (via BDC) Step2->Step3 Step4 Observe: Reduced systemic M-I levels Step3->Step4 Step5 Measure: Increased this compound elimination rate Step4->Step5 Finding1 Finding: Product inhibition by metabolite M-I is a key factor Step5->Finding1 Conclusion Conclusion: Nonlinear PK is driven by metabolite-mediated product inhibition Finding1->Conclusion StepA This compound & M-I inhibit CYP-enzyme activity InVitro->StepA Finding2 Finding: M-I competitively inhibits parent drug metabolism StepA->Finding2 Finding2->Conclusion

The following conceptual diagram illustrates the core mechanism of product inhibition identified in these studies.

ParentDrug This compound (Administered Drug) Metabolism Hepatic Metabolism ParentDrug->Metabolism Clearance Path Metabolite Demethylated Metabolite (M-I) Metabolism->Metabolite Generates Inhibition Inhibition of Metabolic Clearance Metabolite->Inhibition Inhibition->ParentDrug Results in Higher & Prolonged Plasma Levels

References

Why does TAK-603 exhibit nonlinear pharmacokinetics?

Author: Smolecule Technical Support Team. Date: February 2026

The primary factor for the nonlinear pharmacokinetics (i.e., decreased clearance with increasing dose) of TAK-603 is product inhibition [1] [2].

After administration, this compound is metabolized to a major demethylated metabolite, known as M-I. This metabolite, in turn, competitively inhibits the cytochrome P450 (CYP) enzymes responsible for metabolizing the parent this compound drug. This creates a feedback loop where the product of metabolism (M-I) inhibits its own production, leading to saturation of the elimination capacity at higher doses [1] [2].

The quantitative data from rat studies is summarized in the table below.

Dose (mg/kg) Total Body Clearance Apparent Distribution Volume Primary Mechanism
1 mg/kg Higher clearance No significant change Competitive inhibition of CYP enzymes by the metabolite M-I (Product Inhibition) [1] [2].
5 mg/kg Decreased clearance No significant change
15 mg/kg Significantly decreased clearance No significant change

Experimental Protocols for Investigating Metabolism

Based on the research, here are detailed methodologies you can use to study this compound's metabolic clearance.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol is used to characterize the basic nonlinear pharmacokinetic profile [1] [2].

  • Animal Preparation: Use rats (e.g., Sprague-Dawley) that have been fasted overnight with free access to water.
  • Dosing: Administer ¹⁴C-labeled this compound ([¹⁴C]this compound) intravenously at three different dose levels (e.g., 1, 5, and 15 mg/kg).
  • Sample Collection: Collect blood samples (e.g., from the jugular vein) at predetermined time points post-dose (e.g., 2, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h).
  • Bioanalysis:
    • Centrifuge blood samples to obtain plasma.
    • Determine the concentration of the unchanged this compound and its major metabolites in plasma using a validated method, such as Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
    • Use radiometric detection (e.g., liquid scintillation counting) to track the ¹⁴C label.
  • Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Clearance, Vd) using non-compartmental analysis. The observed dose-dependence in clearance confirms nonlinearity.
Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol helps identify the specific metabolic enzymes involved and the product inhibition mechanism [1] [2].

  • Reaction System:
    • Preparation: Incubate this compound (at varying concentrations) with pooled rat or human liver microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
    • Cofactor: Add NADPH regenerating system to provide essential cofactors for CYP enzymes.
    • Inhibition Test: To test for product inhibition, also incubate this compound in the presence of its purified metabolite M-I.
  • Incubation: Perform incubations in a shaking water bath at 37°C for a predetermined time (e.g., 0-60 minutes). Terminate the reaction by adding an organic solvent like acetonitrile.
  • Analysis:
    • Centrifuge the samples to remove precipitated proteins.
    • Analyze the supernatant using LC-MS/MS to quantify the depletion of this compound and the formation of the M-I metabolite.
  • Kinetic Analysis:
    • Plot metabolite formation velocity versus substrate concentration.
    • Fit the data to the Michaelis-Menten model. A competitive inhibition model will show that M-I increases the apparent Km of this compound without affecting Vmax.

Mechanism of Action and Metabolic Pathway

The following diagram illustrates the dual aspects of this compound: its intended therapeutic action and the key metabolic challenge of product inhibition.

G cluster_therapeutic Therapeutic Action (Intended) This compound This compound IKKα/IKKβ IKKα/IKKβ This compound->IKKα/IKKβ  Inhibits CYP Enzymes CYP Enzymes This compound->CYP Enzymes  Metabolized by Metabolite M-I Metabolite M-I Metabolite M-I->CYP Enzymes  Competitively Inhibits NF-κB Signaling NF-κB Signaling IKKα/IKKβ->NF-κB Signaling  Reduces CYP Enzymes->Metabolite M-I  Produces Th1 Cytokines Th1 Cytokines (IFN-γ, IL-2) NF-κB Signaling->Th1 Cytokines  Suppresses

Troubleshooting Guide for Common Scenarios

Here are some specific experimental issues and potential solutions based on the known pharmacology of this compound.

Experimental Scenario Possible Cause Suggested Investigation
Unexpectedly high drug exposure or prolonged half-life in vivo. Saturation of metabolic clearance due to product inhibition, especially at higher doses [1] [2]. Conduct dose-ranging studies. Use LC-MS/MS to monitor levels of both this compound and the M-I metabolite to confirm their correlation.
Lack of efficacy in disease models where NF-κB is implicated. Insufficient target engagement despite adequate exposure [3] [4]. Verify IKK inhibition in your system with a phospho-IκBα Western blot. Ensure your model is dependent on Th1-type cytokines, which this compound selectively suppresses [4].
High variability in pharmacokinetic parameters between subjects. Differences in metabolic capacity due to genetic polymorphisms in CYP enzymes or drug interactions. Perform in vitro studies with individual human liver microsomes to assess metabolic variability. Screen for co-administered drugs that might inhibit or induce CYP enzymes.

References

Foundational Study on TAK-603 and Enterohepatic Circulation

Author: Smolecule Technical Support Team. Date: February 2026

A pivotal study investigating the enterohepatic circulation of TAK-603 in rats is summarized in the table below. This study provides the core quantitative data and experimental observations that your technical guides can reference [1].

Aspect Description and Key Findings
Core Finding Dose-dependent pharmacokinetics of this compound are due to product inhibition, where its major demethylated metabolite (M-I) inhibits the metabolic clearance of the parent drug [1].
Experimental Model Bile-cannulated rats [1].
Critical Intervention Interrupting the enterohepatic circulation by bile cannulation reduced systemic levels of the M-I metabolite [1].
Observed Outcome Elimination rates of this compound increased when enterohepatic circulation was interrupted and M-I levels were lowered [1].
Quantitative Data Rats were continuously infused with M-I at rates of 5.3 and 16.0 mg/h/kg. The total body clearance of this compound declined depending on the steady-state plasma concentrations of M-I [1].
Developed Model A kinetic model based on product inhibition successfully described the plasma concentration-time profiles of both this compound and M-I at doses of 1 and 15 mg/kg [1].

Building Your Troubleshooting Guides and FAQs

You can structure your technical support content using the information above and general principles. Here are examples of Q&A entries:

Q1: Why might we observe unexpectedly high and prolonged plasma concentrations of this compound in our animal studies?

  • A: This is likely a manifestation of its dose-dependent pharmacokinetics. The major metabolite, M-I, inhibits the further metabolism of the parent this compound (product inhibition). As M-I accumulates, it slows down the clearance of this compound, leading to higher and more prolonged exposure [1].

Q2: What is a critical surgical preparation for studying the true clearance of this compound without confounding factors?

  • A: Using bile-cannulated rats is essential. This model interrupts the enterohepatic circulation, preventing the reabsorption of this compound and its metabolites from the intestines back into the bloodstream. This allows you to study the drug's clearance without the complicating factor of recirculation [1] [2].

Q3: Our kinetic models for this compound are not fitting the observed data across different dose levels. What should we consider?

  • A: Ensure your pharmacokinetic model incorporates a product inhibition component. A model that dynamically accounts for the inhibitory effect of the M-I metabolite on the clearance of this compound has been shown to successfully fit data across different dosages (e.g., 1 and 15 mg/kg) [1].

Experimental Protocol Outline

While a detailed protocol is not available in the search results, the key methodological steps from the foundational study are:

  • Animal Preparation: Use rats fitted with bile cannulas to divert bile flow and interrupt enterohepatic circulation [1].
  • Dosing: Administer this compound intravenously at defined doses (e.g., 1 mg/kg and 15 mg/kg) [1].
  • Metabolite Infusion (for mechanistic studies): To directly test product inhibition, co-administer the M-I metabolite via continuous intravenous infusion (e.g., at 5.3 and 16.0 mg/h/kg) and observe its effect on this compound clearance [1].
  • Sample Collection & Analysis: Collect serial plasma samples to measure the concentrations of both this compound and the M-I metabolite over time [1].
  • Data Modeling: Analyze the concentration-time data using a kinetic model that includes parameters for the inhibition of this compound clearance by M-I [1].

Proposed Experimental Workflow Diagram

The following diagram outlines the logical workflow for investigating this compound pharmacokinetics, based on the study findings.

G Start Start: Administer this compound A This compound enters enterohepatic circulation Start->A Intervention Intervention: Bile Cannulation Start->Intervention B Liver metabolizes this compound to M-I metabolite A->B C M-I secreted into bile and travels to intestine B->C D M-I reabsorbed back into bloodstream C->D E Elevated systemic M-I levels inhibit this compound clearance D->E F Observed Outcome: Higher, prolonged this compound exposure E->F G Bile (containing M-I) is diverted externally Intervention->G H Systemic M-I levels decrease G->H I Inhibition of this compound clearance is reduced H->I J Observed Outcome: Faster this compound elimination I->J

Diagram: Logical workflow for investigating this compound pharmacokinetics, showing the enterohepatic circulation and the effect of bile cannulation.

References

Understanding TAK-603's Nonlinear Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

A primary challenge researchers face with TAK-603 is its nonlinear pharmacokinetics, meaning its clearance changes with the dose. Evidence from multiple studies points to a specific mechanism called product inhibition [1] [2] [3].

In this case, the "product" is M-I, the major demethylated metabolite of this compound. As the body converts this compound into M-I, this metabolite itself inhibits the further metabolism of the parent drug (this compound). This creates a feedback loop where higher doses lead to higher levels of M-I, which in turn progressively slows down the elimination of this compound [1] [3].

The table below summarizes the key experimental evidence for this phenomenon:

Experimental Model Key Observation Interpretation
In Vivo (Rat) [1] Intravenous infusion of M-I significantly decreased the total body clearance (CLtot) of this compound. M-I directly inhibits the clearance of the parent drug.
In Vivo (Bile-cannulated Rat) [1] When enterohepatic circulation of M-I was interrupted, the elimination rate of this compound increased. Reducing systemic levels of the metabolite alleviates its inhibitory effect.
In Vitro (Liver Microsomes) [2] [3] Both this compound and M-I competitively inhibited CYP-catalyzed nifedipine oxidation. Both the drug and its metabolite can inhibit metabolic enzymes, providing a mechanistic basis for the interaction.

This relationship between this compound and its metabolite M-I can be visualized as a cycle that leads to nonlinear pharmacokinetics:

fsm Start This compound Administered A This compound is metabolized Start->A B Major Metabolite M-I is formed A->B C M-I inhibits CYP enzymes B->C D Clearance of this compound is reduced C->D D->A Feedback Loop

Technical Support & Experimental Design

Here is how you can translate the core scientific findings into a technical support framework.

Frequently Asked Questions (FAQs)
  • Q1: Why does this compound exhibit dose-dependent pharmacokinetics in our studies?

    • A: The most likely factor is product inhibition. The primary metabolite, M-I, inhibits the cytochrome P450 enzymes responsible for metabolizing this compound. As the dose increases, more M-I is formed, leading to a greater inhibitory effect and a non-proportional increase in plasma concentrations [1] [2] [3].
  • Q2: How can we mitigate the impact of this nonlinearity in our experiments?

    • A: Consider the impact of enterohepatic circulation. Studies in bile-cannulated rats showed that interrupting the recirculation of M-I reduced its systemic levels and increased the elimination rate of this compound. When designing experiments, be aware that surgical or physiological factors affecting biliary excretion can influence your PK results [1].
  • Q3: Is this nonlinearity relevant in humans?

    • A: Yes. The original research notes that this compound shows nonlinear pharmacokinetics in both animals and humans, and that rats were chosen for study specifically because they resemble humans in their metabolic profiles of this compound [2] [3].
Experimental Protocol: Key Considerations

When planning studies involving this compound, special attention should be paid to metabolite monitoring. The following workflow outlines the critical steps for investigating its pharmacokinetics:

fsm Start Design this compound PK Study A Administer this compound Start->A B Collect serial plasma & bile samples A->B C Quantify this compound and Metabolite M-I B->C D Analyze Data for Dose-Dependent Trends C->D E Develop PBPK Model (Incorporate Product Inhibition) D->E

  • Critical Step - Metabolite Monitoring: Simply measuring the parent drug is insufficient. Your analytical methods must be validated to simultaneously quantify both this compound and its M-I metabolite to fully understand the exposure and clearance relationships [1] [4].
  • Modeling Approach: To accurately simulate and predict this compound plasma concentrations, a physiologically based pharmacokinetic (PBPK) model or similar mechanistic model that explicitly includes the product inhibition mechanism by M-I is recommended. A model without this component will likely fail to capture the dose-dependent behavior [1] [5] [6].

Research Note and Next Steps

The available data primarily comes from foundational rat studies published around 1999. To build a more comprehensive and modern technical support guide, you could:

  • Investigate Modern Modeling Software: Explore current PBPK software platforms (e.g., Certara's Simcyp, ANSYS/CSSL's RMG) to see if they have libraries or case studies that include metabolite-based product inhibition.
  • Consult Regulatory Guidelines: Refer to current FDA/EMA guidelines on modeling metabolite interactions and nonlinear pharmacokinetics to ensure your experimental designs and models meet regulatory standards.

References

TAK-603 total body clearance reduction factors

Author: Smolecule Technical Support Team. Date: February 2026

Key Factor: Product Inhibition

Research indicates that the nonlinear pharmacokinetics and reduction in total body clearance of TAK-603 are not solely due to saturation of metabolic enzymes at higher doses. The most significant mechanism is product inhibition [1] [2].

  • Involved Substances: The inhibition is caused by M-I, the major demethylated metabolite of this compound [1] [2].
  • Mechanism: M-I competitively inhibits the cytochrome P450 (CYP)-catalyzed oxidation of the parent drug, this compound. This creates a feedback loop where the accumulating metabolite slows down the body's ability to clear this compound itself [1] [3].

The table below summarizes the experimental evidence for this phenomenon:

Evidence Type Experimental Model Key Observation
In Vivo (in rats) IV injection at 1, 5, and 15 mg/kg Total body clearance of this compound significantly decreased with increasing dose [1] [3].
In Vivo (in rats) Continuous IV infusion of M-I metabolite Total body clearance of this compound decreased remarkably, and the extent of decline depended on the plasma concentration of M-I [2].
In Vivo (in rats) Bile-cannulated rats (interrupting enterohepatic circulation of M-I) Elimination rate of this compound from plasma increased [2].
In Vitro Rat liver microsomes Both this compound and its M-I metabolite competitively inhibited CYP-catalyzed nifedipine oxidation [1].

Experimental Protocol: Investigating Product Inhibition

For researchers aiming to replicate or investigate this phenomenon, here is a summary of the key methodological approach from the literature.

Objective: To assess the effect of the pre-formed M-I metabolite on the systemic clearance of this compound [2].

  • Animal Model: Use rats (e.g., Sprague-Dawley).
  • Experimental Groups:
    • Test Group: Subjects receive a continuous intravenous infusion of the M-I metabolite at a fixed rate (e.g., 5.3 and 16.0 mg/h/kg) to maintain a steady-state plasma concentration.
    • Control Group: Subjects receive a vehicle infusion.
  • Dosing and Sampling:
    • Administer an intravenous bolus of this compound to all subjects.
    • Collect serial blood plasma samples at predetermined time points post-injection.
  • Bioanalysis:
    • Use a validated method (e.g., involving radiolabeled [¹⁴C]this compound or LC-MS/MS) to determine the plasma concentrations of unchanged this compound and the M-I metabolite over time.
  • Pharmacokinetic Analysis:
    • Calculate pharmacokinetic parameters for this compound, including Total Body Clearance (CL), by non-compartmental analysis.
    • Key Comparison: Compare the CL of this compound in the M-I-infused group against the control group. A significant dose-dependent reduction in CL in the test group confirms the product inhibition effect [2].

Mechanism Visualization: Product Inhibition of this compound

The following diagram illustrates the metabolic pathway and the key inhibition mechanism.

G ParentDrug This compound (Parent Drug) Metabolism CYP Enzyme Metabolism ParentDrug->Metabolism  Normal Pathway Metabolite M-I (Demethylated Metabolite) Metabolism->Metabolite  Produces Inhibition Competitive Inhibition Metabolite->Inhibition  Feeds Back Inhibition->Metabolism  Blocks Clearance Reduced Total Body Clearance of this compound Inhibition->Clearance

FAQs on this compound Clearance

Q1: Does saturation of metabolic enzymes play any role in this compound's nonlinear kinetics? While saturation of elimination processes was initially considered, the disappearance of this compound from circulation still followed a first-order process, even at higher doses. This indicates that saturation alone is insufficient to explain the observed nonlinearity, and product inhibition is the dominant factor [1] [3].

Q2: What is the therapeutic action of this compound? this compound is a new antirheumatic agent that has been shown to selectively suppress the production of Th1-type cytokines (such as IFN-γ and IL-2), which is consistent with its efficacy in animal models of adjuvant arthritis where cellular immunity plays a central role [4].

References

TAK-603 steady-state plasma concentration achievement

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Data of TAK-603

The table below summarizes quantitative findings on this compound pharmacokinetics and metabolite inhibition from rat studies, which are relevant for informing steady-state achievement:

Aspect Description Experimental Context Source
Major Metabolite Demethylated metabolite (M-I) Rats & humans [1] [2]
Clearance Mechanism Dose-dependent; significantly decreased total body clearance with increasing dose. IV injection of 1, 5, and 15 mg/kg in rats [2]
Product Inhibition Metabolite M-I competitively inhibits the metabolism of the parent drug, this compound. In vitro studies using rat liver microsomes [2]
Impact of M-I Infusion Remarkable decrease in this compound clearance; decline depended on steady-state plasma concentrations of M-I. Rats continuously IV-infused with M-I at 5.3 and 16.0 mg/h/kg. [1]
Impact of Enterohepatic Circulation Elimination rates of this compound increased when M-I levels were reduced by interrupting its enterohepatic circulation. Bile-cannulated rats after IV injection of this compound. [1]

Experimental Protocols for Investigating Pharmacokinetics

Here are detailed methodologies from key studies that you can adapt or reference for your own work on this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol assesses the impact of the metabolite M-I on this compound clearance.

  • Animal Model: Use bile-cannulated rats to manipulate enterohepatic circulation [1].
  • Dosing: Administer (^{14}\text{C})-labeled this compound via intravenous injection at doses of 1 mg/kg and 15 mg/kg to observe dose-dependent behavior [1] [2].
  • Metabolite Co-administration: Employ rats continuously infused intravenously with the metabolite M-I at set rates (e.g., 5.3 and 16.0 mg/h/kg) to directly observe its inhibitory effect on the clearance of unchanged this compound [1].
  • Sample Collection & Analysis: Collect plasma samples at multiple time points post-dose. Use a validated method (e.g., LC-MS) to determine the plasma concentrations of both unchanged this compound and metabolite M-I [1].
  • Data Modeling: Develop a kinetic model based on product inhibition to simultaneously describe the plasma concentration-time profiles of this compound and M-I [1].
In Vitro Metabolic Inhibition Study

This protocol identifies the potential for drug-drug interactions and product inhibition.

  • Preparation of Microsomes: Use liver microsomes isolated from rats (or human sources for translational relevance) [2].
  • Incubation: Incubate this compound and its metabolite M-I separately with the microsomal preparation and a marker substrate like nifedipine (a known CYP substrate) [2].
  • Analysis: Measure the rate of nifedipine oxidation. A significant decrease in the oxidation rate in the presence of this compound or M-I indicates competitive inhibition of the CYP enzymes [2].

Mechanism of Action and Experimental Workflow

To help visualize the core mechanism behind this compound's nonlinear kinetics and the experimental workflow to study it, I've created the following diagrams using Graphviz.

This compound Pharmacokinetics: Product Inhibition Mechanism

mechanism ParentDrug This compound (Parent Drug) CYPEnzyme CYP Enzyme (Metabolic Pathway) ParentDrug->CYPEnzyme  Metabolism MetaboliteM1 Metabolite M-I Inhibition Competitive Inhibition MetaboliteM1->Inhibition CYPEnzyme->MetaboliteM1  Generates Inhibition->CYPEnzyme  Feedback Clearance Reduced Metabolic Clearance Inhibition->Clearance

This diagram illustrates the "product inhibition" feedback loop: this compound is metabolized by CYP enzymes to produce metabolite M-I, which in turn competitively inhibits the same CYP enzymes, reducing the metabolic clearance of the parent drug.

Experimental Workflow for Pharmacokinetic Analysis

workflow InVivo In Vivo Study (Bile-cannulated Rats) Dosing IV Dosing of This compound & M-I InVivo->Dosing InVitro In Vitro Study (Liver Microsomes) Incubation Incubation with Marker Substrate InVitro->Incubation Sampling Plasma Sampling & Concentration Analysis Dosing->Sampling Analysis Metabolite Quantification Incubation->Analysis Modeling Kinetic Modeling (Product Inhibition) Sampling->Modeling Result Dose-Dependent Clearance Profile Analysis->Result

This diagram outlines the two main experimental approaches—in vivo and in vitro—that are used to investigate and confirm the pharmacokinetic behavior of this compound.

Key Considerations for Researchers

  • Dose Dependency is Central: The time to reach and the value of the steady-state concentration ((C_{ss})) for this compound are likely not constant but will vary with the administered dose due to the product inhibition mechanism [1] [2]. Be cautious when extrapolating data across dose levels.
  • Species Translation: The primary data comes from rat studies. While rats are noted to have a metabolic profile similar to humans for this drug [2], you should confirm these findings in human-derived in vitro systems (like human liver microsomes) or during clinical development.
  • Model-Informed Drug Development: The successful development of a kinetic model that fits both this compound and M-I data at different doses [1] suggests that a model-informed drug development (MIDD) approach could be highly effective for predicting steady-state concentrations and optimizing dosing regimens in later-stage trials.

References

TAK-603 kinetic modeling for dose optimization

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 FAQ & Troubleshooting Guide

This section addresses specific questions about this compound's properties, based on available data.

  • What is the primary mechanism behind this compound's nonlinear pharmacokinetics? Research in rats indicates that the nonlinearity is not due to simple saturation of metabolic enzymes. Instead, the most likely mechanism is product inhibition, where a major demethylated metabolite (M-I) competitively inhibits the further metabolism of the parent drug, this compound [1].

  • What is the immunological mechanism of action of this compound? this compound is an anti-rheumatic agent that selectively suppresses the production of Th1-type cytokines (such as interferon-gamma and interleukin-2) without affecting Th2-type cytokines. This immunomodulatory effect is consistent with its efficacy in animal models where cellular immunity plays a central role [2].

Experimental Data Summary

The table below summarizes the key pharmacokinetic findings from the identified study in rats.

Aspect Finding Implication for Experimentation
Dose Linearity Non-linear; clearance decreases with increasing dose (1, 5, 15 mg/kg) [1]. Dose-ranging studies are critical; results from one dose level may not be predictive of others.
Distribution Apparent volume of distribution did not change remarkably with dose [1]. Non-linearity is primarily driven by clearance/saturation of elimination, not distribution.
Key Metabolite Demethylated metabolite M-I (major metabolite) [1]. Assays should monitor M-I, as it may contribute to non-linear PK via product inhibition.
In Vitro Finding This compound and M-I competitively inhibited CYP-catalyzed nifedipine oxidation [1]. Suggests potential for drug-drug interactions via CYP enzyme inhibition.

Proposed Mechanism of Nonlinear Pharmacokinetics

The following diagram illustrates the product inhibition mechanism identified as a key factor in this compound's nonlinear kinetics.

Guidance for Contemporary Kinetic Modeling

Since comprehensive, pre-existing models for this compound are not available, you may need to develop a novel pharmacokinetic model. Here are modern approaches and considerations informed by current modeling practices for drugs with similar complex kinetics [3] [4] [5].

  • Consider a Population PK (PopPK) Modeling Approach: This is highly suitable for drugs with high inter-individual variability. You can use the sparse data from rat studies to build a base model and identify covariates that explain variability [3] [5].
  • Incorporate a Target-Mediated Drug Disposition (TMDD) or Michaelis-Menten Component: For monoclonal antibodies or drugs showing saturation, models often include a time-varying, nonlinear (Michaelis-Menten) clearance term. A similar structure could be adapted for this compound's saturable metabolism [4].
  • Utilize Physiologically-Based Pharmacokinetic (PBPK) Modeling: If in vitro data on metabolic stability and inhibition are available, a PBPK model can provide a mechanistic framework to simulate and predict this compound's behavior across different species and doses [6].
  • Account for Metabolite Feedback: Your model structure should explicitly include the formation of Metabolite M-I and its inhibitory effect on the metabolic clearance of this compound, as this is a key mechanism [1].

References

TAK-603 metabolic pathway identification

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603: Frequently Asked Questions

Q1: What is the primary mechanism of action of this compound? this compound is an immunomodulatory agent. Its primary documented mechanism is the selective suppression of T-helper 1 (Th1) type cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without significantly affecting Th2-type cytokines [1] [2]. This action underpins its efficacy in preclinical models of autoimmune and inflammatory conditions. It has also been identified as an inhibitor of the IKK complex (IKKα/IKKβ), a key component in the NF-κB signaling pathway, which contributes to its anti-inflammatory activity [3].

Q2: What is the metabolic pathway of this compound, and are there any critical interactions? A key characteristic of this compound's pharmacokinetics is product inhibition. Its major demethylated metabolite, known as M-I, inhibits the metabolic clearance of the parent drug (unchanged this compound). This means that as the metabolite accumulates, it slows down the body's ability to eliminate this compound, leading to non-linear, dose-dependent pharmacokinetics [4].

Q3: What are the key quantitative findings from preclinical studies? The table below summarizes critical data from animal studies for experimental reference.

Aspect Experimental Model Finding Significance / Reference
Immunosuppressive Efficacy Mouse acute graft-versus-host disease (GVHD) model Markedly reduced mortality and minimized signs of GVHD pathology [2] Demonstrates potent in vivo efficacy against a Th1-driven condition [2].
Cytokine Suppression ( In vitro ) BALB/c mouse T-cell line Suppressed IFN-γ production at 1-10 µM; little effect on IL-4 production [1]. Confirms selective Th1 inhibition at the cellular level [1].
Cytokine Suppression ( In vivo ) Adjuvant Arthritis (AA) Rats 6.25 mg/kg/day (p.o.) reduced IFN-γ mRNA expression in arthritic joints [1]. Effective dose in a disease-relevant model; correlates with inhibited paw swelling [1].
Pharmacokinetic Interaction Bile-cannulated Rats Total body clearance of this compound decreased remarkably when co-infused with metabolite M-I [4]. Direct evidence for the product inhibition mechanism [4].

Q4: What is a key consideration for designing in vivo experiments with this compound? Researchers should account for the dose-dependent pharmacokinetics due to product inhibition by metabolite M-I [4]. Dose escalation may not result in a linear increase in clearance, which could impact exposure levels and interpretation of dose-response relationships.

Experimental Protocols & Methodologies

Protocol 1: Assessing Impact on Th1/Th2 Cytokine Production *In Vitro*

  • Cell Culture: Establish cultures of relevant T-cell lines (e.g., allo-reactive T-cells for a Th1-dominant profile or ovalbumin-reactive T-cells for a Th2 profile) [1].
  • Drug Treatment: Treat cells with this compound across a concentration range (e.g., 1 µM, 10 µM) for a defined period, typically 48 hours [1].
  • Stimulation: Activate the T-cells using their specific antigen or a mitogen.
  • Cytokine Measurement: Collect culture supernatants after stimulation. Measure the concentrations of Th1 cytokines (e.g., IFN-γ, IL-2) and Th2 cytokines (e.g., IL-4, IL-5) using ELISA or a multiplex bead-based assay [1].
  • Data Analysis: Compare cytokine levels in treated vs. untreated (vehicle control) cells to determine selective suppression.

Protocol 2: Evaluating Efficacy in a Rodent Arthritis Model

  • Disease Induction: Induce adjuvant arthritis in rats (e.g., by injecting complete Freund's adjuvant) [1].
  • Dosing: Administer this compound orally via gavage. A documented effective dose is 6.25 mg/kg daily, suspended in a vehicle like 0.5% methylcellulose solution [1] [5].
  • Assessment:
    • Clinical Scoring: Monitor and score paw swelling regularly.
    • mRNA Analysis: At endpoint, extract RNA from target tissues (e.g., arthritic joint, spleen). Analyze the expression of cytokine mRNAs (e.g., IFN-γ) using reverse transcription-polymerase chain reaction (RT-PCR) [1].
    • Histopathology: Examine tissues for inflammatory infiltration and joint damage.

Pathway and Mechanism Visualizations

The following diagrams illustrate the core mechanisms of this compound.

1. This compound Immunomodulation and Metabolic Pathway

This diagram integrates the drug's mechanism of action with its unique metabolic feedback loop.

G cluster_immune Immune Response Modulation cluster_metabolism Hepatic Metabolism & Feedback TAK603 This compound (Oral Administration) Th1 Th1 Cell TAK603->Th1 Suppresses Th2 Th2 Cell TAK603->Th2 Minimal Effect Enzyme Metabolic Enzymes TAK603->Enzyme Metabolism IFNγ IFN-γ, IL-2 Th1->IFNγ Production IL4 IL-4, IL-5 Th2->IL4 Production Metabolite Demethylated Metabolite (M-I) Enzyme->Metabolite Metabolite->Enzyme Inhibits (Product Inhibition)

2. This compound Inhibition of the NF-κB Pathway

This diagram shows its potential molecular target within the inflammatory signaling cascade.

G InflammatoryStimulus Inflammatory Stimulus (e.g., TNF, IL-1) IKKComplex IKK Complex (IKKα / IKKβ) InflammatoryStimulus->IKKComplex IkB IκB (Inhibitor protein) IKKComplex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-Inflammatory Gene Transcription Nucleus->GeneTranscription TAK603 This compound TAK603->IKKComplex Inhibits

References

TAK-603 demethylated metabolite effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary cause of the nonlinear pharmacokinetics of TAK-603? The primary mechanism identified is product inhibition. The major demethylated metabolite of this compound, known as M-I, inhibits the further metabolism of the parent drug (this compound) itself. This means that as more M-I is produced, it slows down the body's ability to clear this compound, leading to nonlinear, or dose-dependent, pharmacokinetics [1] [2] [3].

  • What is the chemical identity of the M-I metabolite? M-I is identified as ethyl 4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate [4]. It is formed from this compound through a demethylation reaction.

  • What experimental models were used to confirm this mechanism? The product inhibition mechanism was confirmed through a combination of in vivo and in vitro studies in rats [2] [3]:

    • In vivo: Rats were continuously infused with M-I while being administered this compound. Bile-cannulated rat models were also used to interrupt the enterohepatic circulation of M-I.
    • In vitro: Studies using rat liver microsomes showed that both this compound and M-I competitively inhibited cytochrome P450 (CYP)-catalyzed nifedipine oxidation.
  • Does this compound have other relevant pharmacological activities? Yes, beyond its antirheumatic properties, this compound and related compounds have been found to possess bone resorption inhibitory effects, which are comparable or superior to reference compounds like justicidins [5].


Experimental Protocols & Data

Here are the detailed methodologies for the key experiments that elucidated the product inhibition mechanism.

In Vivo Pharmacokinetic Study in M-I-Infused Rats

This protocol assesses the direct effect of the M-I metabolite on the clearance of this compound [1] [4].

  • Objective: To determine the effect of steady-state concentrations of M-I on the total body clearance of this compound.
  • Animal Model: Rats.
  • Dosing:
    • M-I Infusion: Continuous intravenous (i.v.) infusion at rates of 5.3 and 16.0 mg/h/kg.
    • This compound Administration: Intravenous injection of 1 mg/kg of [14C]this compound (radiolabeled for tracking).
  • Sample Collection: Plasma samples are collected at predetermined time points after this compound administration.
  • Analysis: Plasma concentrations of unchanged this compound are measured to calculate pharmacokinetic parameters: Total Body Clearance (CL_tot), Elimination Rate Constant (λ), and Volume of Distribution (V_d).
In Vivo Study in Bile-Cannulated Rats

This protocol investigates the role of enterohepatic circulation in the systemic levels of M-I and its subsequent impact on this compound elimination [1] [4].

  • Objective: To evaluate the elimination of this compound when systemic M-I levels are reduced.
  • Animal Model: Bile-cannulated rats (a surgical procedure that diverts bile, and thus M-I being excreted in it, away from the intestines to prevent reabsorption).
  • Dosing: Intravenous injection of [14C]this compound at doses of 1 and 15 mg/kg.
  • Sample Collection: Plasma samples are collected over time.
  • Analysis: Plasma concentrations of both this compound and the M-I metabolite are measured. The data is fitted to a kinetic model based on product inhibition.
In Vitro Metabolic Inhibition Study

This protocol provides mechanistic insight into the interaction between this compound, M-I, and metabolic enzymes [2] [3].

  • Objective: To determine the inhibitory potential of this compound and M-I on cytochrome P450 (CYP) enzymes.
  • System: Rat liver microsomes.
  • Probe Reaction: Nifedipine oxidation (a classic CYP substrate reaction).
  • Procedure: Incubation of liver microsomes with nifedipine in the presence of varying concentrations of this compound or M-I.
  • Analysis: Measurement of the rate of nifedipine oxidation product formation. A decrease in the formation rate indicates competitive inhibition of the CYP enzymes by this compound or M-I.

Summary of Quantitative Data

The following tables consolidate the key quantitative findings from the search results.

Table 1: Effect of M-I Infusion on this compound Pharmacokinetics (1 mg/kg i.v. dose) [4] This table shows how increasing the infusion rate of M-I leads to higher steady-state plasma concentrations of M-I (C_ssM-I), which in turn significantly reduces the total body clearance (CL_tot) of this compound.

M-I Infusion Rate (mg/h/kg) Steady-State M-I Concentration (C_ssM-I, μg/mL) This compound CL_tot (L/h/kg) This compound V_d (L/kg)
0 (Control) 0 1.84 ± 0.21 2.26 ± 0.40
5.3 1.5 ± 0.3 0.89 ± 0.12 2.16 ± 0.23
16.0 5.8 ± 0.8 0.47 ± 0.06 2.21 ± 0.31

Table 2: Impact of Bile Cannulation on this compound Elimination [1] [4] This table demonstrates that by preventing the reabsorption of M-I via bile cannulation, the elimination of this compound is enhanced, particularly at a higher dose.

This compound Dose (mg/kg) Animal Model Key Finding
1 and 15 Bile-Cannulated Rats Increased elimination rate of this compound from plasma.
1 and 15 Bile-Cannulated Rats A kinetic model with product inhibition successfully fitted the plasma concentration-time profiles for both this compound and M-I at both doses.

Mechanism and Workflow Visualization

The diagram below illustrates the core mechanism of product inhibition and the experimental workflows used to study it.

G cluster_mechanism Mechanism of Product Inhibition cluster_workflow Experimental Workflow to Confirm Mechanism Parent This compound (Parent Drug) Enzyme CYP Enzyme Parent->Enzyme Metabolism Metabolite M-I (Demethylated Metabolite) Metabolite->Enzyme  Inhibits InVivo In Vivo Rat Studies Enzyme->Metabolite Formation Inactive Inactive Products Enzyme->Inactive InVitro In Vitro Microsome Studies Infusion M-I Infusion Study InVivo->Infusion Cannulation Bile Cannulation Study InVivo->Cannulation PK PK Analysis: ↓ Clearance with ↑ M-I Infusion->PK Cannulation->PK Incubate Incubate this compound/M-I with Liver Microsomes InVitro->Incubate Assay Nifedipine Oxidation Assay Incubate->Assay Result Result: Competitive Inhibition Assay->Result

Troubleshooting Guide

  • Unexpectedly High Plasma Concentrations of this compound at Higher Doses

    • Potential Cause: This is the expected result of product inhibition. As the dose increases, more M-I metabolite is generated, which in turn inhibits the clearance of this compound.
    • Action: Verify the finding by comparing the plasma concentration-time profiles at low and high doses. Develop a pharmacokinetic model that incorporates the product inhibition constant (K_i) of M-I for accurate prediction [1] [2].
  • Difficulty in Differentiating Parent Drug from Metabolite in Assays

    • Potential Cause: this compound and M-I have similar chemical structures.
    • Action: Use the specific analytical methods referenced in the studies, such as radiolabeled [14C]this compound and chromatographic techniques to clearly separate and quantify the parent drug and its metabolite [4].
  • In Vitro Inhibition Data Does Not Seem to Correlate with In Vivo Findings

    • Potential Cause: The in vitro system may not fully capture the complex in vivo environment, including the contribution of enterohepatic circulation to metabolite exposure.
    • Action: Consider using the bile-cannulated rat model to directly assess the impact of interrupting M-I's reabsorption on this compound clearance. This provides a direct in vivo link to the product inhibition hypothesis [1].

References

TAK-603 intravenous vs oral administration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic challenge associated with TAK-603? this compound exhibits nonlinear pharmacokinetics in animal models. This means that its clearance from the body is dose-dependent; as the dose increases, the body's ability to eliminate the drug becomes saturated, leading to a disproportionate increase in drug exposure [1] [2].

Q2: What is the proposed mechanism behind this nonlinearity? Research suggests the primary mechanism is not simple saturation of metabolic enzymes. Instead, product inhibition is considered the most likely factor. A major demethylated metabolite of this compound, known as M-I, appears to competitively inhibit the further metabolism of the parent drug, creating a self-inhibiting cycle [1] [2].

Q3: Are there general strategies for optimizing oral formulations of poorly soluble drugs? Yes, a key consideration is the solubility-permeability interplay. When using solubility-enabling formulations (e.g., surfactants, lipids), it is crucial to evaluate the formulation's effect not just on solubility, but also on the drug's permeability through the intestinal wall. A successful formulation should increase solubility without compromising permeability [3].

Q4: How can genetic factors influence dosing strategies for different drug formulations? While not specific to this compound, studies on drugs like tacrolimus highlight the importance of pharmacogenetics. For instance, a patient's CYP3A5 genotype can significantly affect drug clearance and exposure, necessitating different dose conversion ratios when switching between an immediate-release and an extended-release formulation [4]. This underscores the need for personalized medicine in drug development.

Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Nonlinear Pharmacokinetics

This guide is based on the in vivo and in vitro methods used to elucidate the nonlinearity of this compound [1] [2].

  • Objective: To identify the mechanism of nonlinear pharmacokinetics observed with this compound.
  • Experimental Protocol:
    • In Vivo Disposition Study:
      • Animals: Use rats (or other relevant animal models).
      • Dosing: Administer 14C-labeled this compound ([14C]this compound) intravenously at multiple dose levels (e.g., 1, 5, and 15 mg/kg).
      • Data Collection: Collect serial blood samples over time.
      • Analysis: Calculate pharmacokinetic parameters (Clearance - CL, Volume of Distribution - Vd, Area Under the Curve - AUC) for the unchanged drug at each dose level.
    • In Vitro Metabolism Study:
      • System: Use rat liver microsomes.
      • Inhibition Assay: Incubate this compound and its major metabolite (M-I) separately with a marker CYP enzyme substrate (e.g., nifedipine for CYP-catalyzed oxidation).
      • Analysis: Determine the IC50 values and type of inhibition (e.g., competitive) to assess if the metabolite inhibits the metabolism of the parent drug.

The following diagram illustrates the key experimental workflow and the proposed product inhibition mechanism for this compound nonlinear pharmacokinetics:

G Start Observed Nonlinear PK InVivo In Vivo Disposition Study Start->InVivo InVitro In Vitro Metabolism Study Start->InVitro Finding1 Key Finding: Dose-dependent ↓ clearance but first-order disappearance InVivo->Finding1 Finding2 Key Finding: Metabolite M-I competitively inhibits CYP InVitro->Finding2 Mechanism Proposed Mechanism: Product Inhibition Finding1->Mechanism Finding2->Mechanism

Guide 2: A Framework for Oral Formulation Optimization

This guide provides a general approach for developing oral formulations for lipophilic drugs like this compound, based on modern biopharmaceutic principles [3].

  • Objective: To develop an oral formulation that enhances solubility without negatively impacting intestinal permeability.
  • Experimental Protocol:
    • Formulation Screening:
      • Prepare a library of solubility-enabling formulations (e.g., lipid-based, polymeric nanoparticles, surfactants, solid dispersions).
      • Test each formulation for its capacity to increase the apparent solubility of the drug.
    • Parallel Solubility-Permeability Assessment:
      • Use models like parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell monolayers.
      • For each formulation that increases solubility, measure its effect on the apparent permeability (Papp) of the drug.
    • Data Analysis and Selection:
      • Classify the results into the three interplay patterns: Trade-off (solubility ↑, permeability ↓), Advantageous (solubility ↑, permeability unchanged), or Optimal (both solubility and permeability ↑).
      • Prioritize formulations that show an Advantageous or Optimal interplay pattern for further in vivo studies.

The diagram below outlines the decision-making workflow for optimizing oral formulations by considering the critical solubility-permeability interplay:

G Start Oral Formulation Development for Lipophilic Drug Screen 1. Screen Solubility-Enabling Formulations Start->Screen Assess 2. Assess Apparent Permeability (PAMPA, Caco-2) Screen->Assess Analyze 3. Analyze Solubility-Permeability Interplay Assess->Analyze Pattern1 Pattern A: Trade-off (Solubility ↑, Permeability ↓) Analyze->Pattern1 Pattern2 Pattern B: Advantageous (Solubility ↑, Permeability ) Analyze->Pattern2 Pattern3 Pattern C: Optimal (Solubility ↑, Permeability ↑) Analyze->Pattern3

Summary of Quantitative Data from Literature

The table below summarizes the key quantitative findings from the identified study on this compound.

Parameter Finding Experimental Context
Dose Levels 1, 5, 15 mg/kg Intravenous administration in rats [1].
Clearance (CL) Significantly decreased with increasing dose. Evidence of saturation in elimination processes [1] [2].
Volume of Distribution (Vd) No remarkable alteration with dose. Suggests nonlinearity is driven by elimination, not distribution [1].
Inhibition Type Competitive inhibition of CYP. Observed for both this compound and its metabolite M-I in vitro [1].

Key Considerations for Researchers

Given the limited specific data on this compound, advancing research would require:

  • Exploring Modern Formulation Technologies: Investigate advanced oral delivery systems mentioned in [3], such as lipid-based formulations or solid dispersions, which are designed to enhance the solubility and bioavailability of lipophilic compounds.
  • Incorporating Pharmacogenomics: As highlighted by the tacrolimus example [4], consider the impact of genetic polymorphisms (e.g., in CYP3A4/5) on the metabolism and exposure of this compound, which could be critical for personalized dosing.
  • Consulting Patent Literature: For specific formulation compositions, searching patent databases (like the one referenced in [5]) may provide more technical details not found in journal articles.

References

TAK-603 overcoming nonlinear pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism: Product Inhibition

The table below summarizes the key evidence supporting the product inhibition mechanism.

Evidence Type Key Finding Experimental Details Citation
In Vivo (Rat) Dose-dependent ↓ in total body clearance of TAK-603; no significant change in volume of distribution. IV doses: 1, 5, and 15 mg/kg. [1] [2]
In Vitro (Microsomes) Metabolite M-I competitively inhibits CYP-catalyzed nifedipine oxidation. Using rat liver microsomes. [1]
In Vivo (Rat, M-I Infusion) ↓ Total body clearance of this compound correlated with steady-state plasma concentration of M-I. Co-administered M-I via IV infusion at 5.3 and 16.0 mg/h/kg. [3] [4]
In Vivo (Bile Cannulation) Faster elimination of this compound when enterohepatic circulation of M-I was interrupted. IV dose of 1 and 15 mg/kg in bile-cannulated rats. [3]

The following diagram illustrates this metabolic relationship and its kinetic consequences.

Essential Experimental Protocols

To investigate this compound's nonlinear PK, you can adapt these key methodologies from the foundational studies.

In Vitro Metabolic Inhibition Assay

This protocol assesses the potential for metabolite M-I to inhibit CYP enzymes.

  • Objective: Determine if M-I competitively inhibits the metabolism of a probe substrate (e.g., nifedipine) in liver microsomes.
  • Materials:
    • Rat or human liver microsomes.
    • This compound and its synthesized metabolite M-I.
    • Probe substrate: Nifedipine.
    • Cofactor: NADPH-generating system.
    • Stop solution: Acetonitrile or methanol.
    • Analytical instrument: HPLC or LC-MS/MS.
  • Procedure:
    • Incubation Setup: Prepare microsomal incubations containing the probe substrate (nifedipine) at varying concentrations.
    • Inhibitor Addition: Add increasing concentrations of M-I or this compound to the incubations.
    • Initiate Reaction: Start the reaction by adding the NADPH-generating system. Incubate at 37°C.
    • Terminate Reaction: Stop the reaction with an organic solvent at predetermined time points.
    • Analysis: Quantify the formation rate of the probe metabolite (e.g., oxidized nifedipine) using HPLC or LC-MS/MS.
    • Kinetics: Plot the data on a Lineweaver-Burk plot to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive).
In Vivo Rat Model with Metabolite Infusion

This study design directly tests the impact of circulating M-I on this compound clearance.

  • Objective: Evaluate the effect of systemic M-I exposure on the pharmacokinetics of this compound.
  • Animal Model: Rats with intravenous cannulations for infusion and sampling.
  • Materials:
    • [14C]-labeled this compound for tracing.
    • Synthesized M-I metabolite.
    • Saline or vehicle for infusion.
    • Blood collection tubes (heparinized).
  • Procedure:
    • M-I Infusion: Continuously infuse M-I intravenously at fixed rates (e.g., 5.3 and 16.0 mg/h/kg) to achieve steady-state plasma concentrations.
    • This compound Dosing: Administer a low, non-saturating IV dose (e.g., 1 mg/kg) of [14C]this compound during the M-I infusion.
    • Serial Blood Sampling: Collect blood samples at predetermined time points post-TAK-603 dose.
    • Sample Analysis: Process plasma and quantify concentrations of unchanged this compound and M-I using a validated method (e.g., the double column-switching HPLC method developed for human serum can be adapted for rat plasma) [5].
    • PK Analysis: Calculate pharmacokinetic parameters (CLtot, Vd, AUC, t1/2) for this compound and compare them against a control group without M-I infusion.

The workflow for this key in vivo experiment is outlined below.

G Start Establish Rat Model (IV Cannulation) A Initiate M-I Metabolite IV Infusion (Fixed Rates: 5.3, 16.0 mg/h/kg) Start->A B Administer IV Dose of [14C]this compound (e.g., 1 mg/kg) A->B C Collect Serial Blood Samples over Time Course B->C D Process Plasma C->D E Quantify this compound & M-I (Adapted HPLC Method) D->E F Analyze PK Parameters (CLtot, AUC, t½) E->F

Frequently Asked Questions (FAQs)

  • Q1: Why does the clearance of this compound decrease with increasing dose, but the disappearance from plasma still appears to follow first-order kinetics?

    • A: This occurs because the nonlinearity is not due to simple saturation of the metabolizing enzymes by the parent drug alone. Instead, the major metabolite M-I accumulates at higher doses and competitively inhibits the CYP enzymes responsible for this compound's metabolism. This "product inhibition" introduces a time-dependent, concentration-dependent suppression of clearance that can still manifest as an apparent first-order process [1].
  • Q2: My analytical method cannot distinguish this compound from its metabolite M-I. How can I improve it?

    • A: The published double column-switching HPLC method for human serum can be a reference. This method was specifically developed to simultaneously quantify this compound, M-I, and another minor metabolite (M-III) in serum with a quantitation limit of 1 ng/mL. It involves liquid-liquid extraction with additives like pyrogallol and propylene glycol to ensure quantitative recovery, followed by a sophisticated two-dimensional HPLC separation to resolve the analytes [5].
  • Q3: Are the nonlinear pharmacokinetics of this compound driven by absorption or distribution processes?

    • A: The evidence suggests distribution is not a major factor. The apparent volume of distribution (Vd) did not change significantly with increasing doses. The primary mechanism points to saturation in the elimination processes, specifically metabolism, due to product inhibition [1] [2]. While the search results do not directly implicate absorption for this compound, other drugs can exhibit nonlinearity from saturable intestinal efflux by P-glycoprotein [6].

References

TAK-603 research challenges and solutions

Author: Smolecule Technical Support Team. Date: February 2026

Overview of TAK-603 Research Status

This compound is an orally active antirheumatic agent that has been investigated for its potential in treating adjuvant arthritis [1] [2]. Its primary known mechanism of action is the selective suppression of Th1-type cytokine production, including key signaling molecules like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without significantly affecting Th2-type cytokines [1].

The table below summarizes the main research challenges identified in the available literature:

Challenge Category Specific Issue / Observation Proposed Explanation / Mechanism
Nonlinear Pharmacokinetics [3] Total body clearance decreases with increasing dose in rats (1, 5, 15 mg/kg). Disappearance from circulation is dose-dependent. Saturation of elimination processes and product inhibition, where a major demethylated metabolite (M-I) inhibits the further metabolism of the parent drug [3].
Cytokine Specificity [1] Suppresses Th1 cytokines (IFN-γ, IL-2) but not Th2 cytokines (IL-4, IL-5) in established T-cell lines and clones. The drug's action is consistent with a selective effect on the cellular immunity pathways where Th1 cytokines are dominant [1].
Disease Model Efficacy [1] Effective in adjuvant arthritis rats (Th1-dominant), but has little effect in type-II collagen-induced arthritis models (Th2-dominant). Efficacy is closely tied to the specific immunopathology of the disease model, underscoring the importance of the Th1/Th2 balance [1].

Experimental Protocols from Literature

Here are the key experimental methodologies related to the challenges above, as described in the research.

In Vivo Protocol: Efficacy in Adjuvant Arthritis Rats [1]
  • Animal Model: Adjuvant Arthritis (AA) rats.
  • Dosing: this compound was administered orally at 6.25 mg/kg per day.
  • Vehicle: The compound was dissolved in a 0.5% methylcellulose solution [2].
  • Key Outcome Measurements:
    • Inhibition of arthritic paw swelling.
    • Reduction in the mRNA expression of IFN-γ in the arthritic joint and spleen, as measured by RT-PCR.
In Vitro Protocol: Cytokine Production in T-Cell Lines [1]
  • Cell Models: Utilized Th1-dominant (allo-reactive, mite antigen-reactive) and Th2-dominant (ovalbumin-reactive) T-cell lines and clones from mice.
  • This compound Treatment: Cells were treated with this compound at concentrations of 1 µM and 10 µM for 48 hours [2].
  • Key Outcome Measurements:
    • Suppression of IFN-γ production in Th1 cell lines.
    • Little to no effect on IL-4 production in Th2 cell lines.
In Vitro Protocol: Investigating Metabolic Inhibition [3]
  • System: Rat liver microsomes.
  • Assay: Investigation of CYP-catalyzed nifedipine oxidation.
  • Findings:
    • This compound competitively inhibited the oxidation reaction.
    • Its major demethylated metabolite, M-I, also competitively inhibited the same pathway, providing evidence for the product-inhibition theory.

This compound Mechanism of Action

The following diagram illustrates the selective immunomodulatory mechanism of this compound as understood from the literature, which is crucial for contextualizing its research challenges.

G TAK603 This compound (Oral Administration) ImmuneResponse Th1-type Immune Response TAK603->ImmuneResponse Suppresses ArthritisModel Efficacy in Adjuvant Arthritis Model TAK603->ArthritisModel Leads to Th1Cytokines Production of Th1 Cytokines ImmuneResponse->Th1Cytokines Th2Cytokines Production of Th2 Cytokines ImmuneResponse->Th2Cytokines No Significant Effect IFN_gamma IFN-γ Th1Cytokines->IFN_gamma IL_2 IL-2 Th1Cytokines->IL_2 IL_4 IL-4 Th2Cytokines->IL_4 IL_5 IL-5 Th2Cytokines->IL_5

Suggested Research Directions

Given the limited and dated information, here are some approaches to advance your work on this compound:

  • Investigate Modern Alternatives: Consider that this compound appears to be a research compound from the 1990s. The field of immunology and kinase-targeted therapies has advanced significantly [4]. Research efforts might be more productive if focused on contemporary targets and pathways.
  • Conduct Foundational Characterization: Modern research would require a full re-characterization of the compound using current standards. This includes establishing its pharmacokinetic (PK) and pharmacodynamic (PD) profile, identifying its molecular target with techniques like affinity chromatography or CRISPR screening, and testing its effects in human cell systems.
  • Consult Broader Literature: Look for reviews on general challenges in kinase-inhibitor development, such as drug resistance and toxicity [4], as these are common hurdles that may provide useful analogies for troubleshooting.

References

TAK-603: Historical Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The data for TAK-603 comes from pre-clinical studies in animal models of rheumatoid arthritis from the 1990s. The table below summarizes its documented mechanisms and effects.

Drug Name Class Key Experimental Findings Study Models (Year)

| This compound | Novel antirheumatic (historical candidate) | - Selectively suppresses Th1-type cytokines (IFN-γ, IL-2) [1].

  • Reduces disease-causative T-cells in vivo [2].
  • Effective in adjuvant arthritis (AA) rats; little effect in collagen-induced arthritis (CIA) models [1] [2]. | - Adjuvant arthritis (AA) rats [2].
  • Collagen-induced arthritis (CIA) rats [1].
  • T-cell lines and clones (in vitro) [1] (1997) |

Efficacy of Contemporary DMARDs

The following table summarizes efficacy data for currently used DMARDs, derived from network meta-analyses of modern randomized controlled trials (RCTs). These are typically measured by the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), where higher numbers indicate greater improvement.

Drug Name Class / Target Key Efficacy Findings (from Network Meta-Analyses)
Tocilizumab [3] [4] IL-6 inhibitor Ranks highly for improving ACR50 and DAS28 scores; effective in difficult-to-treat RA [4].
Sarilumab [3] IL-6 inhibitor Performs well in both efficacy and safety rankings [3].
Infliximab + MTX [5] TNF inhibitor Ranked highest for efficacy (ACR50) among combination therapies with methotrexate (MTX) [5].
Etanercept + MTX [5] TNF inhibitor Demonstrated the highest combined ranking for both efficacy and safety in combination therapy [5].
Baricitinib [4] [6] JAK inhibitor Effective in reducing pain and disease activity; shows promise in difficult-to-treat RA [4] [6].
Upadacitinib [6] JAK inhibitor Effective in reducing pain compared to TNF inhibitors like adalimumab [6].
Rituximab [4] Anti-CD20 Generally considered one of the safest drugs for difficult-to-treat RA [4].

This compound Experimental Protocols

The key findings on this compound were derived from the following experimental methodologies:

  • In Vitro Cytokine Analysis: Established mouse T-cell lines with Th1- or Th2-dominant profiles were used. After stimulation with specific antigens, the concentrations of cytokines (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatant were measured with or without this compound treatment to assess its selective effect on Th1 cytokines [1].
  • In Vivo Animal Models:
    • Adjuvant Arthritis (AA): Lewis rats were injected with M. tuberculosis in liquid paraffin. This compound was administered orally. Disease progression was monitored, and cytokine mRNA expression in joints and spleens was analyzed [1] [2].
    • Adoptive Transfer of AA: Splenocytes were isolated from donor AA rats (treated with this compound or vehicle) and cultured. These cells were then transferred into naive syngeneic rats to evaluate the arthritis-causing potential of T-cells from treated donors [2].
  • Limiting Dilution Assay (LDA): This technique was used to quantify the frequency of disease-causative antigen-reactive T-cells in the spleens of AA or EAE rats treated with this compound or a vehicle [2].

This compound's Signaling Pathway

Based on the experimental data, the following diagram illustrates the proposed mechanism of action for this compound. It primarily targets the cellular immunity pathway involved in certain autoimmune arthritis models.

Diagram: Proposed Selective Th1 Suppression by this compound. This compound selectively inhibits the production of Th1-type cytokines (IFN-γ, IL-2), which are dominant in cellular immunity pathways like adjuvant arthritis, while showing minimal effect on Th2-type cytokines (IL-4, IL-5) associated with humoral immunity [1] [2].

Key Interpretations & Limitations

  • This compound's Profile: Pre-clinical data suggests this compound was a novel agent with a targeted immunomodulatory mechanism, distinct from conventional csDMARDs of its time. Its efficacy was highly model-dependent [1] [2].
  • Clinical Translation Gap: The promising animal model data for this compound from the 1990s was not followed by published results from human clinical trials in the available search results, indicating it likely did not advance to clinical use.
  • Modern DMARD Landscape: Current RA treatment has shifted to biologic DMARDs (like TNFi, IL-6Ri) and targeted synthetic DMARDs (like JAK inhibitors), which have a robust evidence base from numerous RCTs and network meta-analyses supporting their efficacy and guiding clinical choice [3] [5] [4].

References

TAK-603 selective Th1 suppression vs Th2

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Key Findings

Attribute Description
Drug Name TAK-603
Modality Small Molecule [1]
Primary Indication (Research) Rheumatoid Arthritis (investigational) [2] [3] [4]
Key Mechanism Selective suppression of Th1 cytokine production (IFN-γ, IL-2); minimal effect on Th2 cytokines (IL-4, IL-5) [2] [3]
Pharmacokinetics Exhibits nonlinear pharmacokinetics in rats and humans, influenced by product-inhibition from its major metabolite [4] [5]
Experimental Model Th1 Cytokine Suppression Th2 Cytokine Effect In Vivo Efficacy
Mouse Th1 Cell Lines Suppressed IFN-γ and IL-2 production [2] [3] No suppression of IL-4 or IL-5 [2] [3] -
Adjuvant Arthritis Rats Reduced IFN-γ and IL-2 mRNA in joints and spleen [2] [3] Th2 cytokines were more dominant in this model [2] [3] Effective (6.25 mg/kg/day, orally) [2] [3]
Type-II Collagen-Induced Arthritis Th1-dominant cytokine production not observed [2] [3] Th2 cytokines were more important [2] [3] Little to no effect [2] [3]

Experimental Protocols from Key Studies

For researchers looking to replicate or understand the foundational studies, here is a summary of the key methodologies used.

  • In Vitro T-Cell Cytokine Production [2] [3]

    • Cell Culture: Established Th1-dominant (BALB/c mouse alloreactive T cells and C57BL mouse mite antigen-reactive T cells) and Th2-dominant (BALB/c mouse ovalbumin-reactive T cells) T-cell lines and clones.
    • Treatment: Cells were treated with this compound.
    • Cytokine Measurement: Production of Th1 cytokines (IFN-γ, IL-2) and Th2 cytokines (IL-4, IL-5) was measured to assess the drug's effect.
  • In Vivo Adjuvant Arthritis Model [2] [3]

    • Animal Model: Adjuvant arthritis was induced in rats.
    • Drug Administration: Rats were treated orally with this compound at a dose of 6.25 mg/kg/day.
    • Analysis: The progression of arthritis was monitored. Expression of cytokine mRNA in arthritic joints and spleens was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) to evaluate the local and systemic immunological effects.

Th1 vs. Th2 Biology & this compound's Mechanism

The following diagram illustrates the fundamental differences between Th1 and Th2 cells and where this compound exerts its selective effect.

Naive_CD4 Naive CD4+ T Cell Th1 Th1 Cell Naive_CD4->Th1 Induced by IL-12, IFN-γ Th2 Th2 Cell Naive_CD4->Th2 Induced by IL-4 Th1_Master Master Regulator: T-bet Th1->Th1_Master Th1_Cytokines Key Cytokines: IFN-γ, IL-2, TNF-α Th1_Master->Th1_Cytokines Th1_Function Functions: Cell-mediated immunity against intracellular pathogens (Can drive autoimmunity) Th1_Cytokines->Th1_Function Th2_Master Master Regulator: GATA3 Th2->Th2_Master Th2_Cytokines Key Cytokines: IL-4, IL-5, IL-13 Th2_Master->Th2_Cytokines Th2_Function Functions: Humoral immunity against parasites (Associated with allergies) Th2_Cytokines->Th2_Function TAK603 This compound Action (Selective Suppression) TAK603->Th1_Cytokines Suppresses

As the diagram shows, Th1 and Th2 cells are subsets of helper T cells that develop from a common precursor and are defined by their unique cytokine profiles and functions [6]. This compound selectively targets the Th1 pathway, suppressing the production of its signature cytokines, which is consistent with its efficacy in animal models of disease where cellular (Th1-driven) immunity is central [2] [3].

Interpretation & Research Context

  • Mechanistic Insight: The selective Th1 suppression provides a clear rationale for this compound's efficacy in adjuvant arthritis (a Th1-dominant model) and its lack of efficacy in the type-II collagen-induced model (where Th2 responses are more critical) [2] [3]. This highlights the importance of understanding the immune pathology of a disease for targeted therapy.
  • Pharmacokinetic Consideration: The nonlinear pharmacokinetics and product-inhibition of this compound's metabolism [4] [5] are critical factors for researchers to consider in dose selection and experimental design, as they can lead to unexpected exposure levels.

References

TAK-603 Th1 inhibition compared to other immunomodulators

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 Profile and Mechanism of Action

This compound is an experimental small molecule agent initially investigated for the treatment of rheumatoid arthritis [1] [2]. Its defining characteristic is the selective suppression of T helper type 1 (Th1) immune responses.

  • Mechanism of Action: this compound is characterized as a selective Th1 cytokine inhibitor [3] [4]. Evidence from animal and cellular models shows it suppresses the production of key Th1 cytokines, specifically interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without inhibiting Th2 cytokines like IL-4 and IL-5 [3] [4] [1]. This action is consistent with its efficacy in animal models where cellular immunity is dominant [3].
  • Key Molecular Target: DrugBank identifies Interferon gamma (IFN-γ) as a direct target, with this compound acting as a modulator [1].

The following diagram illustrates the proposed mechanism by which this compound selectively inhibits the Th1 pathway.

G cluster_0 Antigen Antigen Naive CD4+ T Cell Naive CD4+ T Cell Antigen->Naive CD4+ T Cell Th1 Cell Th1 Cell Naive CD4+ T Cell->Th1 Cell  Differentiation Th2 Cell Th2 Cell Naive CD4+ T Cell->Th2 Cell  Differentiation IFN-γ / IL-2 IFN-γ / IL-2 Th1 Cell->IFN-γ / IL-2 T-bet T-bet Th1 Cell->T-bet IL-4 / IL-5 IL-4 / IL-5 Th2 Cell->IL-4 / IL-5 GATA-3 GATA-3 Th2 Cell->GATA-3 Cellular Immunity Cellular Immunity IFN-γ / IL-2->Cellular Immunity Humoral Immunity Humoral Immunity IL-4 / IL-5->Humoral Immunity This compound This compound This compound->IFN-γ / IL-2  Suppresses IL-12 IL-12 IL-12->Th1 Cell IL-4 IL-4 IL-4->Th2 Cell

Comparative Analysis with Other Immunomodulators

The table below compares this compound's profile with other immunomodulatory strategies mentioned in the search results, highlighting differences in mechanism, target, and application.

Immunomodulator Mechanism / Type Primary Target / Effect Key Experimental Model / Context Reported Efficacy / Outcome
This compound Small Molecule Selective suppression of Th1 cytokines (IFN-γ, IL-2); spares Th2 [3] [4] Adjuvant-induced arthritis (rats) [3] Inhibited progression; reduced Th1 cytokine mRNA in joints/spleen [3]
IL-10-modulated DCs Cell Therapy (Dendritic Cells) Alters Th1/Th2 balance; induces IL-5/IL-10 producing T cells [5] Collagen-induced arthritis (mice) [5] Inhibited arthritis induction; reduced IgG2a:IgG1 antibody ratio [5]
Dexamethasone-modulated DCs Cell Therapy (Dendritic Cells) Affects antibody response non-specifically; does not alter IL-5 vs. IFN-γ ratio [5] Collagen-induced arthritis (mice) [5] Inhibited arthritis induction via a distinct, non-Th1-shifting mechanism [5]

| Anti-IL-17 mAbs (e.g., Secukinumab) | Biologic (Monoclonal Antibody) | Neutralizes IL-17A, a key cytokine from Th17 cells; different pathway from Th1 [6] | Plaque Psoriasis (Human) [6] | Approved for moderate-to-severe disease [6] |

Key Experimental Protocols for this compound

The foundational data on this compound comes from specific and reproducible experimental models. Here are the methodologies for key experiments cited in this guide.

In Vitro T Cell Cytokine Production Assay
  • T Cell Lines: Established Th1-dominant (e.g., BALB/c mouse alloreactive T cells, C57BL mouse mite antigen-reactive T cells) and Th2-dominant (BALB/c mouse ovalbumin-reactive T cells) lines [3].
  • Intervention: Cell lines were treated with this compound [3].
  • Measurement: Cytokine levels in the culture supernatant were quantified. The production of IFN-γ and IL-2 (Th1) and IL-4 and IL-5 (Th2) was specifically measured [3].
  • Outcome: this compound suppressed IFN-γ and IL-2 production but did not inhibit IL-4 and IL-5 [3].
In Vivo Adjuvant-Induced Arthritis Model
  • Animal Model: Arthritis was induced in rats using adjuvant [3].
  • Treatment: Arthritic rats were administered this compound orally at 6.25 mg/kg/day [3].
  • Analysis: Cytokine mRNA expression in the arthritic joints and spleen was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) [3].
  • Outcome: Treated rats showed significantly lower expression of Th1 cytokine mRNA at both local (joint) and systemic (spleen) levels, paralleling the inhibition of disease progression [3].

Research Implications and Context

The selective Th1 inhibition by this compound presents a distinct mechanism compared to other strategies. Its effectiveness in adjuvant arthritis (a Th1-dominant model) but not in type-II collagen-induced arthritis (where Th2 cytokines are more prominent) strongly supports its targeted mechanism of action [3]. This specificity is valuable for researchers investigating Th1-driven pathologies.

However, the contemporary immunology landscape has expanded beyond the Th1/Th2 paradigm with the discovery of the Th17 cell lineage [6]. Many modern biologic therapies, such as anti-IL-17 monoclonal antibodies, target this pathway, which is dominant in conditions like psoriasis [6]. The following diagram summarizes this broader T-helper cell differentiation landscape and key therapeutic targets.

G Naive CD4+ T Cell Naive CD4+ T Cell Th1 Cell Th1 Cell Naive CD4+ T Cell->Th1 Cell Th2 Cell Th2 Cell Naive CD4+ T Cell->Th2 Cell Th17 Cell Th17 Cell Naive CD4+ T Cell->Th17 Cell T-bet T-bet Th1 Cell->T-bet IFN-γ, IL-2 IFN-γ, IL-2 Th1 Cell->IFN-γ, IL-2 GATA-3 GATA-3 Th2 Cell->GATA-3 IL-4, IL-5, IL-13 IL-4, IL-5, IL-13 Th2 Cell->IL-4, IL-5, IL-13 Pathogenic Th17 Cell Pathogenic Th17 Cell Th17 Cell->Pathogenic Th17 Cell RORγt RORγt Th17 Cell->RORγt IL-17, IL-22 IL-17, IL-22 Pathogenic Th17 Cell->IL-17, IL-22 IFN-γ, IL-12 IFN-γ, IL-12 IFN-γ, IL-12->Th1 Cell IL-4 IL-4 IL-4->Th2 Cell TGF-β, IL-6 TGF-β, IL-6 TGF-β, IL-6->Th17 Cell IL-1β, IL-23 IL-1β, IL-23 IL-1β, IL-23->Pathogenic Th17 Cell This compound This compound This compound->IFN-γ, IL-2 Anti-IL-17 mAbs Anti-IL-17 mAbs Anti-IL-17 mAbs->IL-17, IL-22

Research Considerations and Next Steps

  • Specificity vs. Breadth: this compound offers a precise tool for Th1-driven diseases, whereas other agents like dexamethasone-modulated DCs work through broader, non-specific mechanisms, and biologics like anti-IL-17 mAbs target entirely different pathways [5] [6].
  • Therapeutic Niche: Its potential application in graft-versus-host disease [7] suggests a research niche in conditions where tempering cellular (Th1) immunity is desired without completely suppressing adaptive immunity.
  • Data Limitation: Please note that the most recent data found for this compound itself is from the late 1990s and early 2000s. Its current development status is unclear.
  • Check Clinical Trial Registries: Search databases like ClinicalTrials.gov for any recent or ongoing studies involving this compound.
  • Explore Recent Reviews: Look for systematic reviews on novel immunomodulators or targeted therapies for rheumatoid arthritis.
  • Investigate Newer Agents: Research the profiles of JAK inhibitors and other advanced biologics to build a modern comparison framework.

References

Mechanism of Action: TAK-603 vs. NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

The core difference lies in their therapeutic targets. TAK-603 is an immunomodulator that selectively targets T-cell cytokines, whereas NSAIDs primarily inhibit cyclooxygenase (COX) enzymes to provide symptomatic relief.

Drug / Drug Class Primary Mechanism of Action Proposed Cartilage Protective Effect
This compound Selective suppression of Th1-type cytokine production (e.g., IFN-γ, IL-2) [1]. Indirectly inhibits arthritis progression by modulating the underlying destructive immune response [1].
NSAIDs (e.g., Etoricoxib, Diclofenac, Naproxen) Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin production and providing anti-inflammatory and analgesic effects [2]. Mixed evidence. Some studies suggest a modest association with reduced cartilage damage progression, potentially more pronounced in patients with an inflammatory phenotype [3]. Other evidence indicates no long-term benefit and potential worsening of joint inflammation over time [4].

This compound Experimental Data & Protocol

The key evidence for this compound's mechanism comes from a 1997 preclinical study on adjuvant-induced arthritis in rats [1].

  • Experimental Workflow: The following diagram outlines the key in vitro and in vivo experiments conducted in the study.

G A Establish Th1/Th2 Cell Lines B In Vitro: Treat with this compound A->B C Measure Cytokine Production B->C D Induce Adjuvant Arthritis in Rat Model E In Vivo: Administer this compound (6.25 mg/kg/day, per os) D->E F Analyze Cytokine mRNA Expression (RT-PCR) in Joint & Spleen E->F G Assess Arthritis Progression F->G

  • Key Findings:
    • In Vitro: this compound suppressed production of the Th1 cytokines interferon-gamma (IFN-γ) and interleukin-2 (IL-2) in specific T-cell lines and clones, but did not suppress Th2 cytokines (IL-4, IL-5) [1].
    • In Vivo: In the adjuvant arthritis model, a Th1-dominant cytokine profile was observed, and its progression paralleled the disease. Treatment with this compound significantly reduced the expression of these cytokine mRNAs both locally in the arthritic joint and systemically in the spleen, correlating with inhibition of disease progression [1].

NSAIDs: Efficacy, Safety, and Cartilage Effects

Recent research provides a nuanced view of NSAIDs, focusing not just on symptom relief but also on structural disease progression and safety.

  • Clinical Efficacy for Symptoms: A 2025 Bayesian network meta-analysis of 31 randomized controlled trials found that several NSAIDs, including Etoricoxib, Naproxen, and Diclofenac, were effective at improving standard clinical scores (WOMAC pain, function, and stiffness) in patients with knee osteoarthritis compared to a placebo [2] [5].
  • Safety Profiles: The same analysis highlighted differing safety profiles. For instance, Etoricoxib was associated with a significantly increased incidence of cardiovascular adverse events, while Ketoprofen was noted for having fewer gastrointestinal adverse events [2].
  • Mixed Evidence on Cartilage and Inflammation:
    • A 2025 observational study using MRI data from the Osteoarthritis Initiative (OAI) found that NSAID use was not associated with reduced synovitis (joint inflammation) over four years. However, it did show a modest association with slower progression of cartilage damage, particularly in individuals with a pre-existing inflammatory phenotype [3].
    • Conversely, another OAI-based study presented in 2022 concluded that NSAID use provided no long-term benefit and was linked to worsening synovitis and poorer cartilage quality over a four-year follow-up [4]. This suggests that the pain relief from NSAIDs might enable increased physical activity that could exacerbate inflammation, or that their anti-inflammatory action is insufficient to halt the degenerative process in the joint [4].

Conclusion and Research Implications

For researchers and drug development professionals, the comparison reveals two distinct therapeutic strategies:

  • This compound represents a targeted, disease-modifying approach. Its mechanism aims to intervene in the specific immune dysregulation that drives joint destruction in certain types of arthritis, like rheumatoid arthritis (RA). However, the available data is preclinical and dated.
  • NSAIDs remain a cornerstone of symptomatic management. While some evidence hints at potential structure-modifying effects in specific patient subgroups, the overall data is conflicting, and long-term use may be associated with worsened inflammation and significant safety concerns [2] [3] [4].

The available evidence does not allow for a direct, quantitative comparison of cartilage protection between this compound and NSAIDs in a clinical osteoarthritis setting. Future research would require head-to-head preclinical studies and clinical trials investigating immunomodulators with cartilage-specific imaging biomarkers to fully evaluate their potential.

References

TAK-603 cellular immunity effect vs humoral immunity

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603: Cellular vs. Humoral Immunity Effects

The table below summarizes the core findings regarding this compound's mechanism of action based on experimental data:

Aspect Effect of this compound Supporting Experimental Data
Cellular Immunity Suppressive Suppresses Th1-type cytokine production (IFN-γ, IL-2) [1] [2]. Reduces frequency of antigen-reactive T-cells [3]. Inhibits progression of adjuvant arthritis [1] [2].
Th1/Th2 Balance Shifts Balance Selectively inhibits Th1-cell lines; no suppression of Th2 cytokines (IL-4, IL-5) [1] [2].
Humoral Immunity Not Explicitly Reported Available studies focus on T-cell and cytokine responses; specific systematic investigation on B-cells/antibody production not presented in abstracts [1] [2] [3].

This compound achieves its effect by selectively targeting a specific branch of the adaptive immune system. The following diagram illustrates its targeted action on the Th1 pathway within cellular immunity:

G Antigen Antigen Naive_TH_Cell Naive_TH_Cell Antigen->Naive_TH_Cell TH1_Cell TH1_Cell Naive_TH_Cell->TH1_Cell Differentiation TH2_Cell TH2_Cell Naive_TH_Cell->TH2_Cell Differentiation IFN_gamma IFN_gamma TH1_Cell->IFN_gamma Produces IL_2 IL_2 TH1_Cell->IL_2 Produces IL_4 IL_4 TH2_Cell->IL_4 Produces IL_5 IL_5 TH2_Cell->IL_5 Produces Cellular_Immunity Cellular_Immunity IFN_gamma->Cellular_Immunity IL_2->Cellular_Immunity Humoral_Immunity Humoral_Immunity IL_4->Humoral_Immunity Helps Activate IL_5->Humoral_Immunity Helps Activate TAK603 TAK603 TAK603->TH1_Cell Suppresses

Detailed Experimental Findings

  • In Vitro T-Cell Line Studies: Researchers established both Th1-dominant and Th2-dominant T-cell lines. Treatment with this compound significantly suppressed the production of the Th1 cytokines Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). In contrast, the production of Th2 cytokines (IL-4 and IL-5) was not suppressed [1] [2].
  • In Vivo Animal Model (Adjuvant Arthritis): In an adjuvant-induced arthritis rat model, a condition where Th1-dominant immunity plays a central role, this compound treatment effectively inhibited disease progression. Analysis of the rats showed that the drug reduced the expression of Th1 cytokine mRNA both at the local arthritic joints and systemically in the spleen [1] [2].
  • Adoptive Transfer and T-Cell Frequency: Studies showed that splenocytes from arthritic rats could transfer the disease to healthy rats. However, when the donor rats were treated with this compound, their splenocytes caused only mild arthritis in recipients. Further analysis using a limiting dilution assay revealed that this compound reduced the frequency of T-cells reactive to the disease-causing antigen (PPD) [3].

Interpretation and Research Implications

The available data positions this compound as a selective immunomodulator with a clearly defined mechanism.

  • Mechanistic Conclusion: The primary mechanism of this compound is the selective suppression of Th1-driven cellular immunity, which explains its efficacy in animal models of autoimmune disease where this arm of the immune system is pathogenic [1] [2] [3].
  • Indirect Effect on Humoral Immunity: While not directly suppressing humoral immunity, by shifting the immune balance away from Th1 and towards Th2 activity, this compound could theoretically influence antibody-driven responses. However, this remains an area for direct experimental validation.
  • Research Context: This specific, targeted mechanism is different from broader immunosuppressants that non-selectively dampen both cellular and humoral immune responses. For research purposes, this compound serves as a tool for studying Th1-pathway-driven pathologies.

References

Comparative Efficacy of TAK-603 in Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data on TAK-603's performance in key animal models, illustrating its selective mechanism of action.

Arthritis Model Reported Efficacy of this compound Proposed Mechanism of Action Key Experimental Findings
Adjuvant Arthritis (AA) Rats Effective; inhibits disease progression [1] [2]. Selective suppression of Th1-type cytokine production (IFN-γ, IL-2); reduces frequency of disease-causative T-cells [1] [2]. Suppressed IFN-γ and IL-2 production; reduced mRNA expression in joints and spleen; transferred splenocytes from treated rats induced only mild arthritis [1] [2].
Collagen-Induced Arthritis (CIA) Little to no effect [1]. Does not suppress Th2-type cytokine production (IL-4, IL-5); Th2 cytokines are more dominant in this model [1]. Contrasts with AA model; used to demonstrate the drug's selectivity for Th1-driven immune responses [1].

Detailed Experimental Protocols

For researchers aiming to replicate or understand these validation studies, here is a summary of the key methodologies.

  • In Vivo Animal Models
    • Adjuvant Arthritis Induction: Arthritis is induced in rats (typically Lewis rats) by a single intradermal injection into the tail with heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant [1].
    • Drug Administration: this compound was administered orally at a dose of 6.25 mg/kg/day [1] [2]. Treatment efficacy was assessed through clinical scoring of paw swelling and arthritis index, and histological analysis of joints.
  • Ex Vivo and In Vitro Assays
    • Cytokine Production Analysis: Established Th1- and Th2-dominant T-cell lines and clones were used. Cytokine production (IFN-γ, IL-2, IL-4, IL-5) was measured after stimulation in the presence or absence of this compound [1].
    • Limiting Dilution Assay (LDA): This technique was used to estimate the frequency of T-cells reactive to disease-causative antigens (e.g., PPD in AA rats) in splenocytes from treated versus untreated animals [2].
    • mRNA Expression Analysis: The expression of cytokine mRNA in joint tissues and spleens was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) [1].
  • Adoptive Transfer Experiments: Splenocytes from donor rats with adjuvant arthritis (either treated or untreated with this compound) were transferred into naive, syngeneic recipient rats to observe the induction of arthritis, demonstrating the drug's effect on the immune cells themselves [2].

Proposed Mechanism of Action of this compound

The following diagram synthesizes the key mechanistic pathways of this compound as described in the research, highlighting its selective suppression of the Th1 response.

G TAK603 This compound Administration ImmuneResponse Immune Response to Antigen TAK603->ImmuneResponse Modulates Th1Cytokines Production of Th1 Cytokines (IFN-γ, IL-2) TAK603->Th1Cytokines Suppresses Th2Cytokines Production of Th2 Cytokines (IL-4, IL-5) TAK603->Th2Cytokines No Significant Effect Th1Path Th1 Cell Pathway ImmuneResponse->Th1Path Th2Path Th2 Cell Pathway ImmuneResponse->Th2Path Th1Path->Th1Cytokines Th2Path->Th2Cytokines Th1Disease Th1-Dominant Disease (e.g., Adjuvant Arthritis) Th1Cytokines->Th1Disease Th2Disease Th2-Dominant Disease (e.g., Collagen-Induced Arthritis) Th2Cytokines->Th2Disease

Seeking Further Information

The information available is primarily from the 1990s. For a complete picture, you may need to investigate the following areas:

  • Clinical Development Status: The search results indicate this compound was in clinical development for arthritis in 1996 [3], but its current status (approved, discontinued, or shelved) is unclear. This is a critical gap for your guide.
  • Direct Modern Comparisons: The search results do not allow for a direct, quantitative comparison of this compound with current standard-of-care biologics or JAK inhibitors [4].
  • Molecular Target: The precise molecular target of this compound within the Th1 cell signaling pathway (e.g., whether it affects JAK-STAT pathways [5]) is not detailed in the found literature.

To obtain this information, I suggest searching specifically for "this compound clinical trial" or reviewing later review articles on the development of DMARDs (Disease-Modifying Antirheumatic Drugs). Patent databases may also provide more detailed mechanistic information.

References

Comparison of TAK-603 Effects: In Vitro vs. In Vivo

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from published research on TAK-603.

Aspect In Vivo Findings (Animal Models) In Vitro Findings (Cell/Tissue Models)
Primary Efficacy Inhibits paw swelling, body weight loss, & joint/bone destruction in Adjuvant Arthritis (AA) rats [1]. Effective in AA when administered only in first 7 days [2] [1]. Suppresses ConA-induced lymphocyte proliferation [1].
Immunomodulatory Action Suppresses Th1-type cytokine (IFN-γ, IL-2) mRNA in AA rats [3]. Reduces disease-causative T-cells in AA & EAE models [2]. Suppresses ConA-induced IFN-γ & IL-2 production in rat lymphocytes [1]. Selectively suppresses Th1 cytokine production in established T-cell lines & clones [3].
Anti-Inflammatory Action Suppresses synovial lesions & protects cartilage [1]. No effect on type III allergy; little effect on acute inflammation, pain, or fever [1]. Inhibits IL-1-induced extracellular matrix reduction in rabbit chondrocytes [1]. No effect on PGE2 production [1].
Pharmacokinetics Shows nonlinear pharmacokinetics in rats; clearance decreases with increasing dose [4] [5]. Major metabolite M-I competitively inhibits CYP enzymes, suggesting "product-inhibition" as a mechanism for nonlinear kinetics [4] [5].

Experimental Protocols for Key Studies

To help you evaluate the data, here are the methodologies used in the core studies cited above.

In Vivo Efficacy in Adjuvant Arthritis (AA) Rats
  • Animal Model: Lewis rats were injected with M. tuberculosis H37RA in liquid paraffin to induce AA [2].
  • Drug Administration: this compound was administered orally (p.o.) daily, with a typical minimum effective dose of 3.13-6.25 mg/kg [3] [1].
  • Assessment: Efficacy was evaluated by measuring hind paw swelling, body weight loss, and through histological/radiographic examination of joints [1].
In Vivo Immunomodulation (Cytokine & T-Cell Analysis)
  • Cytokine mRNA Expression: In AA rats, cytokine mRNA levels in joints and spleen were analyzed using RT-PCR [3].
  • Adoptive Transfer & Limiting Dilution Assay (LDA): Splenocytes from this compound-treated or control AA rats were cultured with ConA and transferred to naive rats to assess arthritis induction. LDA was used to quantify the frequency of disease-causative (e.g., PPD-reactive) T-cells [2].
In Vitro Immunomodulation
  • Lymphocyte Cultures: Rat lymphocytes, or established mouse and rat T-cell lines/clones, were stimulated with mitogens like Concanavalin A (ConA) [3] [1].
  • Treatment & Measurement: Cells were treated with this compound (typically 10⁻⁷ to 10⁻⁵ M). Suppression of T-cell proliferation and Th1 cytokine (IFN-γ, IL-2) production was measured [3] [1].
In Vitro Pharmacokinetics
  • Liver Microsome Studies: Rat liver microsomes were incubated with this compound and its metabolite M-I [4] [5].
  • CYP Inhibition Assay: The ability of this compound and M-I to competitively inhibit CYP-catalyzed nifedipine oxidation was tested, indicating potential for metabolic product-inhibition [4] [5].

Proposed Mechanism of Action

Based on the collective data, the following diagram illustrates the proposed immunomodulatory mechanism of this compound and its observed effects across experimental models. This links the in vitro findings with the in vivo outcomes.

G TAK603 This compound Administration (In Vivo) ImmuneMod Immunomodulatory Effect TAK603->ImmuneMod Th1Suppression Suppression of Th1 Cell Activity ImmuneMod->Th1Suppression CytokineReduction Reduced Production of Pro-inflammatory Cytokines (IFN-γ, IL-2) Th1Suppression->CytokineReduction InVitroEvidence In Vitro Evidence: • Suppressed T-cell proliferation • Reduced IFN-γ/IL-2 production in cell cultures Th1Suppression->InVitroEvidence  Mechanistic  Insight InVivoOutcome In Vivo Outcome: • Reduced paw swelling • Protected joints & cartilage • Lower disease-causative T-cells CytokineReduction->InVivoOutcome InVitroEvidence->InVivoOutcome  Predicts  Outcome

Diagram Title: Proposed Immunomodulatory Mechanism of this compound

Key Insights from the Data

  • Mechanism-Driven Efficacy: The data strongly suggests this compound works as a disease-modifying antirheumatic drug (DMARD) by selectively targeting cellular immunity, specifically Th1-type responses, rather than providing general anti-inflammatory or analgesic effects [2] [1].
  • Integrated Evidence: The in vitro findings provide a clear mechanistic basis for the beneficial effects observed in complex in vivo models. The suppression of Th1 cytokines and T-cell proliferation seen in cell cultures directly aligns with the reduced joint inflammation and pathology in animals [3] [1].
  • Complex Pharmacokinetics: The nonlinear pharmacokinetics observed in vivo were successfully explained by in vitro metabolism studies, identifying product inhibition as a likely key factor [4] [5].

References

TAK-603 specificity for rheumatoid arthritis models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of TAK-603

Experimental data from animal models indicates that this compound, a quinoline derivative, modulates the immune system through two key mechanisms:

  • Reduction of Pathogenic T-Cells: this compound was shown to reduce the frequency of T-cells reactive to disease-causative antigens (like PPD in arthritis models and myelin basic protein in encephalomyelitis models) in adjuvant arthritis (AA) rats. It did not significantly affect overall CD4+ or CD8+ T-cell populations [1].
  • Selective Suppression of Th1 Cytokines: The drug selectively inhibits the production of Th1-type cytokines, specifically interferon-gamma (IFN-γ) and interleukin-2 (IL-2), without suppressing Th2-type cytokines (IL-4, IL-5). This effect was consistent with its efficacy in AA models, where a Th1-dominant immune response is prominent [2].

Experimental Data from Disease Models

The table below summarizes key quantitative findings from preclinical studies on this compound in animal models of autoimmune disease:

Experimental Model Dosage Key Findings and Quantitative Data Citation
Adjuvant Arthritis (AA) Rats (Splenocyte Transfer) 6.25 mg/kg/day Significantly reduced foot pad swelling and arthritis scores in recipient rats. Reduced frequency of PPD-reactive T-cells in splenocytes. [1]
AA Rats & Experimental Allergic Encephalomyelitis (EAE) Rats 6.25 mg/kg/day Reduced the ratio of disease-causative antigen-reactive T-cells (PPD in AA, MBP in EAE) as measured by limiting dilution assay (LDA). [1]
Th1-dominant T-cell Lines & Clones (In vitro) In vitro application Selectively suppressed production of Th1 cytokines (IFN-γ, IL-2). Did not suppress Th2 cytokines (IL-4, IL-5). [2]
Adjuvant Arthritis (AA) Rats (In vivo) 6.25 mg/kg/day Significantly lowered Th1 cytokine mRNA expression both locally (arthritic joint) and systemically (spleen). [2]
Type-II Collagen-Induced Arthritis 6.25 mg/kg/day Had little therapeutic effect; the model is characterized by Th2 cytokine dominance rather than Th1. [2]

Detailed Experimental Protocols

For key experiments cited, the methodologies were as follows:

  • Splenocyte Transfer in AA Rats: Splenocytes were isolated from donor rats with AA that were either treated or untreated with this compound. These cells were then inoculated into normal, syngeneic recipient rats. The development of arthritis in the recipients was assessed by measuring foot pad swelling and arthritis scores [1].
  • Limiting Dilution Assay (LDA): This technique was used to estimate the frequency of T-cells responsive to specific antigens (like PPD or MBP) in the splenocytes of diseased animals. Splenocytes were cultured at various dilutions with the antigen and antigen-presenting cells. After a period, wells were assessed for T-cell proliferation to calculate the precursor frequency of antigen-reactive T-cells [1].
  • Cytokine Analysis:
    • In vitro: Established Th1- and Th2-dominant T-cell lines and clones were stimulated in the presence or absence of this compound. The concentrations of cytokines (IFN-γ, IL-2, IL-4, IL-5) in the culture supernatants were measured [2].
    • In vivo: Messenger RNA was extracted from the joints and spleens of AA rats. The expression of cytokine mRNA was analyzed using reverse transcription-polymerase chain reaction (RT-PCR) [2].

Contextualizing this compound in RA Research

The following diagram illustrates the specific immune pathways targeted by this compound based on the experimental data, and situates it within the broader context of Rheumatoid Arthritis pathology.

G RA RA Th1 Cell Response\n(IFN-γ, IL-2) Th1 Cell Response (IFN-γ, IL-2) RA->Th1 Cell Response\n(IFN-γ, IL-2) Disease-Causative\nAntigen-Reactive T-cells Disease-Causative Antigen-Reactive T-cells RA->Disease-Causative\nAntigen-Reactive T-cells Synovial Inflammation\n& Joint Damage Synovial Inflammation & Joint Damage Th1 Cell Response\n(IFN-γ, IL-2)->Synovial Inflammation\n& Joint Damage Th2 Cell Response\n(IL-4, IL-5) Th2 Cell Response (IL-4, IL-5) Th2 Cell Response\n(IL-4, IL-5)->Synovial Inflammation\n& Joint Damage Disease-Causative\nAntigen-Reactive T-cells->Synovial Inflammation\n& Joint Damage TAK603 This compound Reduced Pathogenic\nT-cell Frequency Reduced Pathogenic T-cell Frequency TAK603->Reduced Pathogenic\nT-cell Frequency  Mechanism 1 Suppressed Th1\nCytokine Production Suppressed Th1 Cytokine Production TAK603->Suppressed Th1\nCytokine Production  Mechanism 2 Inhibition of Disease\nProgression in AA Models Inhibition of Disease Progression in AA Models Reduced Pathogenic\nT-cell Frequency->Inhibition of Disease\nProgression in AA Models Suppressed Th1\nCytokine Production->Inhibition of Disease\nProgression in AA Models

This diagram highlights this compound's targeted action on the cellular immune response, which is distinct from other common treatment strategies in RA that may focus on different cell types, broader anti-inflammatory effects, or specific signaling molecules [3].

Summary and Research Considerations

  • Mechanism: It works by reducing the population of antigen-reactive pathogenic T-cells and selectively inhibiting Th1-type cytokine production [1] [2].
  • Efficacy Context: Its efficacy is highly model-dependent, showing significant activity in Adjuvant Arthritis but not in Type-II Collagen-Induced Arthritis, underscoring the importance of the underlying immune pathology [2].

It is important to note that the most specific and detailed experimental data for this compound is from the late 1990s. A later report from 1996 mentions it was in clinical development for arthritis, but no subsequent results or current status information was found in this search [4].

References

TAK-603 Profile & traditional DMARDs Safety Overview

Author: Smolecule Technical Support Team. Date: February 2026

Drug Name Status Key Known Mechanisms / Factors Reported Safety Concerns / Notes

| TAK-603 | Experimental [1] | - Target: Interferon gamma (IFN-γ) modulator [1].

  • PK Characteristic: Exhibits nonlinear pharmacokinetics in rats due to product inhibition (its major metabolite, M-I, inhibits the parent drug's clearance) [2] [3]. | No comprehensive safety profile data available from search results. | | Traditional DMARDs (e.g., Methotrexate, Leflunomide, Sulfasalazine) | Marketed [4] | Varies by drug (e.g., Methotrexate stimulates adenosine release; Leflunomide inhibits pyrimidine synthesis) [4]. | - Common class effects: GI distress, rash, bone marrow suppression, hepatotoxicity, increased risk of serious infections [4].
  • Methotrexate-specific: Interstitial lung disease, teratogenic [4].
  • Leflunomide-specific: Hypertension, peripheral neuropathy [4]. |

Experimental Data and Protocols for this compound

In Vivo Pharmacokinetic Studies
  • Objective: To investigate the dose-dependent clearance of this compound [2] [3].
  • Protocol: Rats received intravenous injections of 14C-labeled this compound at doses of 1, 5, and 15 mg/kg. Plasma concentrations of this compound and its major metabolite M-I were measured over time [2] [3].
  • Key Findings: Total body clearance of this compound significantly decreased with increasing dose, suggesting saturation of elimination. The decline of this compound, however, remained a first-order process [2].
  • Follow-up Experiment: To test the "product inhibition" hypothesis, rats were continuously infused with the M-I metabolite. The total body clearance of this compound decreased remarkably in these rats, and the extent of the decline depended on the plasma concentration of M-I [3].
In Vitro Metabolism Studies
  • Objective: To identify the mechanism behind the saturated elimination [2].
  • Protocol: Using rat liver microsomes, researchers investigated the interaction between this compound, its metabolite M-I, and CYP450 enzymes by studying their effect on nifedipine oxidation [2].
  • Key Findings: Both this compound and M-I competitively inhibited CYP-catalyzed nifedipine oxidation. This suggested that the metabolite M-I could inhibit the metabolism of the parent drug [2].

Based on the experimental data, the following diagram illustrates the proposed mechanism for the nonlinear pharmacokinetics of this compound.

G A Dose of this compound B Metabolite M-I Concentration A->B Increases C Inhibition of CYP Enzymes B->C Causes D Reduced Clearance of This compound C->D Leads to D->B Further Increases E Nonlinear Pharmacokinetics D->E Results in

Insights for Researchers and Knowledge Gaps

For drug development professionals, the case of this compound highlights a critical pharmacokinetic phenomenon: product inhibition. This occurs when a metabolite of a drug inhibits the enzymes responsible for the parent drug's metabolism, leading to nonlinear pharmacokinetics and potential unexpected exposure at higher doses [2] [3]. This is a vital consideration for predicting human dose-response and safety.

However, substantial knowledge gaps prevent a direct safety comparison with traditional DMARDs:

  • No Human Safety Data: The available data is from rat studies. The safety, tolerability, and adverse event profile in humans are unknown.
  • Lack of Efficacy Correlation: Without efficacy data, a therapeutic index or risk-benefit analysis cannot be established.
  • Unclear Safety Advantages/Disadvantages: It is impossible to determine if modulating IFN-γ would offer a better safety profile compared to the well-documented risks of traditional DMARDs.

References

TAK-603 cytokine profile modulation comparison

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 Cytokine Profile Modulation

The following table summarizes the key experimental findings on how this compound modulates cytokines, based primarily on a 1997 preclinical study [1] [2].

Modulation Aspect Effect of this compound
Overall Mechanism Selective suppression of Th1-type cytokine production; no significant suppression of Th2-type cytokines [1] [2].
Key Cytokines Suppressed (Th1) Interferon-gamma (IFN-γ), Interleukin-2 (IL-2) [1] [2].
Key Cytokines Not Affected (Th2) Interleukin-4 (IL-4), Interleukin-5 (IL-5) [1] [2].
Experimental Models Showing Efficacy Adjuvant arthritis in rats (Th1-dominant model) [1] [2].
Experimental Models Showing Little Effect Type-II collagen-induced arthritis in mice (Th2-dominant model) [1] [2].
Key Experimental Dosage 6.25 mg/kg/day, administered orally (per os) in adjuvant arthritis rats [1] [2].

Detailed Experimental Protocols

The understanding of this compound's action is derived from the following key methodologies:

  • In Vitro T-Cell Culture: Established Th1-dominant (BALB/c mouse alloreactive T cells, C57BL mouse mite antigen-reactive T cells) and Th2-dominant (BALB/c mouse ovalbumin-reactive T cells) lines. T-cell clones were also derived from these lines. Cytokine production (IFN-γ, IL-2, IL-4, IL-5) was measured after exposure to this compound [1] [2].
  • In Vivo Animal Models:
    • Adjuvant Arthritis Rats: A model where Th1-dominant immunity is central to disease progression.
    • Type-II Collagen-Induced Arthritis: A model with a different cytokine profile, where Th2 cytokines are more prominent [1] [2].
  • Cytokine mRNA Measurement: Analysis of cytokine messenger RNA (mRNA) expression in the arthritic joint and spleen tissues using reverse transcription-polymerase chain reaction (RT-PCR). This was used to correlate the progression of arthritis with cytokine production and to confirm the suppressive effect of this compound treatment [1] [2].

Mechanism of Action in Arthritis Models

The diagram below illustrates the proposed mechanism by which this compound exerts its effect in susceptible models like adjuvant arthritis, based on the cited study.

G cluster_legend Experimental Observation Antigen Antigen ImmuneActivation Immune System Activation Antigen->ImmuneActivation Th1Response Dominant Th1 Response ImmuneActivation->Th1Response Th1Cytokines Production of Th1 Cytokines (IFN-γ, IL-2) Th1Response->Th1Cytokines Disease Progression of Arthritis (e.g., Adjuvant Arthritis) Th1Cytokines->Disease TAK603 This compound Treatment Suppression Suppression of Th1 Cytokine Production TAK603->Suppression Suppression->Th1Cytokines Inhibition Inhibition of Disease Progression Suppression->Inhibition Inhibition->Disease IneffectiveModel Little effect in Th2-dominant models

> Mechanism of this compound in Arthritis Models | This diagram shows the proposed pathway based on a 1997 study. This compound selectively inhibits Th1 cytokine production, which underlies its efficacy in specific experimental models [1] [2].

Contemporary Context and Research Gaps

While the data on this compound is clear, it's important to note its limitations for your guide:

  • Dated Information: The most detailed mechanistic study on this compound is from 1997. Its current development status and comparisons with modern therapeutics are not available in the search results [1] [2].
  • Shift in Cytokine Targeting: Current research for conditions like cytokine storm focuses on different targets and pathways. The table below contrasts this compound with broader, contemporary targets, based on a 2025 review [3].
Therapeutic Approach Example Targets/Pathways Key Cytokines Modulated
This compound (c. 1997) Th1-cell selectivity IFN-γ, IL-2
Modern Targeted Therapies JAK/STAT pathway, IL-1, IL-6, IL-18, TNF, IFN-γ, GM-CSF Broader range of pro-inflammatory cytokines [3]

References

TAK-603 comparative pharmacokinetic studies

Author: Smolecule Technical Support Team. Date: February 2026

TAK-603 Pharmacokinetic Profile Summary

The table below summarizes the key nonlinear pharmacokinetic parameters of this compound observed in rat studies, which are relevant to human metabolic profiles.

Parameter Low Dose (1 mg/kg) High Dose (15 mg/kg) Key Observation
Total Body Clearance (CLtot) Higher Significantly decreased [1] [2] Clearance is dose-dependent, indicating nonlinearity [1] [2].
Apparent Volume of Distribution (Vd) No remarkable change [1] [2] No remarkable change [1] [2] Nonlinearity is not due to distribution changes.
Elimination Rate Faster Slower [1] Disappearance from circulation follows dose-dependent first-order process [1].
Major Factor for Nonlinearity Product Inhibition: Demethylated metabolite (M-I) inhibits the metabolism of the parent drug [3] [1] [2].

Mechanism of Nonlinear Pharmacokinetics

The primary mechanism identified for the nonlinear pharmacokinetics of this compound is product inhibition [3] [1] [2]. The diagram below illustrates this process.

g TAK603 This compound (Parent Drug) Metabolism Hepatic Metabolism (mainly via CYP enzymes) TAK603->Metabolism MI Demethylated Metabolite (M-I) Metabolism->MI Inhibition Competitive Inhibition MI->Inhibition Inhibition->Metabolism

As shown, the major metabolite M-I competitively inhibits the cytochrome P450 (CYP)-catalyzed oxidation of the parent this compound, creating a feedback loop that slows its own metabolic clearance at higher doses [3] [1] [4].

Detailed Experimental Protocols

The following methodologies were used in the foundational studies to elucidate this compound's pharmacokinetics [3] [1] [2].

In Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Rats (selected for their resemblance to human metabolic profiles of this compound) [1] [2].
  • Dosing: Intravenous (i.v.) injection of 14C-labeled this compound ([14C]this compound) at doses of 1, 5, and 15 mg/kg [1] [2].
  • Metabolite Infusion: Separate groups of rats were continuously intravenously infused with the metabolite M-I at rates of 5.3 and 16.0 mg/h/kg to achieve steady-state plasma concentrations (CssM-I) and study its direct effect [3] [4].
  • Bile Cannulation: Some rats underwent bile cannulation to interrupt the enterohepatic circulation of M-I, thereby reducing its systemic levels and confirming its inhibitory role [4].
  • Sample Analysis: Plasma concentrations of unchanged this compound and M-I were measured over time to calculate pharmacokinetic parameters like clearance (CLtot) and volume of distribution (Vd) [3] [1].
In Vitro Metabolism Studies
  • System: Experiments utilized rat liver microsomes [1] [2].
  • Probe Substrate: Nifedipine oxidation was used as a marker reaction for CYP enzyme activity [1] [2].
  • Inhibition Assay: Both this compound and its metabolite M-I were tested for their ability to competitively inhibit the CYP-catalyzed oxidation of nifedipine [1] [2].
  • Finding: The results demonstrated that M-I acts as a competitive inhibitor of the enzymes responsible for metabolizing the parent drug, providing direct mechanistic support for the product inhibition hypothesis [1] [2].

Interpretation and Research Implications

For researchers, the case of this compound highlights several critical considerations in drug development:

  • Metabolite Profiling: The pharmacokinetic and safety profile of major metabolites should be thoroughly investigated early in development, as they can significantly impact the parent drug's behavior.
  • Dosing Predictions: Nonlinear pharmacokinetics complicate the prediction of drug exposure at different dose levels. Understanding the precise mechanism, as with this compound's product inhibition, is essential for accurate dose scaling from animal studies to human trials.
  • Drug-Drug Interactions: The potential for a drug's metabolite to inhibit metabolic enzymes suggests a risk for interactions with other co-administered drugs that are metabolized by the same CYP pathways.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Exact Mass

478.18523456 Da

Monoisotopic Mass

478.18523456 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W6RZK26FCB

Other CAS

158146-85-1

Wikipedia

Tak-603

Dates

Last modified: 02-18-2024
1: Stelljes M, Specht C, Albring J, Volkmann S, Schlösser V, Pauels HG, Poremba C, Bisping G, Opitz C, Scheffold C, Silling G, Kiehl M, Berdel WE, Kienast J. Differential requirement for a cellular type-1 immune response in tumor-associated versus alloantigen-targeted GvT effects. Transplantation. 2007 Feb 15;83(3):314-22. PubMed PMID: 17297406.
2: Yamahana J, Wada T, Furuichi K, Sakai N, Yokoyama H, Kaneko S. TAK-603, an anti-inflammatory compound, reduces crescentic glomerulonephritis and preserves renal function in WKY rats. Nephrol Dial Transplant. 2006 Oct;21(10):2736-44. Epub 2006 Aug 5. PubMed PMID: 16891648.
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